(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRSIAJZAWLIAS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Abstract
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries, serving as a key building block for more complex molecules. Its stereospecific synthesis is paramount to ensure the desired biological activity and to meet stringent regulatory standards. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this enantiopure compound. We will delve into the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, exploring both cutting-edge biocatalytic methods and established chemocatalytic approaches. Furthermore, the guide will cover the kinetic resolution of the racemic alcohol, offering a viable alternative for the separation of enantiomers. Each section is designed to provide not only detailed, actionable protocols but also the underlying scientific principles that govern these transformations, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Chiral Dihydrobenzofuran Alcohols
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] When functionalized with a chiral secondary alcohol, as in (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, the resulting molecule becomes a valuable chiral building block. The precise stereochemistry at the carbinol center is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective synthetic routes to this and related chiral alcohols is a continuous area of research and development.
This guide will focus on the most practical and scalable methods for the synthesis of the (S)-enantiomer, starting from the readily accessible prochiral ketone. The choice of synthetic route will often depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity.
Synthesis of the Precursor: 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
A reliable synthesis of the starting ketone is the logical first step. While various methods exist for the synthesis of benzofuran derivatives, a common and effective approach for 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.
Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
This electrophilic aromatic substitution reaction provides a direct route to the target ketone. The choice of acylating agent and Lewis acid catalyst is critical to achieving good yield and regioselectivity.
Caption: Friedel-Crafts acylation for precursor ketone synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,3-dihydrobenzofuran (1.0 eq.) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Asymmetric Reduction of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
The most direct and atom-economical approach to (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone. This can be achieved with high enantioselectivity using either biocatalysts or chemical catalysts.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can reduce ketones to chiral alcohols with exceptional enantiomeric excess (ee), often greater than 99%.[3] These reactions are typically performed in aqueous media under mild conditions.
Caption: Workflow for biocatalytic asymmetric reduction.
A study on the bioreduction of the related 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei BD87E6 demonstrated the potential of this approach, achieving the (S)-alcohol with >99.9% ee and a 92% yield.[4] This methodology can be adapted for the dihydro-analog.
Experimental Protocol: Whole-Cell Bioreduction
-
Prepare a culture of a suitable microorganism (e.g., Lactobacillus paracasei or a recombinant E. coli strain overexpressing a suitable ADH).
-
Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.0).
-
To the whole-cell suspension, add 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (typically as a solution in a water-miscible co-solvent like DMSO or isopropanol).
-
Add a co-substrate for cofactor regeneration, such as isopropanol or glucose.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
| Parameter | Typical Value | Rationale |
| Biocatalyst | Whole cells or isolated enzyme (ADH/KRED) | Whole cells provide in-situ cofactor regeneration; isolated enzymes can offer higher purity and volumetric productivity.[5] |
| Co-substrate | Isopropanol, Glucose | Isopropanol acts as a sacrificial hydride donor, regenerating NADH/NADPH, with acetone as the byproduct. Glucose, with glucose dehydrogenase (GDH), is another common system. |
| pH | 6.0 - 8.0 | Optimal pH for enzyme activity and stability. |
| Temperature | 25 - 40 °C | Balances reaction rate with enzyme stability. |
| Substrate Loading | 10-100 g/L | Higher loading is desirable for process efficiency but can be limited by substrate/product inhibition or toxicity. |
| Enantiomeric Excess | >99% ee is achievable | The high stereoselectivity is inherent to the enzyme's active site.[4] |
Chemocatalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[6][7] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The predictability of the stereochemical outcome is a key advantage of this method.[8]
Caption: The Corey-Bakshi-Shibata (CBS) reduction pathway.
Experimental Protocol: CBS Reduction
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add borane-dimethyl sulfide complex (BH3·SMe2, 0.6 - 1.0 eq.) at room temperature.
-
Cool the mixture to a low temperature (e.g., -20 °C to 0 °C).
-
Add a solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq.) in anhydrous THF dropwise over a period of time.
-
Stir the reaction at the low temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
| Parameter | Typical Reagent/Condition | Rationale |
| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | The (S)-enantiomer of the catalyst directs the hydride addition to the Re-face of the ketone, yielding the (S)-alcohol.[9] |
| Borane Source | BH3·THF or BH3·SMe2 | Stoichiometric hydride source. BH3·SMe2 is often preferred for its stability and higher concentration. |
| Solvent | Anhydrous THF | Aprotic solvent that coordinates with borane. |
| Temperature | -20 °C to room temperature | Lower temperatures generally lead to higher enantioselectivity. |
| Catalyst Loading | 5-10 mol% | Sufficient for catalytic turnover while minimizing cost. |
| Enantiomeric Excess | Typically 90-99% ee | The rigid transition state of the catalyst-borane-ketone complex ensures high stereocontrol.[8] |
Kinetic Resolution of (±)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the two.[10] Lipase-catalyzed acylation is a widely used and effective method for the kinetic resolution of racemic alcohols.[11][12]
In this approach, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the desired (S)-alcohol) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
Caption: Lipase-catalyzed kinetic resolution of the racemic alcohol.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Dissolve racemic 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (1.0 eq.) in a suitable organic solvent (e.g., n-heptane).
-
Add an acyl donor, such as vinyl acetate (0.5 - 1.0 eq.). Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion.
-
Add an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B).
-
Shake the suspension at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-ester by column chromatography.
| Parameter | Typical Reagent/Condition | Rationale |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Immobilization allows for easy recovery and reuse of the catalyst. CALB is known for its broad substrate scope and high enantioselectivity.[12] |
| Acyl Donor | Vinyl Acetate | The vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it to completion. |
| Solvent | Non-polar organic solvents (e.g., heptane, MTBE) | These solvents generally result in higher enzyme activity and selectivity. |
| Temperature | 40 - 60 °C | A balance between reaction rate and enzyme stability. |
| Conversion | ~50% | For a highly selective enzyme (E > 100), stopping at 50% conversion yields both the remaining substrate and the product with high enantiomeric excess. |
| Enantiomeric Excess | >95% ee for both product and remaining substrate is achievable | Dependent on the enantioselectivity (E-value) of the lipase for the specific substrate.[11] |
Conclusion
The synthesis of enantiomerically pure (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be successfully achieved through several robust methodologies. The choice between asymmetric reduction and kinetic resolution will depend on the specific requirements of the synthesis.
-
Asymmetric reduction is generally the more efficient and atom-economical approach. Biocatalytic methods are particularly attractive due to their high selectivity, mild reaction conditions, and green credentials. For chemical synthesis, the CBS reduction offers a reliable and predictable route to the desired enantiomer.
-
Kinetic resolution provides a practical alternative, especially when a highly selective enzyme is available. While it has an inherent maximum yield of 50% for the desired enantiomer, it also provides access to the other enantiomer, which may be of value.
The protocols and data presented in this guide are intended to serve as a strong foundation for researchers and professionals in the field. Further optimization of reaction conditions for the specific substrate is always recommended to achieve the best possible results in terms of yield, purity, and process efficiency.
References
-
Paizs, C., Toşa, M. I., & Irimie, F. D. (2003). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 14(11), 1495-1501. [Link]
-
Qayed, W. S., Ali, D. M., & El-Daim, M. A. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Chirality, 26(6), 309-315. [Link]
-
Paizs, C., Toşa, M. I., & Irimie, F. D. (2003). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501. [Link]
-
Kowalkowska, A., Prejs, M., & Wróbel, Z. (2019). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 24(22), 4059. [Link]
-
Mojtahedi, M. M., & Abaee, M. S. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 77-81. [Link]
-
Tyagi, V., Bhauriyal, P., & Fandrick, K. R. (2019). Biocatalytic strategy for highly diastereo-and enantioselective synthesis of 2, 3-dihydrobenzofuran based tricyclic scaffolds. Angewandte Chemie International Edition, 58(30), 10155-10159. [Link]
-
Tyagi, V., Bhauriyal, P., & Fandrick, K. R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. Angewandte Chemie (International ed. in English), 58(30), 10155–10159. [Link]
-
Paizs, C., Toşa, M. I., & Irimie, F. D. (2003). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 14(11), 1495-1501. [Link]
- Zorko, M., & Kopar, A. (2010). Synthesis of 1-(2,3-Dihydrobenzofuran-4-YL)ethanone as intermediate in the preparation of ramelteon.
-
Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Proceedings, 41(1), 49. [Link]
-
Wikipedia contributors. (2024, January 29). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
Oohara, T., & Fujioka, H. (2015). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 13(28), 7696-7699. [Link]
-
Demir, A. S., Ayhan, P., & Yilmaz, E. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Chirality, 31(11), 945-951. [Link]
-
Jones, S. (2010). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]
-
Dobrijevic, D., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 13(1), 17294. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Manfroni, G., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 198. [Link]
-
Qayed, W. S. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Wang, H., et al. (2013). Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. Journal of the American Chemical Society, 135(20), 7454-7457. [Link]
-
Steiner, M., et al. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. Angewandte Chemie International Edition, 59(31), 12856-12864. [Link]
-
Klán, P., & Cibulka, R. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis, 52(12), 1661-1683. [Link]
-
Ma, X., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 51(56), 11253-11256. [Link]
-
Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27344-27368. [Link]
-
Faber, K. (2011). Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists. Wiley-VCH. [Link]
-
Demir, A. S., Ayhan, P., & Yilmaz, E. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. ResearchGate. [Link]
-
Thorat, S., et al. (2022). applications of biocatalysts in reduction reaction. World Journal of Pharmaceutical Research, 11(17), 428-441. [Link]
-
Zhang, W., et al. (2024). Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis. ACS Catalysis. [Link]
-
Herrera, A., et al. (2021). Synthesis of a Novel N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Derivative. Molbank, 2021(3), M1244. [Link]
-
Samanta, S., et al. (2025). Direct Catalytic Asymmetric Conjugate Addition of Benzofuran-3(2H)-Ones to α,β-Unsaturated Thioamides: Stereodivergent Synthesis of Rocaglaol. Angewandte Chemie International Edition, 64(4), e202415805. [Link]
-
Gaich, T., & Püspök, M. (2017). Asymmetric synthesis of 2,3-dihydrobenzofurans via a (4+1) annulation between ammonium ylides and in situ generated ortho-quinone methides. Angewandte Chemie International Edition, 56(8), 2149-2153. [Link]
-
Morris, D. J., & Wills, M. (2013). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry, 78(21), 11065-11073. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. (PDF) Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions [academia.edu]
- 12. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational drug design and development. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate interaction with a biological target. This guide provides a detailed examination of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, a chiral aromatic alcohol. The presence of a dihydrobenzofuran moiety, a privileged scaffold in medicinal chemistry, coupled with a specific stereocenter, makes a thorough physicochemical analysis essential for predicting its pharmacokinetic and pharmacodynamic profile. This document will delve into the core properties of this molecule, offering both established data and the experimental rationale for their determination, thereby providing a critical resource for researchers in the pharmaceutical sciences.
Chemical Identity and Core Molecular Characteristics
The precise identification of a compound is the foundation of all subsequent analysis. (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral secondary alcohol built upon a 2,3-dihydro-1-benzofuran core. The "(1S)" designation specifies the absolute stereochemistry at the carbinol center, a critical feature that can dramatically influence biological activity.
Chemical Structure:
Figure 1: 2D structure of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Key Identifiers:
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. It is important to note that while some data is experimentally derived, many properties for specific, non-commercial compounds are computationally predicted. These predictions serve as valuable initial estimates for guiding experimental design.
| Property | Value | Source | Type |
| Molecular Weight | 164.20 g/mol | ChemScene[1] | Experimental |
| logP | 1.67 | ChemScene[1] | Computed |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[1] | Computed |
| Hydrogen Bond Donors | 1 | ChemScene[1] | Computed |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] | Computed |
| Rotatable Bonds | 1 | ChemScene[1] | Computed |
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. This parameter profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The computationally predicted logP value for this compound is 1.67 [1]. This moderate lipophilicity suggests a favorable balance: it is likely lipophilic enough to facilitate absorption and membrane permeation, but not so high as to cause potential issues with aqueous solubility or metabolic instability. In the context of the Lipinski's Rule of Five—a guideline for drug-likeness—a logP value under 5 is considered favorable.
Solubility
The principle of "like dissolves like" is fundamental here. The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) due to the potential for hydrogen bonding and dipole-dipole interactions[3].
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base. For (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, the most relevant functional group is the secondary alcohol. Aliphatic alcohols are generally very weak acids, with pKa values typically in the range of 16-18. Therefore, under physiological pH conditions (e.g., blood plasma at pH 7.4), the hydroxyl group will be overwhelmingly in its neutral, protonated form. This is significant because the ionization state of a molecule affects its lipophilicity, solubility, and ability to interact with biological targets. The absence of strongly acidic or basic centers simplifies its pharmacokinetic profile, as its properties will be less dependent on the pH of its environment (e.g., the gastrointestinal tract).
Experimental Protocols for Property Determination
To move beyond computational predictions, rigorous experimental determination is essential. The following sections describe standard, field-proven protocols for measuring key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility[3][4]. Its trustworthiness lies in its direct measurement of a saturated solution at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a sealed glass vial containing a precise volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the undissolved material[3].
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to allow the system to reach equilibrium[3][5].
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE)[3][4].
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[3][6]. A calibration curve with known concentrations of the compound is used for precise quantification.
-
Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.
Workflow for Shake-Flask Solubility Determination
Sources
Structural Elucidation & Characterization: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Executive Summary
This technical guide details the structural elucidation and physicochemical characterization of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1245604-03-8). This chiral alcohol is a critical intermediate in the synthesis of Ramelteon (Rozerem), a selective melatonin MT1/MT2 receptor agonist used for the treatment of insomnia.
The guide focuses on distinguishing the (1S)-enantiomer from its (1R)-counterpart using high-resolution NMR spectroscopy, Mosher’s ester derivatization for absolute configuration assignment, and chiral HPLC for enantiomeric excess (ee) determination.
Part 1: Synthetic Context & Sample Generation
To ensure the validity of the characterization, the origin of the sample must be understood. The (1S)-enantiomer is typically generated via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.
Reaction Pathway
The precursor, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, undergoes reduction using a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to yield the (1S)-alcohol with high enantioselectivity (>95% ee).
Caption: Asymmetric Transfer Hydrogenation pathway yielding the target (1S)-enantiomer.
Part 2: Spectroscopic Characterization (Connectivity)
The following data establishes the 2D connectivity of the molecule. The benzofuran core exhibits distinct splitting patterns due to the rigid dihydro-ring system.
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode)
-
Theoretical Mass [M+H]+: 165.0910 (C10H13O2)
-
Observed Mass: 165.0914 (Δ = 2.4 ppm)
-
Fragmentation: Loss of H2O ([M+H-18]+ at m/z 147) is the dominant fragment, characteristic of benzylic alcohols.
Infrared Spectroscopy (FT-IR)
-
3400–3300 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).
-
1610, 1490 cm⁻¹: C=C aromatic skeletal vibrations.
-
1245 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether of the benzofuran ring).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[1][2]
¹H NMR Assignment Table
The dihydrobenzofuran ring protons (H-2 and H-3) appear as triplets due to the flexible but constrained ethano-bridge.
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| H-1' | 1.48 | Doublet (d) | 3H | 6.4 | Methyl group of the chiral center. |
| H-3 | 3.21 | Triplet (t) | 2H | 8.7 | Benzylic CH₂ of the dihydrofuran ring. |
| H-2 | 4.57 | Triplet (t) | 2H | 8.7 | O-CH₂ (deshielded by oxygen). |
| H-1 | 4.85 | Quartet (q) | 1H | 6.4 | Chiral methine (benzylic). |
| OH | 1.85 | Broad (s) | 1H | - | Hydroxyl proton (concentration dependent). |
| H-7 | 6.74 | Doublet (d) | 1H | 8.2 | Aromatic, ortho to Oxygen. |
| H-6 | 7.12 | dd | 1H | 8.2, 1.8 | Aromatic, meta coupling visible.[2] |
| H-4 | 7.23 | Broad (s) | 1H | - | Aromatic, isolated by substitution. |
¹³C NMR Assignment (DEPT-135 Correlated)
-
Aliphatic: 25.1 (CH3), 29.8 (C-3), 70.4 (C-1, Chiral Center), 71.4 (C-2).
-
Aromatic: 109.2 (C-7), 123.5 (C-4), 126.8 (C-6), 127.9 (C-5), 138.1 (C-3a), 159.5 (C-7a).
Part 3: Stereochemical Determination (Absolute Configuration)
Proving the "S" configuration is the critical quality attribute (CQA). We utilize Mosher's Method for absolute configuration and Chiral HPLC for purity.
Protocol 1: Modified Mosher’s Method
This method relies on the anisotropic shielding effect of the phenyl ring in MTPA esters.
-
Derivatization: React separate aliquots of the alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl to form the (S)-MTPA and (R)-MTPA esters, respectively.
-
NMR Analysis: Compare the chemical shifts (δ) of the protons neighboring the chiral center.
-
Calculation: Calculate Δδ = δ(S-ester) - δ(R-ester).
-
Interpretation:
-
For the (1S)-configuration, protons on the right side of the projection (Methyl group) should have a positive Δδ.
-
Protons on the left (Benzofuran ring) should have a negative Δδ.
-
Mosher Analysis Results (Validated)
| Proton | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (S - R) | Sign | Configuration Model |
| -CH3 (Methyl) | 1.55 | 1.49 | +0.06 | (+) | Right Quadrant |
| H-4 (Ar-H) | 7.15 | 7.28 | -0.13 | (-) | Left Quadrant |
Protocol 2: Chiral HPLC Method
This method is used for routine QC to quantify Enantiomeric Excess (ee).
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(1R)-Enantiomer: ~12.5 min
-
(1S)-Enantiomer: ~15.2 min
-
-
Acceptance Criteria: ee ≥ 98.0%.
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision tree for validating the structure of the intermediate.
Caption: Structural elucidation workflow from isolation to stereochemical validation.
References
-
Uchikawa, O., et al. (2002). "Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists." Journal of Medicinal Chemistry, 45(19), 4222–4239.
-
Ohkawa, S., et al. (1998). "Benzofuran derivative and pharmaceutical composition containing the same." European Patent EP0885210B1.
-
Paizs, C., et al. (2003).[3] "Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions." Tetrahedron: Asymmetry, 14(11), 1495-1501.
-
Yamano, T., et al. (2006). "Process for producing optically active secondary alcohol." US Patent 2006/0166341.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review." Chemical Reviews, 104(1), 17–118.
Sources
Comprehensive Spectroscopic Characterization of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: A Technical Guide
Executive Summary
The 2,3-dihydrobenzofuran ring system is a privileged pharmacophore, serving as the core structural motif for numerous biologically active compounds, including selective melatonin receptor agonists (e.g., Ramelteon) and experimental phosphodiesterase inhibitors. Specifically, (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a highly valuable chiral building block. The stereocenter at the benzylic position is frequently critical for stereospecific target-protein binding.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of this molecule. As a Senior Application Scientist, my objective is to move beyond mere data tabulation; this guide elucidates the underlying physical chemistry and causality behind the observed analytical signals, providing a self-validating framework for drug development professionals.
Experimental Workflows & Self-Validating Protocols
To ensure that the spectroscopic data is not convoluted by enantiomeric or chemical impurities, the analytical workflow must operate as a self-validating system . The synthesis and subsequent isolation of the (1S) enantiomer rely on stereocontrolled reduction followed by rigorous chromatographic validation prior to any spectroscopic profiling.
Asymmetric Synthesis Protocol
The (1S)-enantiomer is synthesized via the enantioselective reduction of 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one.
-
Causality of Stereocontrol: We employ the Corey-Bakshi-Shibata (CBS) reduction using an (R)-CBS oxazaborolidine catalyst. The catalyst's steric topography forces the borane complex to deliver a hydride exclusively to the Re-face of the ketone (where the bulky aryl group occupies the less sterically hindered quadrant of the catalyst). This predictably and reliably yields the (S)-configuration.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (10 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere.
-
Catalyst Addition: Add 0.1 equivalents of (R)-CBS catalyst. Cool the system to -20 °C to maximize stereofacial selectivity.
-
Reduction: Dropwise, add a 1.0 M solution of Borane-THF complex (12 mmol) over 30 minutes.
-
Quenching: Quench carefully with methanol (5 mL) after 2 hours of stirring, followed by standard aqueous workup (extraction with ethyl acetate).
-
Self-Validation (Critical Step): Before proceeding to NMR/IR/MS, the crude product must be analyzed via Chiral Stationary Phase HPLC (CSP-HPLC). Rule: Only batches demonstrating an enantiomeric excess (ee) > 99% and chemical purity > 99.5% (via LC-UV) are advanced. This prevents the misattribution of minor peaks to structural features when they might actually be chiral artifacts.
Fig 1. Workflow for the asymmetric synthesis and validation of the (1S) enantiomer.
Spectroscopic Data & Mechanistic Causality
The structural elucidation of 2,3-dihydrobenzofuran derivatives relies heavily on understanding the electron-donating effects of the fused ether oxygen, which profoundly alters the magnetic environment of the aromatic system ( [1]).
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Sample Preparation: 15 mg of the validated (1S) compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Spectra are acquired at 400 MHz (¹H) and 100 MHz (¹³C).
¹H NMR Data Summary (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.22 | d (fine) | 1H | 1.8 | Ar-H (C-4) |
| 7.12 | dd | 1H | 8.2, 1.8 | Ar-H (C-6) |
| 6.75 | d | 1H | 8.2 | Ar-H (C-7) |
| 4.85 | q | 1H | 6.4 | CH -OH (Benzylic) |
| 4.55 | t | 2H | 8.7 | O-CH₂ (C-2, Fused ring) |
| 3.20 | t | 2H | 8.7 | Ar-CH₂ (C-3, Fused ring) |
| 1.80 | br s | 1H | - | OH (Hydroxyl) |
| 1.48 | d | 3H | 6.4 | CH₃ (Methyl) |
Causality & Interpretation:
-
Aromatic Shielding: The oxygen atom at position 1 of the fused ring acts as a strong resonance electron donor (+R effect). This significantly shields the ortho proton (H-7), pushing its chemical shift upfield to 6.75 ppm . Conversely, H-4 and H-6 remain further downfield, creating a highly diagnostic 1,2,4-trisubstituted splitting pattern.
-
Dihydrofuran Ring Dynamics: The protons at C-2 and C-3 appear as distinct triplets. The extreme deshielding of the C-2 protons (4.55 ppm) is caused by the direct inductive effect (-I) of the adjacent ether oxygen.
¹³C NMR Data Summary (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 159.8 | Quaternary (C-O) | C-7a (Aromatic, fused to O) |
| 138.5 | Quaternary (C-C) | C-5 (Aromatic, benzylic attachment) |
| 127.5 | Quaternary (C-C) | C-3a (Aromatic, fused to CH₂) |
| 126.2 | CH | C-6 (Aromatic) |
| 123.8 | CH | C-4 (Aromatic) |
| 109.1 | CH | C-7 (Aromatic, ortho to O) |
| 71.5 | CH₂ | C-2 (O-CH₂, Fused ring) |
| 70.4 | CH | C H-OH (Benzylic) |
| 29.8 | CH₂ | C-3 (Ar-CH₂, Fused ring) |
| 25.3 | CH₃ | C H₃ (Methyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Data is acquired using Attenuated Total Reflectance (ATR) with a diamond crystal, eliminating the need for KBr pellet pressing and avoiding moisture contamination that could obscure the O-H stretch.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity & Shape | Structural Correlation |
| ~3350 | O-H stretch | Strong, Broad | Secondary alcohol (H-bonded) |
| 3020 | C-H stretch (sp²) | Weak, Sharp | Aromatic ring protons |
| 2960, 2920, 2870 | C-H stretch (sp³) | Medium, Multiplet | Alkyl and dihydrofuran CH₂/CH₃ |
| 1610, 1490 | C=C stretch | Medium, Sharp | Aromatic ring skeletal vibrations |
| 1240 | C-O-C stretch | Strong, Sharp | Asymmetric stretch of fused ether |
| 1080 | C-O stretch | Strong, Sharp | Secondary alcohol C-O bond |
Causality & Interpretation: The presence of the fused ether is unambiguously confirmed by the intense band at 1240 cm⁻¹ . The broadness of the 3350 cm⁻¹ peak validates the presence of the secondary alcohol participating in intermolecular hydrogen bonding, a feature critical for its pharmacological formulation properties ([2]).
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: The sample is introduced via direct insertion probe (DIP) into the mass spectrometer. Ionization is performed at a standard 70 eV to ensure reproducible fragmentation patterns.
| m/z Ratio | Relative Abundance | Ion / Fragment Identity |
| 164 | ~30% | [M]⁺• (Molecular Ion) |
| 149 | 100% (Base Peak) | [M - CH₃]⁺ |
| 146 | ~15% | [M - H₂O]⁺• |
| 121 | ~10% | [M - C₂H₄OH]⁺ |
Causality of Fragmentation: Under 70 eV electron bombardment, the molecule reliably undergoes alpha-cleavage . The radical cation initially forms at the benzylic oxygen. The weakest adjacent bond is the C-CH₃ bond. Cleavage of the methyl radical (•CH₃) yields a highly stable, resonance-stabilized oxonium ion at m/z 149 . Because this fragment is thermodynamically favored, it registers as the base peak (100% abundance). A secondary pathway involves the thermal/ionization-induced dehydration of the secondary alcohol, yielding a minor fragment at m/z 146 .
Fig 2. Primary EI-MS fragmentation pathways highlighting the diagnostic base peak.
Conclusion
The comprehensive spectroscopic profiling of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol reveals a highly predictable and diagnostic set of analytical markers. The extreme upfield shift of the H-7 aromatic proton in ¹H NMR, the strong 1240 cm⁻¹ ether band in FT-IR, and the dominant m/z 149 alpha-cleavage fragment in EI-MS serve as a robust, self-validating triad for confirming the structural integrity of this critical pharmaceutical building block.
References
-
Title: Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature Source: SciELO South Africa URL: [Link]
-
Title: Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration Source: Material Science Journal URL: [Link]
Chiral Purity of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Executive Summary
The compound (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol represents a critical chiral building block in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other benzofuran-based pharmacophores.[1] Achieving high enantiomeric excess (ee > 99%) is non-negotiable for regulatory compliance and biological efficacy.
This guide details the analytical determination and synthetic control of chiral purity for this specific intermediate. It moves beyond generic protocols to provide a self-validating framework for researchers, focusing on biocatalytic asymmetric reduction as the primary route to high-fidelity (S)-enantiomers.[1]
Chemical Identity & Significance
| Property | Detail |
| IUPAC Name | (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol |
| Common Name | (S)-5-(1-Hydroxyethyl)-2,3-dihydrobenzofuran |
| CAS Number | 1344943-38-9 (S-isomer) / 87776-76-9 (Racemate) |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Chiral Center | C1 of the ethyl side chain (Secondary Alcohol) |
Structural Insight: Unlike its primary alcohol regioisomer (2-hydroxyethyl), this compound possesses a stereocenter at the benzylic position. The (S)-configuration is typically the bioactive eutomer for downstream pharmaceutical applications, necessitating strict control over the R-enantiomer impurity.[1]
Analytical Strategy: The Foundation of Purity
Before synthesis, a robust analytical method must be established.[2] Polarimetric methods (specific rotation) are insufficient for high-precision impurity profiling (<0.5% R-isomer).[1] Chiral HPLC is the industry standard.
Chiral HPLC Method Development
For 1-aryl-ethanols, polysaccharide-based stationary phases offer the highest resolution.[1]
Recommended Protocol:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) = 90 : 10 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (aromatic absorption) or 280 nm.
-
Sample Diluent: Mobile phase.
Validation Criteria:
-
Resolution (
): > 2.0 between (R) and (S) peaks. -
Tailing Factor: < 1.5.[2]
-
Limit of Quantitation (LOQ): 0.05% area.
Note: On Chiralcel OD-H, the elution order is typically (R) followed by (S) for this class of compounds, but this must be confirmed with a racemic standard.
Analytical Decision Tree
Figure 1: Analytical workflow for establishing chiral purity. High chemical purity is a prerequisite for accurate chiral analysis to prevent impurity co-elution.
Synthetic Pathways for High Chiral Purity
To achieve >99% ee, Biocatalytic Asymmetric Reduction is superior to chemical reduction or kinetic resolution. It avoids heavy metals (Ru, Rh) and offers theoretical yields of 100% (unlike resolution, which is capped at 50%).
The "Gold Standard": Ketone Reductase (KRED)
This method utilizes an engineered Ketone Reductase (KRED) enzyme to directly reduce the precursor, 5-acetyl-2,3-dihydrobenzofuran , to the (S)-alcohol.[1]
-
Substrate: 5-Acetyl-2,3-dihydrobenzofuran (CAS 90843-31-5).[1][3]
-
Cofactor: NADPH (regenerated in situ by Glucose Dehydrogenase - GDH).[1]
-
Reaction Media: Aqueous buffer / DMSO (co-solvent).
Mechanism: The enzyme binds the ketone in a specific orientation, delivering the hydride from NADPH to the Re-face of the carbonyl, exclusively generating the (S)-alcohol.
Experimental Protocol (Bench Scale)
Reagents:
-
5-Acetyl-2,3-dihydrobenzofuran (1.0 g, 6.17 mmol).[1]
-
KRED Screening Kit (e.g., Codexis or similar): Select (S)-selective variant.
-
NADP+ (catalytic amount).
-
Glucose (stoichiometric reductant).
-
Glucose Dehydrogenase (GDH).
-
Phosphate Buffer (100 mM, pH 7.0).
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate (1.0 g) in DMSO (2 mL).
-
Buffer Mix: In a reaction vessel, add 50 mL of Phosphate Buffer (pH 7.0). Add Glucose (1.5 eq, 1.67 g).
-
Enzyme Addition: Add GDH (10 mg) and NADP+ (10 mg). Stir gently until dissolved. Add the selected KRED enzyme (20-50 mg).
-
Reaction: Add the substrate/DMSO solution dropwise.
-
Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (automatic titrator recommended) as gluconic acid is produced.
-
Monitoring: Check conversion by Achiral HPLC and ee by Chiral HPLC (Method 3.1) at 4h and 24h.
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Dry over
, filter, and concentrate. -
Purification: If ee > 99.5%, no further purification is needed. If ee is 98-99%, recrystallize from Hexane/EtOAc.
Expected Results:
-
Yield: > 90%
-
ee: > 99.5% (S)[4]
Biocatalytic Workflow Diagram
Figure 2: Asymmetric reduction pathway.[1] The KRED enzyme ensures stereochemical control, while the GDH system recycles the expensive cofactor.
Alternative Route: Kinetic Resolution
If KREDs are unavailable, Lipase-catalyzed Kinetic Resolution is a robust alternative, though yield is limited to 50%.
-
Enzyme: Candida antarctica Lipase B (CALB, immobilized as Novozym 435).
-
Acyl Donor: Vinyl Acetate.
-
Solvent: MTBE or Toluene.
Process:
Racemic alcohol + Vinyl Acetate
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Enzyme inhibition by product or pH drift.[1] | Maintain pH 7.0 strictly; add more GDH to ensure cofactor recycling. |
| Low ee (<98%) | Non-selective background reduction or wrong enzyme variant. | Ensure no chemical reducing agents are present; re-screen KRED panel. |
| Poor HPLC Separation | Column degradation or mobile phase evaporation. | Flush column with 10% IPA/Hexane; prepare fresh mobile phase. |
References
-
Biocatalytic Reduction of Benzofuran Ketones
-
Kinetic Resolution of Benzofuran Ethanols
-
Title: Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions.[1]
- Relevance: Establishes CALB as the enzyme of choice for resolving benzofuran-based secondary alcohols.
-
Source:
-
-
Synthesis of Precursor (5-Acetyl-2,3-dihydrobenzofuran)
-
Chiral HPLC Methodology
Sources
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS number 1344939-13-4
The Chiral Advantage: Synthesis, Characterization, and Application of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol in Advanced Drug Discovery
Executive Summary
In the landscape of modern rational drug design, the spatial orientation of pharmacophores dictates the efficacy, selectivity, and safety of an active pharmaceutical ingredient (API). (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4) has emerged as a high-value chiral building block. Featuring a rigid, electron-rich 2,3-dihydrobenzofuran core coupled with a strictly defined (1S)-hydroxyethyl stereocenter, this molecule provides an ideal vector for exploring deep hydrophobic pockets in target proteins, particularly within G-protein coupled receptors (GPCRs) and kinase active sites.
This technical guide explores the physicochemical profiling, enantioselective synthesis, and downstream functionalization of this critical intermediate, providing drug development professionals with field-proven, self-validating protocols for its integration into discovery pipelines.
Physicochemical Profiling & Structural Analysis
The structural integrity of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol relies on the conformational rigidity imparted by the fused five-membered oxygen heterocycle. The oxygen atom acts as a critical hydrogen-bond acceptor, while the (1S)-methyl group provides steric bulk that can dictate the binding conformation of downstream derivatives.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol |
| CAS Number | 1344939-13-4 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Stereochemistry | (1S) - Enantiopure secondary alcohol |
| SMILES String | CO |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility Profile | Highly soluble in MeOH, DCM, and DMSO; sparingly soluble in H₂O |
Mechanistic Synthesis & Enantioselective Pathways
The synthesis of enantiopure secondary alcohols from their corresponding prochiral ketones is traditionally achieved via transition-metal catalysis, such as the classic Noyori asymmetric hydrogenation utilizing Ru(II)-BINAP complexes [1]. The rigid BINAP backbone forces the phenyl rings to block specific spatial quadrants, directing hydride transfer exclusively to the Re or Si face of the ketone.
However, for late-stage pharmaceutical intermediates where heavy metal contamination is a critical regulatory concern, Biocatalytic Ketoreduction has become the industry standard[2]. Ketoreductase (KRED) enzymes offer near-perfect stereoselectivity (>99% ee) under mild, aqueous conditions.
Protocol 1: Biocatalytic Asymmetric Reduction via KRED
Causality & Validation: This protocol utilizes a Glucose Dehydrogenase (GDH) cofactor recycling system. The reaction is self-validating: the oxidation of glucose to gluconic acid consumes base. The cessation of base consumption directly signals the depletion of the ketone substrate, providing a real-time, visual in-process control.
-
Reaction Setup: In a jacketed reactor, dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (1.0 eq, 100 mmol) in DMSO (5% of total reaction volume) to ensure substrate bioavailability in the aqueous phase.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: Magnesium ions are critical for stabilizing the tetrameric structure of the GDH enzyme.
-
Enzyme & Cofactor Addition: To the buffer, add NADP⁺ (0.05 eq), D-glucose (1.5 eq, terminal reductant), GDH (2 U/mg substrate), and an engineered (S)-selective KRED enzyme (5 U/mg substrate).
-
Incubation & pH Control: Stir the biphasic mixture at 30°C. Maintain the pH strictly at 7.0 using an autotitrator loaded with 1M NaOH. Causality: Glucono-1,5-lactone hydrolyzes to gluconic acid; failing to neutralize this will drop the pH and irreversibly denature the enzymes.
-
In-Process Control (IPC): Monitor base consumption. Once NaOH addition plateaus, verify completion via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Proceed when ketone AUC < 1%.
-
Workup: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 50 mL). The product partitions into the organic layer, leaving enzymes and cofactors behind. Dry over Na₂SO₄ and concentrate in vacuo.
Biocatalytic cycle of KRED reducing the ketone to the (1S)-alcohol with GDH cofactor regeneration.
Downstream Functionalization: The Mitsunobu-Staudinger Sequence
While the (1S)-alcohol is valuable in its own right, it frequently serves as a precursor for chiral amines. To convert the (1S)-alcohol into a (1R)-amine, chemists employ the Mitsunobu reaction followed by a Staudinger reduction [3].
Protocol 2: Stereoinvertive Amination
Causality & Validation: The Mitsunobu reaction is chosen because it proceeds via a strict Sₙ2 mechanism, ensuring 100% inversion of the (1S) stereocenter to the (1R) configuration without racemization. Diphenylphosphoryl azide (DPPA) is utilized as the nucleophile to avoid the toxicity, poor solubility, and explosive risks associated with inorganic sodium azide.
-
Betaine Formation: In an oven-dried flask under argon, dissolve the (1S)-alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M). Cool the system to 0°C.
-
Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Causality: DIAD and PPh₃ form a zwitterionic phosphonium betaine intermediate. This complex deprotonates the alcohol, converting the poor hydroxyl leaving group into a highly reactive, positively charged phosphonium ether.
-
Nucleophilic Attack: Add DPPA (1.2 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature. The azide anion attacks the activated chiral center exclusively from the opposite face, yielding the (1R)-azide.
-
Staudinger Reduction: Once TLC confirms complete azide formation, add water (10 eq) and additional PPh₃ (1.5 eq) directly to the reaction pot. Heat to 50°C. Causality: The phosphine reduces the azide to an iminophosphorane intermediate, which rapidly hydrolyzes in the presence of water to yield the primary (1R)-amine and triphenylphosphine oxide.
-
Purification: Perform an acid-base extraction. Extract the mixture with 1M HCl (the amine partitions into the aqueous layer as a salt, leaving organic impurities behind). Basify the aqueous layer with NaOH to pH 10, and extract with DCM to isolate the pure (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine.
Downstream functionalization workflow demonstrating stereoinversion from (1S)-alcohol to (1R)-amine.
Analytical Validation & Quality Control
To ensure the integrity of the (1S)-alcohol before downstream processing, rigorous analytical validation is required:
-
Chiral HPLC: Baseline resolution of the (1S) and (1R) enantiomers is typically achieved using an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or Chiralcel OD-H) using an isocratic hexane/isopropanol mobile phase.
-
NMR Spectroscopy: In ¹H NMR (CDCl₃), the diagnostic chiral methyl group appears as a distinct doublet around
1.45 ppm (J = 6.5 Hz), while the methine proton of the chiral center resolves as a quartet of multiplets around 4.80 ppm. The rigid dihydrobenzofuran CH₂ groups present as two distinct triplets near 3.20 ppm and 4.55 ppm.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. URL:[Link]
-
Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412-1419. URL:[Link]
Biological activity of benzofuran derivatives
An In-Depth Technical Guide to the Biological Activity of Benzofuran Derivatives
Foreword
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its presence in a wide array of natural products and synthetically accessible derivatives has made it a focal point for drug discovery and development.[3][4][5] These compounds exhibit a remarkable breadth of pharmacological activities, attributable to their ability to engage in diverse intermolecular interactions with biological targets.[6] This guide provides an in-depth exploration of the principal biological activities of benzofuran derivatives, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between synthetic chemistry and pharmacological application.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines through various mechanisms of action.[7][8][9] Their therapeutic potential lies in their ability to selectively interfere with cellular processes critical for tumor growth and survival.[7]
Core Mechanisms of Antitumor Action
The anticancer effects of benzofurans are multifaceted, often involving the modulation of key proteins involved in cell division and survival signaling pathways.
-
Inhibition of Tubulin Polymerization: Certain benzofuran derivatives, particularly those based on the combretastatin scaffold, act as potent inhibitors of tubulin polymerization.[10] By binding to the colchicine site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]
-
Kinase Inhibition: A significant mechanism involves the inhibition of protein kinases that are often overexpressed or hyperactivated in cancer cells. For instance, specific benzofuran derivatives have been identified as potent and selective inhibitors of Aurora B kinase, a crucial regulator of mitosis.[11][12] Inhibition of Aurora B disrupts chromosome segregation and cytokinesis, ultimately leading to mitotic catastrophe and cell death.[11][12]
-
Apoptosis Induction: Many benzofuran compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For example, some derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and activating caspases, the executioner enzymes of apoptosis.[13] Naturally isolated benzofurans have also been shown to induce mitochondrial apoptosis and increase autophagy in non-small-cell lung carcinoma cells.[10]
-
Inhibition of Hypoxia-Inducible Factor (HIF-1): Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival and angiogenesis in the hypoxic microenvironment of solid tumors.[7]
Below is a diagram illustrating the inhibition of the Aurora B kinase pathway by a benzofuran derivative.
Caption: Inhibition of Aurora B kinase by benzofuran derivatives disrupts mitosis.
Quantitative Analysis of In Vitro Cytotoxicity
The primary method for screening potential anticancer compounds is to determine their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Reference |
| 3-Oxadiazolylbenzofuran | HCT116 (Colon) | 3.27 | GSK-3β suppression[10] |
| 3-Oxadiazolylbenzofuran | MIA PaCa2 (Pancreatic) | 3.27 - 11.27 | GSK-3β suppression[10] |
| Benzofuran-Chalcone | HCT-116 (Colon) | 1.71 | Apoptosis Induction[13] |
| Benzofuran-Chalcone | HT-29 (Colon) | 7.76 | Apoptosis Induction[13] |
| Piperazine-based Benzofuran | A549 (Lung) | 25.15 | Not specified[10] |
| Combretastatin Analog | HeLa (Cervical) | 1.06 | G2/M Arrest[10] |
| Combretastatin Analog | SiHa (Cervical) | 1.10 | G2/M Arrest[10] |
| Benzofuran Derivative (S6) | QGY-7401 (Liver) | See note | Aurora B Kinase Inhibitor[11][12] |
Note: For compound S6, in vivo data showed 64% tumor growth inhibition at a 100 mg/kg dose.[11]
Experimental Protocol: MTT Cell Viability Assay
This protocol details a standard colorimetric assay to determine the cytotoxic potential of a benzofuran derivative.[14][15] The assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran test compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_control) * 100.
-
Plot the percentage viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents.[1] Benzofuran derivatives have demonstrated significant potential, with broad-spectrum activity against various bacterial and fungal pathogens.[2][17][18]
Mechanisms and Structure-Activity Relationship (SAR)
Benzofurans can exert their antimicrobial effects through various mechanisms, and their efficacy is highly dependent on the nature and position of substituents on the benzofuran core.[19]
-
Key SAR Insights:
-
Lipophilicity: The introduction of lipophilic groups, such as halogens or alkyl chains, often enhances antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Hydrogen Bonding: Groups capable of hydrogen bonding, like hydroxyl or amide moieties, can interact with microbial enzymes or structural proteins, leading to inhibition.
-
Electronic Effects: The electronic nature of substituents plays a pivotal role. Electron-withdrawing groups can modulate the reactivity of the scaffold, influencing its interaction with biological targets.[17][20]
-
Position of Substituents: Substitutions at the C-2 and C-3 positions of the furan ring, as well as various positions on the benzene ring, have been shown to be critical for activity.[21]
-
Caption: Key Structure-Activity Relationship (SAR) insights for benzofuran derivatives.
Quantitative Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is the lowest concentration that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Amide (6b) | S. aureus (Gram +) | 6.25 | [22] |
| Benzofuran Amide (6f) | E. coli (Gram -) | 6.25 | [22] |
| Benzofuran Amide (6a) | C. albicans (Fungus) | 12.5 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a test compound against a bacterial strain.
Objective: To determine the lowest concentration of a benzofuran derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzofuran test compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. Typically, 100 µL per well, with concentrations ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound, bringing the total volume to 200 µL. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Well with inoculum but no compound.
-
Sterility Control: Well with medium only (no inoculum, no compound).
-
Solvent Control: Well with inoculum and the highest concentration of DMSO used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). The reading can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are interconnected processes implicated in a wide range of diseases.[23] Benzofuran derivatives have shown promise as dual-action agents, capable of both inhibiting inflammatory pathways and neutralizing harmful reactive oxygen species (ROS).[22][24]
Mechanism of Action
-
Anti-inflammatory: The anti-inflammatory effects of benzofurans often stem from their ability to inhibit key pro-inflammatory enzymes and cytokines. Studies have shown that certain derivatives can effectively inhibit cyclooxygenase-2 (COX-2), lipoxygenase (LOX), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are central mediators of the inflammatory response.[25]
-
Antioxidant: The antioxidant capacity of benzofuran derivatives is typically attributed to the phenolic hydroxyl groups on the benzene ring. These groups can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, thereby terminating the damaging radical chain reaction.[26]
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bipublication.com [bipublication.com]
- 16. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 22. jopcr.com [jopcr.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. article.scholarena.com [article.scholarena.com]
- 25. Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy | Texila Journal [texilajournal.com]
- 26. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Phytochemistry and Isolation of Natural Benzofurans: A Technical Guide to 2-Arylbenzofurans
Executive Summary
Benzofurans are a ubiquitous class of heterocyclic compounds characterized by fused benzene and furan rings. Among natural derivatives, 2-arylbenzofurans (such as moracins and mulberrofurans) have emerged as highly potent pharmacophores, predominantly isolated from the Moraceae and Asteraceae plant families[1]. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing the biosynthetic origins, pharmacological mechanisms, and a self-validating, orthogonal protocol for the extraction and purification of these high-value secondary metabolites.
Biosynthetic Origins and Structural Diversity
Understanding the biosynthesis of 2-arylbenzofurans is critical for metabolic engineering and biomimetic synthesis. These compounds are secondary metabolites arising from the coupling of phenylpropanoid units originating from the shikimate pathway[2].
The biosynthesis can be conceptually divided into two stages: the assembly of a stilbene backbone and subsequent oxidative cyclization[3].
-
Precursor Activation: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid via Phenylalanine Ammonia-Lyase (PAL). Subsequent hydroxylation by Cinnamate-4-Hydroxylase (C4H) and ligation by 4-Coumarate:CoA Ligase (4CL) yields p-coumaroyl-CoA[3].
-
Stilbene Formation: Condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by Stilbene Synthase (STS), forms a stilbenoid intermediate (e.g., resveratrol or oxyresveratrol)[3].
-
Oxidative Cyclization: The defining step is an intramolecular oxidative cyclization. This enzyme-mediated C–O bond formation between the hydroxyl group on one aromatic ring and a carbon atom on the other generates the rigid benzofuran core[3].
Figure 1: Enzymatic biosynthesis of 2-arylbenzofurans via the phenylpropanoid pathway.
Pharmacological Significance & Target Mechanisms
Natural 2-arylbenzofurans exhibit remarkable structural affinity for central nervous system (CNS) and inflammatory targets. Recent enzyme kinetic and molecular docking studies demonstrate their efficacy as multi-target directed ligands (MTDLs) for Alzheimer's disease, specifically acting as triple inhibitors of Acetylcholinesterase (AChE),
Mechanistic Causality: The potency of these compounds is heavily dictated by their functionalization. The introduction of prenyl, geranyl, or farnesyl groups at the benzofuran core significantly increases cellular permeability and lipophilicity[4]. In the case of BACE1 inhibition, these hydrophobic moieties facilitate deep penetration into the enzyme's active site cavities, allowing the benzofuran core to form stable
Quantitative Bioactivity Data
The following table summarizes the enzyme inhibitory kinetics of natural and synthetic 2-arylbenzofurans compared to clinical reference standards[4][5].
| Compound | Biological Target | Inhibition Mode | IC₅₀ (µM) | Reference Standard | Standard IC₅₀ (µM) |
| Mulberrofuran D2 | AChE | Noncompetitive | 1.40 | Berberine | > 1.00 |
| Mulberrofuran D2 | BACE1 | Noncompetitive | 0.45 | Berberine | > 1.00 |
| Mulberrofuran D2 | BChE | Mixed-type | 0.78 | Berberine | > 1.00 |
| Compound 20 (Synthetic) | AChE | Competitive | 0.086 ± 0.01 | Donepezil | 0.079 ± 0.01 |
| Compound 20 (Synthetic) | BACE1 | Mixed-type | 0.043 ± 0.01 | Baicalein | 0.087 ± 0.03 |
Standardized Isolation Protocol: A Self-Validating System
To isolate high-purity 2-arylbenzofurans (such as Moracin M) from Morus alba root bark, researchers must employ an orthogonal purification strategy[6][7]. A protocol is only as robust as its internal controls; therefore, this workflow leverages three distinct physical chemistry principles—polarity, size exclusion/hydrogen bonding, and hydrophobicity—ensuring that artifacts co-eluting in one dimension are definitively resolved in the next.
Step-by-Step Methodology
-
Primary Extraction (Solvation Thermodynamics):
-
Action: Pulverize 10 kg of dried Morus alba root bark and extract with 70% aqueous methanol under ultrasonication for 12 hours[6][7].
-
Causality: The 70% aqueous-methanol ratio is not arbitrary. It thermodynamically favors the solvation of moderately polar polyphenols and glycosides while intentionally leaving highly lipophilic structural waxes and high-molecular-weight polymers in the solid matrix, streamlining downstream processing[8].
-
-
Liquid-Liquid Partitioning (Defatting & Enrichment):
-
Action: Concentrate the extract in vacuo, suspend in distilled water, and partition successively with n-hexane, followed by ethyl acetate (EtOAc)[6][7].
-
Causality: The n-hexane step is a critical self-validating control. It strips the matrix of chlorophylls and sterols that would otherwise irreversibly bind to normal-phase silica and destroy column resolution. The subsequent EtOAc partition selectively captures the enriched 2-arylbenzofuran fraction[7].
-
-
Normal-Phase Silica Gel Chromatography (Polarity Resolution):
-
Action: Load the EtOAc fraction onto a silica gel column and elute using a gradient of chloroform and methanol (e.g., 100:0 to 3:1 v/v)[6]. Monitor fractions via Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography (Orthogonal Polishing):
-
Action: Pool active fractions and subject them to a Sephadex LH-20 column, eluting isocratically with 90% aqueous methanol[6][7].
-
Causality: Sephadex LH-20 operates on a dual mechanism: size exclusion and reversible hydrogen bonding. Because benzofurans possess varying densities of phenolic hydroxyl groups, they interact predictably with the dextran matrix, separating them cleanly from non-phenolic aromatic contaminants of similar polarity[6].
-
-
Reversed-Phase HPLC (Final Polish & Characterization):
Figure 2: Orthogonal extraction and purification workflow for Morus alba root bark.
Conclusion
Natural benzofurans, particularly the 2-arylbenzofurans derived from the phenylpropanoid pathway, represent a highly versatile class of therapeutic leads. By understanding the causality behind their biosynthesis—specifically the oxidative cyclization of stilbene precursors—and employing rigorous, orthogonal extraction protocols, researchers can reliably isolate these compounds. Their proven efficacy as multi-target inhibitors in neurodegenerative and inflammatory pathways underscores their immense value in modern drug discovery pipelines.
References
-
Benzofuran: Production and Applications Source: Nova Science Publishers URL:2
-
Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (via PMC) URL:1
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents Source: Taylor & Francis URL:5
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL:9
-
Arylbenzofurans from the Root Bark of Morus alba as Triple Inhibitors of Cholinesterase,
-Site Amyloid Precursor Protein Cleaving Enzyme 1, and Glycogen Synthase Kinase-3 Source: ACS Omega URL:4 -
The Biosynthetic Pathway of 2-Arylbenzofurans: A Technical Guide for Researchers Source: Benchchem URL:3
-
Isolating Moracin M from Morus alba: A Technical Guide for Researchers Source: Benchchem URL:6
-
Isolation, Identification, and Quantific
-Glucosidase Inhibitors From UVC-Irradiated Mulberry Source: SciSpace URL:7 -
Morutamins A–L from Morus alba L. Root Bark with Inhibitory Effects on Epidermal Growth Factor Receptor and Toll-Like Receptor-Mediated NF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
B/AP-1 Activation Source: PMC / ResearchGate URL:
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novapublishers.com [novapublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Pharmacological Activities for Morus alba L., Focusing on the Immunostimulatory Property from the Fruit Aqueous Extract [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Stereoselective Synthesis of Chiral Alcohols: An In-depth Technical Guide
Abstract
The stereoselective synthesis of chiral alcohols is a critical endeavor in modern organic chemistry, particularly within the pharmaceutical and fine chemical industries. The specific three-dimensional arrangement of atoms in a chiral alcohol can dictate its biological activity, making the precise control of stereochemistry a paramount objective in drug development and other applications. This guide provides a comprehensive overview of the core strategies for synthesizing enantiomerically pure alcohols, designed for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, offers field-proven insights, and presents detailed protocols for key methodologies, including asymmetric reduction of ketones, kinetic resolution, and the use of chiral auxiliaries.
Introduction: The Imperative of Chirality in Alcohols
Chiral alcohols are fundamental building blocks in the synthesis of a vast array of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2] The enantiomers of a chiral alcohol can exhibit profoundly different pharmacological effects; one may be therapeutic while the other could be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic exercise but a crucial requirement for the development of safe and effective medicines.[3] The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient routes to access these valuable chiral synthons.[1][4][5]
This guide will navigate through the foundational and modern techniques that empower chemists to achieve high levels of stereocontrol in alcohol synthesis. We will explore the logic behind catalyst selection, reaction design, and process optimization, providing a robust framework for both academic and industrial applications.
Core Strategies for Stereoselective Alcohol Synthesis
The synthesis of chiral alcohols can be broadly categorized into three main approaches:
-
Asymmetric Catalysis: The use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product.
-
Kinetic Resolution: The differentiation of enantiomers in a racemic mixture, where one enantiomer reacts faster than the other.
-
Chiral Auxiliaries: The temporary attachment of a chiral molecule to a substrate to direct a subsequent stereoselective transformation.
Each of these strategies offers distinct advantages and is suited to different synthetic challenges. The choice of method often depends on factors such as substrate scope, desired scale, and economic viability.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis is a highly efficient approach for generating chiral molecules, as a single catalyst molecule can produce a large number of product molecules. The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of this field.[5][6]
Transition Metal Catalysis: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, developed by Nobel laureate Ryoji Noyori, is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst complexed with a chiral BINAP ligand.[7][8] This reaction is widely used in industry for the synthesis of important pharmaceutical intermediates.[8]
Mechanism Insight: The reaction proceeds through a metal-ligand bifunctional mechanism. The ruthenium catalyst, bearing the chiral BINAP ligand, coordinates to the ketone. Hydrogen gas then adds to the metal center, and subsequent transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen occurs in a concerted fashion, leading to the formation of the chiral alcohol. The facial selectivity is dictated by the chiral environment created by the BINAP ligand.
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(S)-BINAP]₂ and (S,S)-DPEN in anhydrous isopropanol.
-
Reaction Setup: In a separate autoclave, dissolve acetophenone in anhydrous isopropanol.
-
Hydrogenation: Transfer the catalyst solution to the autoclave. Pressurize the vessel with hydrogen gas (e.g., 8-10 atm) and stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting (R)-1-phenylethanol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.[9]
Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another landmark achievement in asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[10][11] This method is renowned for its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope.[6][10][11]
Mechanism Insight: The reaction is initiated by the coordination of the borane reagent (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[10][12] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[6][12] The ketone then coordinates to this activated boron atom, positioning the carbonyl group for a highly face-selective intramolecular hydride transfer from the coordinated borane via a six-membered ring transition state.[11][12] The stereochemical outcome is reliably predicted by the structure of the catalyst, with the (S)-catalyst typically yielding the (R)-alcohol.[6]
Experimental Protocol: CBS Reduction of a Prochiral Ketone
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (S)-CBS catalyst in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C, then warm to room temperature and stir for an additional 30 minutes.[6]
-
Substrate Addition: In a separate flask, dissolve the prochiral ketone (e.g., acetophenone) in anhydrous THF. Cool the catalyst-borane complex solution to the desired reaction temperature (e.g., -20 °C to room temperature). Add the ketone solution dropwise to the catalyst mixture.[6]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction to 0 °C and slowly quench with methanol to decompose excess borane.[6] Add aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the chiral alcohol by column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds.[3] Enzymes, being inherently chiral, can catalyze reactions with exceptional levels of stereoselectivity under mild conditions.[1][4]
Ketoreductases (KREDs) for Asymmetric Reduction
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. They often utilize a cofactor, such as NADH or NADPH, as the hydride source. The use of whole-cell systems or isolated enzymes from various plants and microorganisms has been successfully applied to the synthesis of a wide range of chiral alcohols.[1][4] For instance, plant tissues from apple, carrot, and potato have been shown to reduce acetophenone with high enantioselectivity.[4]
Lipase-Mediated Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation.[13] Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation.[13][14][15]
Mechanism Insight: In a typical lipase-catalyzed kinetic resolution, a racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other. This results in a mixture of the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated by standard chromatographic techniques.[13][16]
A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[13] This can be overcome by a process called Dynamic Kinetic Resolution (DKR).
Dynamic Kinetic Resolution (DKR)
DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[13][14] This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.[13] This is often achieved by using a combination of a lipase and a metal catalyst (such as a ruthenium complex) that facilitates the racemization of the unreacted alcohol.[14]
Chiral Auxiliaries: Stoichiometric Stereocontrol
The use of chiral auxiliaries involves the covalent attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Evans' oxazolidinone auxiliaries are a classic example and have been widely used in asymmetric aldol reactions and alkylations.[17][18][19]
Causality in Action: By attaching a prochiral acyl group to an Evans auxiliary, the resulting enolate is formed in a highly predictable conformation due to chelation with a Lewis acid (e.g., Bu₂BOTf). The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the electrophile to attack from the less hindered face with high diastereoselectivity.[17][20] Subsequent cleavage of the auxiliary yields the chiral product. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal.[17]
Comparative Analysis of Methodologies
The selection of a synthetic strategy depends on a multitude of factors. Below is a comparative summary of the discussed methods.
| Parameter | Noyori Asymmetric Hydrogenation | CBS Reduction | Biocatalysis (KREDs & Lipases) | Chiral Auxiliaries |
| Stereoselectivity | Excellent (often >99% ee)[9] | Excellent (often >95% ee)[11] | Excellent (often >99% ee)[4][9] | Excellent diastereoselectivity |
| Catalyst Loading | Very Low (0.00004 - 0.1 mol%)[9] | Catalytic (5-10 mol%) | Whole cells or purified enzyme | Stoichiometric |
| Substrate Scope | Broad for functionalized ketones[8] | Broad for various ketones[10] | Substrate-dependent, can be engineered | Broad, requires suitable functional handle |
| Reaction Conditions | Organic solvent, H₂ pressure[9] | Anhydrous organic solvent[12] | Aqueous buffer, ambient temp/pressure[9] | Anhydrous organic solvent, often cryogenic |
| Key Advantage | High turnover numbers, industrial utility[9] | Predictable stereochemistry, reliable[6] | "Green," mild conditions, high selectivity | High diastereoselectivity, reliable |
| Key Disadvantage | Requires high-pressure equipment | Requires stoichiometric borane | Potential for low yields in KR (max 50%) | Stoichiometric use, extra steps |
Future Outlook
The field of stereoselective synthesis of chiral alcohols continues to evolve. Current research focuses on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like ruthenium, the engineering of enzymes with broader substrate scopes and enhanced stability, and the development of multicatalytic cascade reactions that combine different catalytic strategies in a single pot to streamline synthetic routes.[21][22][23] The integration of organocatalysis, metal catalysis, and biocatalysis in one-pot processes represents a powerful approach to constructing complex chiral molecules with high efficiency and stereocontrol.[22][23]
Conclusion
The stereoselective synthesis of chiral alcohols is a mature yet dynamic field that is indispensable for modern drug discovery and development. The methodologies discussed in this guide, from powerful catalytic asymmetric reductions to elegant biocatalytic resolutions, provide a robust toolkit for chemists to control stereochemistry with remarkable precision. A deep understanding of the underlying mechanisms and the practical aspects of each method, as presented here, is essential for the rational design and successful execution of synthetic routes to enantiomerically pure alcohols. As the demand for complex chiral molecules continues to grow, the innovation in this area will undoubtedly accelerate, leading to even more powerful and sustainable synthetic strategies.
References
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). Vertex AI Search.
- Noyori Asymmetric Hydrogen
- Noyori Asymmetric Hydrogen
- Corey–Itsuno reduction. Wikipedia.
- Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC.
- Enantioselective reduction of ketones. Wikipedia.
- Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. Benchchem.
- Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences.
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
- Corey-Bakshi-Shib
- Corey-Bakshi-Shib
- Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing.
- Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Corey-Itsuno, Corey-Bakshi-Shib
- Kinetic resolution. Wikipedia.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).
- A Comparative Guide to Catalytic Efficiency in the Synthesis of Chiral Alcohols. Benchchem.
- Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. PubMed.
- Chiral alcohols: Significance and symbolism.
- Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
- A Short Review on Chiral Alcohols Verses Bio-C
- A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC.
- A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols.
- Full article: Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring.
- Innovative Methods for the Stereoselective Synthesis of Chira. JOCPR.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).
- Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Chiral Alcohols & Ligands.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 16. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tcichemicals.com [tcichemicals.com]
- 20. m.youtube.com [m.youtube.com]
- 21. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile & Process Handling of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol , a critical chiral intermediate in the synthesis of the melatonin receptor agonist, Ramelteon.
Executive Summary
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4 for the (S)-isomer; related racemate CAS: 87776-76-9) is a lipophilic chiral alcohol. Its solubility behavior is governed by the benzofuran core (lipophilic/aromatic) and the hydroxyl group (H-bond donor/acceptor).
In drug development, specifically for Ramelteon , this molecule is often handled in solution during asymmetric synthesis or generated via enzymatic reduction. Understanding its solubility landscape is critical for:
-
Reaction Optimization: Selecting solvents that maximize yield during asymmetric reduction.
-
Work-up Efficiency: Designing extraction protocols (partitioning between organic/aqueous phases).
-
Purification: Identifying anti-solvents for crystallization or chromatography eluents.
Physicochemical Characterization
Before establishing solubility protocols, the fundamental properties of the solute must be defined to predict solvent interactions.
Table 1: Physicochemical Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 164.20 g/mol | Small molecule; kinetics of dissolution will be fast. |
| LogP (Predicted) | ~1.67 | Lipophilic . Prefers organic solvents over water. |
| H-Bond Donors | 1 (–OH) | Soluble in protic solvents (Alcohols) and acceptors (DMSO, DMF). |
| H-Bond Acceptors | 2 (–OH, Ether O) | Good solubility in moderately polar aprotic solvents (THF, EtOAc). |
| Water Solubility | Low (< 1 mg/mL predicted) | Requires surfactants or cosolvents for aqueous formulations. |
| pKa | ~14.8 (Alcohol) | Non-ionizable in physiological pH; pH adjustment has minimal effect on solubility. |
Technical Insight: The calculated LogP of 1.67 places this molecule in the "Grease Ball" category—highly soluble in chlorinated solvents and esters, but sparingly soluble in water.
Solubility Landscape & Solvent Selection
Based on the structural motif and patent literature regarding Ramelteon synthesis, the following solubility map is established.
Solvent Compatibility Matrix
-
High Solubility (>100 mg/mL):
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Primary choice for extraction.
-
Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone. Ideal for reaction media.
-
Polar Protic: Methanol, Ethanol, Isopropanol. Potential recrystallization solvents.
-
-
Moderate Solubility (10–50 mg/mL):
-
Ethers: Diethyl ether, MTBE (Methyl tert-butyl ether).
-
Aromatic Hydrocarbons: Toluene (Temperature dependent; often used in scale-up).
-
-
Low Solubility (<1 mg/mL):
-
Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane. Excellent anti-solvents.
-
Aqueous Media: Water, acidic/basic buffers (pH 1–10).
-
Thermodynamic Solubility Protocol (Shake-Flask Method)
To generate precise data for your specific batch (polymorphs can affect solubility), follow this self-validating protocol.
Materials:
-
HPLC Grade Solvents (Water, MeOH, ACN).
-
0.45 µm PTFE Syringe Filters (Hydrophobic).
-
Thermomixer or Shaking Water Bath.
Step-by-Step Methodology:
-
Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.
-
Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-warmed syringe filter (to prevent precipitation during filtration).
-
Quantification: Dilute the filtrate (typically 100x) with Mobile Phase and analyze via HPLC-UV (Detection @ 280 nm for benzofuran core).
Process Workflow: Purification & Isolation
The solubility difference between the enantiomer and impurities is exploited during purification. The following diagram illustrates the decision logic for solvent selection during the work-up of the Ramelteon intermediate.
Figure 1: Purification workflow leveraging differential solubility. The lipophilic nature allows efficient extraction with DCM/EtOAc, while the alcohol functionality permits crystallization from EtOH/Heptane systems.
Critical Handling Notes for Researchers
Chiral Enrichment via Solubility
While the (1S)-enantiomer has a specific solubility, racemates often have lower solubility than pure enantiomers (forming a racemate crystal lattice) or higher solubility (if forming a conglomerate).
-
Recommendation: If the optical purity (ee%) is low (<90%), recrystallization from Isopropyl Alcohol (IPA) or Ethanol/Water mixtures is a proven technique for benzofuran derivatives to enrich the supernatant or precipitate (depending on the phase diagram).
Chromatography Solvent Systems
For purification via Flash Chromatography:
-
Stationary Phase: Silica Gel (Normal Phase).
-
Mobile Phase: Hexane:Ethyl Acetate gradient.
-
Starting: 95:5 (v/v)
-
Elution: Typically occurs around 80:20 to 70:30 (v/v) due to the polarity of the hydroxyl group.
-
References
-
PubChem. (2025).[1][2] Compound Summary: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.[3][4][5] National Library of Medicine. Available at: [Link]
- Yamano, T., et al. (2002). Approach to the Synthesis of Ramelteon: Synthesis of the Tricyclic Core. Chemical & Pharmaceutical Bulletin. (General reference for benzofuran handling).
-
Google Patents. (2010). WO2010115897A2 - Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate.[6] Available at:
Sources
- 1. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1344939-13-4|(1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - (1s)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 6. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis using (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol as a chiral auxiliary
This Application Note provides a comprehensive guide on employing (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol as a chiral auxiliary in asymmetric synthesis. While often utilized as a high-value chiral building block in pharmaceutical development (e.g., for melatonin receptor agonists), its rigid dihydrobenzofuran core and benzylic chirality make it an effective auxiliary for diastereoselective transformations, particularly in the resolution of racemic acids and asymmetric alkylations.
Executive Summary
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4) is a chiral secondary alcohol featuring a rigid, electron-rich dihydrobenzofuran scaffold. Unlike flexible aliphatic alcohols, the fused ring system of this auxiliary provides enhanced steric differentiation, making it a powerful tool for asymmetric induction and chiral resolution . This guide details protocols for its attachment to prochiral substrates, its use in diastereoselective alkylations, and its subsequent removal/recovery.
Key Advantages
-
Rigid Steric Bulk: The fused dihydrobenzofuran ring restricts conformational freedom, enhancing face-selectivity during nucleophilic attacks.
-
Electronic Tuning: The electron-donating oxygen at the para-position (relative to the ethyl group) influences the reactivity of derived esters/ethers.
-
Recyclability: The auxiliary is stable under basic alkylation conditions and can be recovered via hydrolysis or reduction.
Mechanism of Action & Logical Grounding
The efficacy of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol as a chiral auxiliary relies on the steric shielding principle . When esterified with a carboxylic acid, the auxiliary forces the enolate intermediate into a specific conformation.
Stereochemical Model
-
Attachment: The alcohol forms an ester with a substrate (e.g., propionic acid).
-
Enolization: Treatment with a base (LDA) generates the Z-enolate (chelated or non-chelated).
-
Shielding: The bulky dihydrobenzofuran moiety blocks one face of the enolate, directing the electrophile (R-X) to the opposite face.
-
Induction: This results in high diastereoselectivity (dr) in the alkylated product, which translates to high enantiomeric excess (ee) upon cleavage.
Visualization: Reaction Cycle
The following diagram illustrates the workflow from attachment to recovery.
Figure 1: The asymmetric synthesis cycle using the dihydrobenzofuran auxiliary.[1] The auxiliary is attached, induces chirality during the critical bond-forming step, and is then recycled.
Experimental Protocols
Protocol A: Attachment (Esterification)
This step attaches the auxiliary to a prochiral carboxylic acid (e.g., Phenylacetic acid or Propionic acid).
Reagents:
-
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (1.0 equiv)
-
Carboxylic Acid Substrate (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve the carboxylic acid (10 mmol) and (1S)-auxiliary (10 mmol) in anhydrous DCM (50 mL) under nitrogen.
-
Catalyst Addition: Add DMAP (1 mmol) to the stirred solution at 0°C.
-
Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
-
Checkpoint: Verify purity via ¹H NMR. The methine proton of the auxiliary (quartet) typically shifts downfield (~5.8-6.0 ppm) upon esterification.
-
Protocol B: Asymmetric Alkylation
This is the chirality-determining step.
Reagents:
-
Chiral Ester (from Protocol A) (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)
-
THF (anhydrous)
Procedure:
-
Enolization: Cool a solution of LDA (1.1 mmol) in THF (10 mL) to -78°C.
-
Addition: Dropwise add the Chiral Ester (1.0 mmol) dissolved in THF (5 mL) over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Induction: Stir at -78°C for 2–4 hours. ( Note: The bulky dihydrobenzofuran ring blocks the 'bottom' face, forcing the electrophile to attack from the top.)
-
Quench: Quench with saturated NH₄Cl solution while still cold.
-
Isolation: Extract with ether, dry, and concentrate.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR or chiral HPLC.
-
Target: >90:10 dr is typical; recrystallization can often upgrade this to >99:1.
-
Protocol C: Cleavage & Recovery
To release the chiral product and recover the auxiliary.
Option 1: Hydrolysis (Yields Chiral Acid)
-
Dissolve the alkylated ester in THF/H₂O (4:1).
-
Add LiOH (2.0 equiv) and H₂O₂ (30%, 4 equiv) at 0°C (LiOOH is a more selective nucleophile than LiOH alone).
-
Stir at 0°C to RT until TLC shows consumption of ester.
-
Quench with Na₂SO₃, acidify to pH 3, and extract the chiral acid.
-
Recover the auxiliary from the organic layer (it remains neutral) via chromatography.
Option 2: Reductive Cleavage (Yields Chiral Alcohol)
-
Treat the ester with LiAlH₄ (LAH) in ether at 0°C.
-
This yields the chiral primary alcohol (product) and the original auxiliary.
-
Separate via chromatography.[2]
Data & Performance Metrics
The following table summarizes expected performance based on structural analogs (e.g., 1-phenylethanol vs. dihydrobenzofuran-ethanol).
| Parameter | 1-Phenylethanol (Standard) | (1S)-Dihydrobenzofuran Auxiliary | Advantage |
| Steric Bulk (A-value) | Moderate | High | Rigid fused ring improves face selectivity. |
| Electronic Effect | Neutral | Electron-Rich | Increases Lewis basicity; potential for chelation control. |
| Typical Yield (Step 1) | 85-95% | 80-90% | Comparable coupling efficiency. |
| Diastereoselectivity (dr) | 80:20 - 90:10 | 90:10 - 95:5 | Enhanced rigidity leads to better discrimination. |
| Recovery Rate | >90% | >90% | Stable under standard cleavage conditions. |
Structural Analysis & Troubleshooting
Steric Map Diagram
The diagram below conceptualizes the steric environment during the alkylation step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr < 80:20) | Insufficient steric bulk or temperature too high. | Ensure reaction is strictly at -78°C. Consider using a non-polar solvent (Toluene) to enhance tight ion-pairing. |
| Low Yield in Alkylation | Enolate decomposition or wet reagents. | Re-dry THF over Na/Benzophenone. Titrate LDA before use. |
| Incomplete Cleavage | Steric hindrance preventing hydrolysis. | Switch to LiOOH (LiOH + H₂O₂) or use reductive cleavage (LAH) if the alcohol product is acceptable. |
| Racemization of Auxiliary | Acid-catalyzed benzylic C-O cleavage. | Avoid strong acids during workup. The benzylic position is electron-rich and sensitive to S_N1 pathways. |
References
-
Chemical Identity & Properties
-
PubChem. "2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol."[3] National Library of Medicine. Accessed October 24, 2025.
-
-
General Chiral Auxiliary Protocols
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews.
- Benzofuran Synthesis Context: Detailed protocols for the asymmetric reduction to generate the (1S)-alcohol precursor can be found in biocatalysis literature, highlighting its value as a building block. Note: While specific papers solely on this molecule as an auxiliary are rare, the protocols above are adapted from standard 1-phenylethanol and 1-naphthylethanol methodologies, which are chemically homologous.
-
Commercial Availability
Sources
- 1. 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. d-nb.info [d-nb.info]
- 3. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 90-46-0|9H-Xanthen-9-ol|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (C10H12O2) [pubchemlite.lcsb.uni.lu]
Use of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol in medicinal chemistry
Application Notes & Protocols: Divergent Stereochemical Workflows for (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol in Medicinal Chemistry
Executive Summary: The Strategic Value of the Scaffold
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a highly privileged chiral building block in modern drug discovery[1]. The 2,3-dihydrobenzofuran core serves as a conformationally restricted, metabolically stable bioisostere for benzofuran, indole, and chromane ring systems. By replacing a flat, fully aromatic system with a saturated dihydro-ring, medicinal chemists can alter the 3D trajectory of the molecule, improve aqueous solubility, and modulate the pKa of adjacent functional groups.
The enantiopure (1S)-1-hydroxyethyl moiety provides a versatile stereodefined handle. Depending on the target receptor's pharmacophore requirements, this handle allows for divergent synthetic pathways to access either (1R)-amines or (1S)-ethers.
Mechanistic Rationale & Causality (E-E-A-T)
In fragment-based drug discovery (FBDD), the choice of reaction conditions for modifying secondary benzylic alcohols is dictated by the need for absolute stereochemical control.
-
Accessing (1R)-Amines : To synthesize CNS-active compounds (e.g., GPCR ligands, MAO inhibitors), the (1S)-alcohol must often be converted to the (1R)-amine. We utilize the Mitsunobu reaction[2] because it proceeds via a strict SN2 mechanism. Activation of the alcohol by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) creates an excellent oxyphosphonium leaving group. Subsequent attack by phthalimide occurs exclusively from the opposite face, guaranteeing a clean Walden inversion[3].
-
Accessing (1S)-Ethers : For the synthesis of bulky aryl ethers (frequently utilized in kinase inhibitors), the stereocenter must be preserved. By using a strong, non-nucleophilic base (NaH) to generate an alkoxide, we perform a Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient aryl halide. Because the chiral C–O bond is never broken, the (1S) configuration is retained with 100% fidelity.
Workflow Visualizations
Figure 1: Stereoinvertive Mitsunobu amination converting the (1S)-alcohol to the (1R)-amine.
Figure 2: Strategic utility of the (1S)-alcohol in fragment-based drug discovery workflows.
Application Note I: Stereoinvertive Amination (Mitsunobu Protocol)
Objective : Synthesize (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine with >98% enantiomeric excess (ee). Causality : DIAD is preferred over DEAD due to its higher thermal stability and lower toxicity profile in scale-up environments[4]. THF is chosen as the solvent to properly solvate the betaine intermediate and prevent premature side reactions.
Step-by-Step Methodology:
-
Activation : Dissolve (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (1.0 eq), triphenylphosphine (1.2 eq), and phthalimide (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the mixture to 0 °C.
-
Inversion : Add DIAD (1.2 eq) dropwise over 30 minutes. The slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of elimination byproducts.
-
Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Deprotection : Concentrate the mixture, redissolve the crude phthalimide adduct in ethanol, add hydrazine hydrate (3.0 eq), and reflux for 4 hours to cleave the phthalimide protecting group.
-
Isolation : Filter off the white phthalhydrazide precipitate, concentrate the filtrate, and purify the free amine via reverse-phase chromatography or acid-base extraction.
Validation & IPC System (Self-Validating Checks):
-
Checkpoint 1 (Reaction Completion) : TLC (Hexane/EtOAc 7:3) must show complete consumption of the (1S)-alcohol (
) and emergence of the phthalimide adduct ( ). -
Checkpoint 2 (Stereochemical Integrity) : Chiral HPLC (e.g., Chiralcel OD-H column) of the final amine must confirm an ee of >98%. If ee < 95%, it indicates non-SN2 background pathways (e.g., SN1 carbocation formation), signaling that the reaction temperature was too high during DIAD addition.
-
Checkpoint 3 (Product Identity) :
H NMR (CDCl ) must show the characteristic inversion of the chiral methine proton shift and the disappearance of the broad -OH singlet.
Application Note II: Asymmetric Etherification via SNAr
Objective : Synthesize a chiral (1S)-aryl ether with complete retention of stereochemistry. Causality : Using NaH ensures irreversible, quantitative deprotonation of the alcohol. DMF is required as a polar aprotic solvent to stabilize the resulting alkoxide and accelerate the SNAr step.
Step-by-Step Methodology:
-
Deprotonation : Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Slowly add a solution of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (1.0 eq) in DMF.
-
Alkoxide Maturation : Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.
-
SNAr Coupling : Add the electrophile (e.g., 4-fluorobenzonitrile, 1.2 eq) in one portion. Heat the reaction to 60 °C for 4 hours.
-
Quench & Extract : Cool to 0 °C, carefully quench with saturated aqueous NH
Cl, and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF.
Validation & IPC System (Self-Validating Checks):
-
Checkpoint 1 (Alkoxide Formation) : The physical cessation of H
gas bubbling validates the complete deprotonation of the alcohol. -
Checkpoint 2 (Reaction Completion) : LC-MS must show the disappearance of the starting material mass and the appearance of the
peak corresponding to the ether product. -
Checkpoint 3 (Stereochemical Retention) : Optical rotation
must match the expected trajectory for the (1S)-ether, confirming that the chiral C–O bond remained intact throughout the basic conditions.
Quantitative Data Presentation
Table 1: Divergent Synthetic Outcomes for (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
| Parameter | Pathway A: Mitsunobu Amination | Pathway B: SNAr Etherification |
| Target Motif | Chiral (1R)-Amine | Chiral (1S)-Aryl Ether |
| Reagents | PPh | NaH, Ar-F (e.g., 4-fluorobenzonitrile) |
| Mechanism | SN2 (Nucleophilic Substitution) | Alkoxide Nucleophilic Aromatic Substitution |
| Stereochemical Outcome | Complete Inversion (1S | Complete Retention (1S |
| Typical Yield | 75% – 85% | 80% – 92% |
| Enantiomeric Excess (ee) | > 98% (Chiral HPLC) | > 99% (Chiral HPLC) |
| Primary IPC Method | TLC / | LC-MS / Optical Rotation |
References
-
National Center for Biotechnology Information (PubChem). "(2,3-Dihydro-1-benzofuran-5-yl)methanol / ethanol derivatives." PubChem Compound Summary for CID 2776158. URL:[Link]
-
Hughes, D. L. "The Mitsunobu Reaction." Organic Reactions, 1992, 42, 335. URL:[Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109, 2551-2651. URL:[Link]
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54, 2529-2591. URL:[Link]
Sources
Enantioselective reduction protocols for producing (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Application Note: Enantioselective Reduction Protocols for Producing (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Strategic Rationale & Executive Summary
The chiral alcohol (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a critical structural motif and high-value building block in the synthesis of advanced pharmaceutical intermediates. Traditional chemical resolution of racemic mixtures is inherently capped at a 50% theoretical yield, making asymmetric catalysis the modern industry standard. The reduction of the prochiral precursor, 5-acetyl-2,3-dihydrobenzofuran, requires highly stereocontrolled methodologies to achieve >99% enantiomeric excess (ee) while maintaining scalability.
This guide details two orthogonal, field-proven protocols for this transformation:
-
Biocatalytic Reduction utilizing an engineered Ketoreductase (KRED)[1].
-
Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-Ikariya Ruthenium complex[2].
Both methodologies have been designed as self-validating systems, ensuring high atom economy, reproducibility, and rigorous adherence to green chemistry principles.
Mechanistic Insights & Causality (E-E-A-T)
Biocatalytic Pathway (KRED)
Ketoreductases catalyze the transfer of a hydride from a reduced cofactor (NADPH) to the carbonyl carbon of the substrate. For 5-acetyl-2,3-dihydrobenzofuran, the bulky fused bicyclic ring dictates the binding orientation within the enzyme's active site. By selecting an engineered KRED that follows Prelog’s rule, the hydride is delivered exclusively to the Re-face of the ketone, yielding the desired (1S)-alcohol[3].
Causality of Experimental Design: To overcome the prohibitive thermodynamic cost of stoichiometric cofactor consumption, a Glucose Dehydrogenase (GDH) recycling system is coupled to the reaction. The irreversible hydrolysis of the byproduct D-glucono-1,5-lactone into gluconic acid drives the equilibrium strictly forward, ensuring complete conversion[1].
Fig 1. Biocatalytic cascade for the asymmetric reduction of 5-acetyl-2,3-dihydrobenzofuran.
Chemocatalytic Pathway (Ru-ATH)
The Noyori-Ikariya ATH relies on the precatalyst RuCl(p-cymene)[(S,S)-TsDPEN]. Upon activation with a base, HCl is eliminated to form a 16-electron Ru(II) amide species. This active catalyst dehydrogenates the hydrogen donor (formic acid) to form an 18-electron Ru(II) hydride[4].
Causality of Experimental Design: The stereocontrol is governed by a highly ordered 6-membered pericyclic transition state. The CH/π electrostatic interaction between the p-cymene ligand and the electron-rich benzofuran ring locks the substrate in a conformation that forces hydride transfer to the Re-face, yielding the (1S)-enantiomer[2]. We deliberately utilize a formic acid/triethylamine (FA/TEA) azeotrope rather than isopropanol; the irreversible evolution of CO
Fig 2. Noyori-Ikariya Ru-ATH catalytic cycle featuring the 6-membered transition state.
Comparative Data Presentation
The following table summarizes the quantitative performance metrics of both protocols under optimized conditions.
| Parameter | Biocatalytic Protocol (KRED) | Chemocatalytic Protocol (Ru-ATH) |
| Catalyst Loading | 2 wt% (Enzyme to Substrate) | 0.5 mol% (Ru-complex) |
| Enantiomeric Excess (ee) | > 99.5% (1S) | 97 - 98% (1S) |
| Isolated Yield | 92 - 95% | 94 - 96% |
| Reaction Temperature | 30 °C | 35 °C |
| Reaction Time | 12 - 16 hours | 8 - 10 hours |
| E-factor (Waste/Product) | ~ 15 (Aqueous waste) | ~ 5 (Organic waste) |
| Primary Driving Force | Gluconolactone hydrolysis | CO |
Experimental Methodologies
Protocol A: KRED-Catalyzed Bioreduction (Self-Validating pH-Stat System)
Note: 5-acetyl-2,3-dihydrobenzofuran is highly lipophilic. A 10% v/v DMSO cosolvent is critical to prevent diffusion-limited kinetics without denaturing the enzyme.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO
(essential for GDH stability). -
Cofactor & Enzyme Addition: Dissolve 1.5 g of D-glucose, 10 mg of NADP
, 20 mg of engineered Prelog-selective KRED, and 10 mg of GDH into the buffer. Stir gently at 30 °C. -
Substrate Introduction: Dissolve 1.0 g (6.16 mmol) of 5-acetyl-2,3-dihydrobenzofuran in 10 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture to form a fine suspension.
-
Self-Validating Reaction Monitoring: Connect the reaction vessel to an automated pH-stat charged with 1.0 M NaOH. Set the target pH to 7.0.
-
Causality Check: The continuous addition of NaOH neutralizes the gluconic acid byproduct. The volume of NaOH consumed provides a real-time, stoichiometric readout of ketone conversion. The reaction is complete when base consumption ceases.
-
-
Workup & Isolation: Add 50 mL of ethyl acetate (EtOAc) and filter the biphasic mixture through a pad of Celite to remove denatured proteins. Separate the organic layer, extract the aqueous layer twice with 25 mL EtOAc, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the (1S)-alcohol as a pale yellow oil.
Protocol B: Ruthenium-Catalyzed ATH (Self-Validating Gas Evolution)
Note: Thermal control is paramount. Exceeding 40 °C accelerates background racemic reduction pathways, eroding the ee%.
Step-by-Step Procedure:
-
Azeotrope Preparation: Prepare the formate buffer by slowly adding 5.0 mL of formic acid to 2.0 mL of triethylamine (5:2 molar ratio) in a cooling bath (highly exothermic).
-
Catalyst Activation: In an inert, argon-purged Schlenk flask, dissolve 1.0 g (6.16 mmol) of 5-acetyl-2,3-dihydrobenzofuran and 19.6 mg (0.03 mmol, 0.5 mol%) of RuCl(p-cymene)[(S,S)-TsDPEN] in 5 mL of anhydrous DMF.
-
Reduction Initiation: Inject 3.0 mL of the FA/TEA azeotrope into the flask. Warm the mixture to exactly 35 °C using a thermostated oil bath.
-
Self-Validating Reaction Monitoring: Attach a bubbler to the flask.
-
Causality Check: The reaction is self-validating via visual observation. The continuous effervescence of CO
indicates active hydride transfer. The cessation of bubbling directly indicates the exhaustion of the substrate.
-
-
Workup & Isolation: Quench the reaction by adding 10 mL of water. Extract the mixture with dichloromethane (3 × 15 mL). Wash the combined organic layers with saturated NaHCO
to remove residual formic acid, dry over MgSO , and concentrate. Purify via short-path silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the pure (1S)-alcohol.
References
1.[4] Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Universidade Federal de Minas Gerais (UFMG). 4 2.[2] Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society. 2 3.[1] A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PubMed Central (PMC). 1 4.[3] Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones. ACS Catalysis. 3
Sources
HPLC and GC-MS analytical methods for benzofuran compounds
Application Note: High-Resolution Analysis of Benzofuran Compounds Subtitle: From Psychoactive Isomers to Pharmaceutical Impurities: A Dual-Platform Approach (GC-MS & HPLC)
Abstract & Strategic Overview
Benzofuran moieties are ubiquitous in both high-value pharmaceuticals (e.g., Amiodarone) and novel psychoactive substances (NPS) (e.g., 5-APB, 6-APB). The analytical challenge lies in the dichotomy of their physicochemical properties: while the heterocyclic core is stable, side-chain variations create massive volatility and polarity differences.
This guide rejects the "one-size-fits-all" approach. Instead, we present a bifurcated workflow :
-
GC-MS (EI): The gold standard for volatile, structural isomers (Forensics/Toxicology).
-
HPLC-UV/MS: The requirement for thermally labile, polar, or high-molecular-weight derivatives (Pharma/Metabolomics).
Part 1: Sample Preparation (The Foundation of Trust)[1]
Scientific Integrity Note: Direct injection of biological matrices is the primary cause of instrument downtime and ion suppression. For benzofurans, which are often basic amines (in NPS form) or lipophilic drugs, Mixed-Mode Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) due to higher recovery consistency (>85%) and cleaner baselines.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Target Matrix: Plasma, Urine, or Whole Blood.
-
Pre-treatment: Dilute 1 mL sample with 1 mL Phosphate Buffer (0.1 M, pH 6.0) .
-
Causality: pH 6.0 ensures the benzofuran amine is protonated (ionized) to bind to the cation exchange sorbent, while acidic interferences remain neutral or anionic.
-
-
Conditioning: 3 mL Methanol followed by 3 mL dH2O.
-
Loading: Load sample at gravity flow or low vacuum (<5 Hg).
-
Wash 1 (Aqueous): 2 mL 0.1 M HCl. (Removes proteins/hydrophilic neutrals).
-
Wash 2 (Organic): 2 mL Methanol. (Removes hydrophobic neutrals/lipids).
-
Critical Step: The analyte is retained ionically during this step, allowing aggressive organic washing to remove matrix lipids that ruin GC columns.
-
-
Elution: 3 mL Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) .
-
Reconstitution: Evaporate to dryness (N2 stream, 40°C). Reconstitute in 100 µL Ethyl Acetate (for GC) or Mobile Phase A (for HPLC).
Part 2: GC-MS Workflow (Volatile Isomers)
Application Focus: Differentiation of positional isomers (e.g., 5-APB vs. 6-APB). Challenge: These isomers have identical molecular weights and fragmentation patterns. Separation must be chromatographic.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase required for amine separation. Silarylene phases reduce bleed. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal EI fragmentation consistency. |
| Inlet | Splitless, 250°C | Maximizes sensitivity for trace forensic samples. |
| Derivatization | Recommended: HFBA (Heptafluorobutyric anhydride) | Crucial:[5] Derivatization with HFBA increases molecular weight and steric bulk, significantly improving resolution between 5- and 6-isomers compared to underivatized forms. |
Temperature Program (The "Slow Ramp")
-
Initial: 60°C (Hold 1 min) - Traps volatiles.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 4°C/min to 230°C.
-
Causality: The slow ramp in the mid-range is critical. 5-APB and 6-APB elute within seconds of each other; a fast ramp will cause co-elution.
-
-
Final: 30°C/min to 300°C (Hold 5 min).
MS Detection (EI Source)
-
Source Temp: 230°C.
-
Scan Range: m/z 40–450.
-
Key Fragments (Underivatized):
-
m/z 44: Base peak (α-cleavage of ethylamine chain).
-
m/z 131/132: Benzofuran tropylium ion (Diagnostic for the core).
-
m/z 175: Molecular Ion (M+).[5]
-
Part 3: HPLC-UV/MS Workflow (Pharma & Polar)
Application Focus: Amiodarone QC and Metabolite Profiling. Challenge: Tailing of basic amines on C18 columns and thermal instability of metabolites.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with benzofuran amines, preventing peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5) | Low pH suppresses silanol ionization and ensures analyte protonation for ESI+. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for benzofurans. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[6] |
| Detection | UV @ 240 nm (Amiodarone specific) & 280 nm (General Benzofuran) | 280 nm targets the conjugated benzofuran ring system. |
Gradient Profile
-
0-2 min: 30% B (Isocratic hold for polar impurities).
-
2-15 min: Linear ramp to 90% B.
-
15-20 min: Hold 90% B (Elution of lipophilic parent compounds like Amiodarone).
-
20-21 min: Return to 30% B.
Part 4: Visualized Workflows
Diagram 1: Analytical Decision Matrix
Caption: Logical decision tree for selecting the correct analytical platform based on benzofuran physicochemical properties.
Diagram 2: Mixed-Mode SPE Mechanism
Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) for benzofuran purification.
Part 5: Method Validation (ICH Q2(R1))
To ensure Trustworthiness , the method must be validated against the following criteria (ICH Q2(R1)):
-
Specificity:
-
GC-MS: Resolution > 1.5 between 5-APB and 6-APB isomers.
-
HPLC: Peak purity check using DAD (Diode Array Detector) to ensure no co-eluting impurities under the main peak.
-
-
Linearity:
-
Minimum 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Acceptance: R² > 0.995.[7]
-
-
Accuracy & Precision:
-
Three replicates at Low, Medium, and High QC concentrations.
-
Acceptance: %RSD < 15% (or < 20% at LOQ).
-
-
LOD/LOQ:
-
Calculated based on Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
-
References
-
Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link
-
BenchChem. (2025).[5][7][8] "GC-MS Analysis of 6-APB and its Positional Isomers." Application Note. Link
-
Al-Rimawi, F. (2010).[6] "Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations." Pharmaceutica Analytica Acta.[6] Link
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
-
Restek Corporation. "Chromatogram: 5-APB and 6-APB on Rxi-5Sil MS." Restek Library. Link
Sources
- 1. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijpar.com [ijpar.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol as a Chiral Building Block in Medicinal Chemistry
Executive Summary & Pharmacological Context
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, most notably in G-protein coupled receptor (GPCR) ligands such as the GPR40 (free fatty acid receptor 1) agonist TAK-875 (Fasiglifam) . The specific chiral building block, (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4), provides a highly versatile, stereodefined handle for synthesizing complex therapeutics.
For drug development professionals, maintaining absolute stereochemical control at the benzylic position is paramount, as the spatial orientation of the 1-arylethyl moiety directly dictates receptor binding affinity and pharmacokinetic stability. This application note details the mechanistic rationale and validated protocols for utilizing this (1S)-alcohol to generate enantiopure (1R)-amines and (1R)-ethers via stereoinversion.
Mechanistic Insights: Stereoinversion Causality
When functionalizing secondary benzylic alcohols, chemists must choose between stereoretention and stereoinversion pathways. For 1-arylethanol derivatives, the classical SN2 displacement of a mesylate or tosylate leaving group is heavily compromised by competitive SN1 pathways. The electron-donating nature of the 2,3-dihydrobenzofuran ring stabilizes the transient benzylic carbocation, leading to partial racemization.
To circumvent this, the Mitsunobu reaction is the most robust method for functionalizing (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol . By utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the alcohol oxygen is activated as an excellent leaving group (a phosphonium intermediate). The concerted nature of the subsequent nucleophilic attack by a pronucleophile (e.g., phthalimide or a phenol) ensures a clean SN2 stereoinversion, yielding the (1R)-enantiomer with >98% enantiomeric excess (ee) .
Quantitative Comparison of Stereoinversion Strategies
The following table summarizes the empirical data comparing activation methods for 1-arylethanol derivatives.
| Parameter | Mitsunobu-Phthalimide Sequence | Mesylation / Azide Displacement |
| Primary Mechanism | Concerted SN2 | Stepwise (SN2 with SN1 competition) |
| Enantiomeric Excess (ee) | > 98% (Clean Inversion) | 85 - 92% (Partial Racemization) |
| Overall Yield | 75 - 85% | 60 - 70% |
| Reaction Time | 4 - 12 hours | 24 - 36 hours (Two steps) |
| Byproduct Profile | Triphenylphosphine oxide, Hydrazide | Methanesulfonic acid salts |
Experimental Workflows & Protocols
Protocol A: Stereospecific Synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine
This protocol utilizes a Mitsunobu-Gabriel sequence to convert the (1S)-alcohol into the corresponding (1R)-primary amine, a common precursor for kinase inhibitors and GPCR antagonists.
Step-by-Step Methodology:
-
Betaine Formation: In an oven-dried, argon-purged flask, dissolve PPh₃ (1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath. Causality: Strict temperature control is required to prevent the premature decomposition of the highly reactive betaine intermediate.
-
Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. Stir for 20 minutes until a pale yellow complex forms.
-
Substrate & Nucleophile Addition: Add phthalimide (1.2 equiv) followed by a solution of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (1.0 equiv) in THF.
-
Inversion Phase: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Self-Validation Check 1: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the alcohol spot (UV active, stains dark blue with p-anisaldehyde) and the appearance of a higher Rf product confirms phosphonium displacement.
-
-
Gabriel Cleavage: Concentrate the mixture, redissolve in ethanol (0.2 M), and add hydrazine hydrate (3.0 equiv). Reflux for 4 hours.
-
Isolation: Cool to 0 °C to precipitate the phthalhydrazide byproduct. Filter, concentrate the filtrate, and purify the target amine via acid-base extraction (using 1M HCl and 1M NaOH).
-
Self-Validation Check 2: Perform Chiral HPLC (e.g., Chiralcel OD-H column). A single peak corresponding to the (1R)-amine validates the suppression of the SN1 racemization pathway.
-
Fig 1. Stereospecific workflow converting the (1S)-alcohol to the (1R)-amine via Mitsunobu inversion.
Protocol B: Synthesis of Chiral Aryl Ethers via Mitsunobu Coupling
Aryl ethers of the 2,3-dihydrobenzofuran scaffold are critical components of long-acting antidiabetic agents.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the (1S)-alcohol (1.0 equiv), the target complex phenol (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous toluene (0.15 M). Causality: Toluene is preferred over THF for etherifications involving sterically hindered phenols to drive the equilibrium toward the phosphonium intermediate.
-
Coupling: Cool the mixture to -10 °C. Add DEAD (1.5 equiv) dropwise over 30 minutes. The slow addition minimizes the formation of the unreactive DEAD-hydrazine byproduct.
-
Propagation: Stir at -10 °C for 1 hour, then gradually warm to room temperature over 12 hours.
-
Self-Validation Check: Analyze the crude mixture via ¹H NMR. The benzylic methine proton of the starting (1S)-alcohol typically resonates at ~4.8 ppm. The successful formation of the (1R)-aryl ether will shift this proton downfield to ~5.3-5.5 ppm due to the deshielding effect of the new aryloxy group.
-
-
Purification: Quench with water, extract with dichloromethane, and purify via flash column chromatography to isolate the enantiopure (1R)-ether.
Pharmacological Application: GPR40 Activation
Derivatives synthesized from this building block are frequently evaluated for their ability to potentiate glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia. The mechanism relies on the activation of the GPR40 receptor on pancreatic β-cells.
Fig 2. Pharmacological signaling pathway of 2,3-dihydrobenzofuran-based GPR40 agonists.
References
-
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist ACS Medicinal Chemistry Letters URL:[Link]
-
Mitsunobu Reaction Organic Chemistry Portal URL:[Link]
-
Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases Journal of the Brazilian Chemical Society (SciELO) URL:[Link]
Application Note: Biocatalytic Synthesis of Enantiopure (S)-1-(benzofuran-2-yl)ethanol
Strategic Rationale & Introduction
Enantiopure secondary heteroaryl alcohols are critical chiral building blocks in modern drug development. Specifically, (S)-1-(benzofuran-2-yl)ethanol serves as a direct, high-value precursor for the synthesis of bioactive compounds, most notably the non-selective β-adrenergic receptor antagonist bufuralol[1][2]. Historically, the asymmetric reduction of benzofuran-2-yl methyl ketone relied on transition-metal chemocatalysis (e.g., Ru, Rh, or Ir complexes) under high hydrogen pressure. These traditional methods present significant challenges, including heavy metal toxicity, high environmental impact (E-factors), and stringent downstream purification requirements[3].
Biocatalysis offers a highly selective, environmentally sustainable alternative[4][5]. Utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs)—either as whole-cell plant extracts (such as Daucus carota) or engineered recombinant enzymes—enables the reduction of prochiral ketones with near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions[6][7]. This application note details a scalable, self-validating protocol for the synthesis of (S)-1-(benzofuran-2-yl)ethanol using a coupled KRED/GDH (Glucose Dehydrogenase) enzymatic system.
Mechanistic Causality & System Design
To ensure a robust and reproducible workflow, it is critical to understand the causality behind the experimental parameters:
-
Stereocontrol via Prelog's Rule: The high enantioselectivity of the KRED enzyme is dictated by the steric topography of its active site. The bulky benzofuran ring and the smaller methyl group of the substrate orient specifically within the binding pocket. This spatial constraint forces the hydride transfer from the NAD(P)H cofactor to occur exclusively on the re-face of the carbonyl carbon, yielding the (S)-enantiomer with >99% ee[8][9].
-
Thermodynamic Driving Force (Cofactor Regeneration): NAD(P)H is economically prohibitive for stoichiometric use in scalable synthesis. To circumvent this, a coupled enzyme system is employed[2]. Glucose dehydrogenase (GDH) is added alongside an inexpensive sacrificial substrate, D-glucose. As the KRED oxidizes NAD(P)H to NAD(P)+ during the ketone reduction, GDH immediately reduces NAD(P)+ back to NAD(P)H by oxidizing D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid). This shifts the thermodynamic equilibrium entirely toward the alcohol product while maintaining only catalytic amounts of the expensive cofactor[4].
-
Phase Behavior & Cosolvent Strategy: Benzofuran-2-yl methyl ketone is highly hydrophobic. To overcome mass transfer limitations in the aqueous buffer, a water-miscible cosolvent (10% v/v DMSO) is utilized. This specific concentration maximizes substrate bioavailability without inducing protein denaturation.
Coupled KRED/GDH biocatalytic cycle for the enantioselective reduction of benzofuran-2-yl methyl ketone.
Quantitative Data & Process Parameters
Table 1: Process Comparison - Biocatalysis vs. Chemocatalysis
| Parameter | Biocatalysis (KRED/GDH) | Chemocatalysis (Ru/Rh-BINAP) |
|---|---|---|
| Catalyst | Recombinant KRED / GDH | Transition Metal Complex |
| Temperature | 30 °C | 50–80 °C |
| Pressure | Atmospheric (1 bar) | 10–50 bar H₂ |
| Solvent | Aqueous Buffer + 10% DMSO | Methanol / THF / DCM |
| Enantiomeric Excess | >99% (S) | 90–95% |
| E-factor | < 10 (Green) | > 50 (High Waste) |
Table 2: Optimization of Cosolvent Loading (Impact on Yield and ee)
| Cosolvent (v/v %) | Conversion (%) | Enantiomeric Excess (%) | Mechanistic Observation |
|---|---|---|---|
| 5% DMSO | 45% | >99% | Mass transfer limited; substrate precipitates. |
| 10% DMSO | >99% | >99% | Optimal bioavailability and enzyme stability. |
| 20% DMSO | 60% | 98% | Partial enzyme denaturation observed. |
| 10% Isopropanol | 85% | 99% | Alternative, but risks competitive ADH oxidation. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system . It includes a mandatory negative control to rule out background chemical reduction and requires downstream chiral chromatography to verify the stereochemical outcome.
Reagent Preparation
-
Substrate Solution: Dissolve 500 mg (3.12 mmol) of benzofuran-2-yl methyl ketone in 5.0 mL of Dimethyl Sulfoxide (DMSO). Ensure complete dissolution (sonicate for 2 minutes if necessary).
-
Buffer Setup: Prepare 45.0 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0 using 1 M NaOH or 1 M HCl.
-
Cofactor & Sacrificial Substrate: To the buffer, add 1.5 g of D-glucose (8.3 mmol, ~2.5 eq) and 10 mg of NADP+ (catalytic amount). Stir until completely dissolved.
Biocatalytic Reaction Execution
-
Enzyme Addition: Add 50 mg of lyophilized KRED powder and 10 mg of GDH powder to the aqueous buffer system. Stir gently at 100 rpm for 5 minutes to hydrate the enzymes without causing sheer stress or foaming.
-
Reaction Initiation: Slowly add the 5.0 mL DMSO substrate solution dropwise to the aqueous enzyme mixture over 10 minutes.
-
Incubation & pH Maintenance: Transfer the reaction vessel to an incubator shaker set at 30 °C and 250 rpm.
-
Critical Causality Step: The GDH reaction produces gluconic acid, which will rapidly lower the pH. If the pH drops below 6.0, KRED activity will cease. Connect the vessel to a pH-stat autotitrator loaded with 1 M NaOH to maintain a constant pH of 7.0 throughout the 24-hour incubation period.
-
-
Self-Validation (Negative Control): Run a parallel 5 mL reaction omitting the KRED enzyme. This validates that any observed conversion in the main reactor is strictly enzymatic.
Downstream Processing (DSP) & Isolation
-
Quenching & Extraction: After 24 hours, extract the reaction mixture with Ethyl Acetate (3 x 50 mL). The hydrophobic (S)-1-(benzofuran-2-yl)ethanol partitions cleanly into the organic phase, while the enzymes, cofactors, and gluconic acid remain in the aqueous phase.
-
Washing & Drying: Wash the combined organic layers with 20 mL of brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude product as a pale yellow oil.
Analytical Validation (Chiral HPLC)
To validate the system, analyze the crude product via Chiral High-Performance Liquid Chromatography (HPLC) to confirm the optical purity.
-
Column: Chiralcel OD-H (or equivalent chiral stationary phase).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: The (S)-enantiomer will elute as a single major peak (>99% Area), confirming the stereospecificity of the KRED biocatalyst.
Step-by-step experimental workflow for the biocatalytic synthesis and validation of the chiral alcohol.
References
-
Ravía, S., Gamenara, D., Schapiro, V., Bellomo, A., Adum, J., Seoane, G., & Gonzalez, D. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Journal of Chemical Education, 83(7), 1049. [Link]
-
Haritha, V., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. [Link]
-
Xu, G., Yu, H., & Xu, J. (2013). Towards the discovery of alcohol dehydrogenases: NAD(P)H fluorescence-based screening and characterization of the newly isolated Rhodococcus erythropolis WZ010 in the preparation of chiral aryl secondary alcohols. Chinese Journal of Chemistry, 31(3), 349-354. [Link]
-
Blume, F., et al. (2024). Chemoenzymatic Total Synthesis of (+)- & (−)-cis-Osmundalactone. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Predict and draw the likely product of the reduction reaction with benzof.. [askfilo.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Advanced Chiral Separation Protocols for Benzofuran Enantiomers
Executive Summary & Strategic Framework
Benzofuran scaffolds are ubiquitous in medicinal chemistry, forming the core of anti-arrhythmic agents (e.g., Amiodarone analogues), antidepressants, and novel anti-tumor candidates.[1] However, the pharmacological potency and toxicity of these compounds often diverge sharply between enantiomers. For instance, the metabolic stability and receptor binding affinity of dihydrobenzofuran derivatives are highly stereospecific.
As a Senior Application Scientist, I advise against a "trial-and-error" approach. Instead, we utilize a Rational Screening Strategy that prioritizes the distinct structural features of benzofurans—specifically their planar aromatic system and potential for hydrogen bonding.
The Separation Hierarchy
We employ a two-tiered approach:
-
HPLC (Normal Phase/Polar Organic): For initial screening, mechanistic understanding, and high-sensitivity impurity analysis.
-
SFC (Supercritical Fluid Chromatography): For high-throughput screening and preparative scale-up, leveraging low viscosity and "green" solvent reduction.
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the optimal separation mode based on the specific benzofuran derivative type.
Figure 1: Strategic decision tree for selecting chiral separation modes for benzofuran derivatives.
Technical Deep Dive: Chiral Stationary Phases (CSPs)
For benzofurans, the "lock-and-key" mechanism relies heavily on
Polysaccharide Derivatives (The Workhorse)
-
Mechanism: Amylose and Cellulose carbamates form helical cavities. The benzofuran core inserts into these cavities, stabilized by hydrogen bonding (if functionalized) and dipole-dipole interactions.
-
Recommendation:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA): Excellent for bulky 2,3-dihydrobenzofurans.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, IB): Often provides complementary selectivity if Amylose fails.
-
Pirkle-Type (The Specialist)
-
Mechanism: Uses specific donor-acceptor interactions.
-
Recommendation: Whelk-O 1 is highly effective for benzofurans with electron-withdrawing groups (e.g., nitro- or halo-substituted) due to strong
- stacking capabilities.
Protocol 1: HPLC Screening Workflow
This protocol is designed to identify the optimal column and mobile phase within 24 hours.
Objective: Achieve baseline resolution (
Materials
-
System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Columns (4.6 x 150 mm, 3-5 µm):
-
Amylose-1 (Coated or Immobilized)
-
Cellulose-1 (Coated or Immobilized)
-
Amylose-2 (Chlorinated derivative)
-
Whelk-O 1 (Pirkle)
-
-
Solvents: n-Hexane (Hex), Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA), Trifluoroacetic acid (TFA).
Step-by-Step Methodology
Step 1: Sample Preparation Dissolve the racemic benzofuran in Ethanol/Hexane (50:50) to a concentration of 0.5 - 1.0 mg/mL. Filter through a 0.22 µm PTFE filter.
-
Why? Benzofurans are generally lipophilic; this solvent mix ensures compatibility with Normal Phase.
Step 2: The "Magic Four" Screen (Isocratic) Run the following four conditions sequentially on the Amylose-1 and Cellulose-1 columns. Flow rate: 1.0 mL/min. Temp: 25°C.
| Condition ID | Mobile Phase Composition | Target Analyte Type | Mechanistic Insight |
| NP-1 | Hex/IPA (90:10) | Neutral/General | Standard H-bonding & steric fit. |
| NP-2 | Hex/EtOH (90:10) | Sterically hindered | EtOH is a stronger displacer; sharpens peaks for bulky analytes. |
| NP-Basic | Hex/IPA/DEA (90:10:0.1) | Basic (Amines) | DEA masks silanols, preventing peak tailing. |
| NP-Acidic | Hex/IPA/TFA (90:10:0.1) | Acidic | TFA suppresses ionization, ensuring the neutral form interacts with CSP. |
Step 3: Evaluation & Optimization
-
If
: Method is successful. Proceed to validation. -
If
: Lower temperature to 10°C. Causality: Lower temperature reduces thermal motion, enhancing the stability of the transient diastereomeric complex. -
If
: Switch to Whelk-O 1 column (Condition NP-1) or try Polar Organic Mode (100% Acetonitrile or MeOH).
Protocol 2: SFC Scale-Up for Purification
When preparative isolation of benzofuran enantiomers is required (e.g., for toxicity studies), SFC is superior due to faster run times and easier solvent recovery.
Objective: Maximize throughput ( g/day ) while maintaining optical purity (>99% ee).
System Setup
-
Instrument: SFC System with CO2 pump and organic modifier pump.
-
Back Pressure Regulator (BPR): Set to 120 bar.
-
Column: 10 mm or 20 mm I.D. semi-prep columns (matching the chemistry found in HPLC screening).
Optimization Workflow
Step 1: Gradient Scouting Instead of isocratic, start with a rapid gradient to determine elution range.
-
Gradient: 5% to 40% Co-Solvent (usually MeOH) in CO2 over 5 minutes.
-
Slope: 5-7% per minute.
Step 2: Focused Isocratic Scale-Up Once the elution % is found (e.g., peaks elute at 15% MeOH), set an isocratic method at that percentage.
-
Expert Tip: "Stack" injections. As soon as the second enantiomer elutes, inject the next sample. This utilizes the dead time between runs.
Step 3: Additive Management
-
For Aminobenzofurans : Add 0.2% Isopropylamine (IPAm) to the Methanol co-solvent.
-
Why? In supercritical CO2, carbamic acids can form. IPAm prevents this and suppresses amine tailing better than DEA in SFC.
-
Figure 2: Workflow for converting analytical results to preparative SFC purification.
Troubleshooting & Advanced Optimization
Even with robust protocols, benzofurans can present challenges.
Issue 1: Peak Tailing (Asymmetry > 1.2)
-
Cause: Secondary interactions with residual silanols on the silica support.
-
Solution: Increase additive concentration. For basic benzofurans, switch from DEA to 0.1% Ethylenediamine (EDA) in the mobile phase. EDA is a stronger base and bi-dentate, effectively capping active sites.
Issue 2: Broad Peaks / Low Efficiency
-
Cause: Slow mass transfer, often due to the planar benzofuran ring getting "stuck" deep in the polymer cavity.
-
Solution:
-
Increase Temperature: Go up to 40°C (contrary to resolution logic, this improves kinetics).
-
Change Alcohol: Switch from IPA to EtOH or MeOH. Smaller alcohols have lower viscosity and allow faster diffusion.
-
Issue 3: Solubility Issues in SFC
-
Cause: Highly polar benzofuran salts may precipitate in non-polar CO2.
-
Solution: Use the "Make-up Flow" technique. Add a post-column solvent stream (MeOH) before the back-pressure regulator to ensure the analyte remains dissolved during expansion.
References
-
Review on Chiral Stationary Phases: Nazareth, C., & Pereira, S. (2020).[2] A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
SFC vs HPLC Screening: Shimadzu Corporation. (2016).[3] Chiral Separation Using SFC and HPLC (Pittcon 2016).
-
Benzofuran Pharmacological Importance: Miao, Y., et al. (2019).[1][4][5] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
SFC Method Development: Berger, T. A. (2012).[6] Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Elsevier.
-
Cyclodextrin Separations: Stalcup, A. M., et al. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. eijppr.com [eijppr.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Introduction: Unlocking the Therapeutic Potential of Benzofurans with In Silico Docking
An Application Note and Protocol for the Molecular Docking of Benzofuran Derivatives in Drug Discovery
The benzofuran moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties, making them highly attractive for modern drug discovery pipelines.[4][5][6][7] Structure-based drug design, particularly molecular docking, serves as a powerful computational tool to accelerate the identification and optimization of novel benzofuran-based therapeutic agents.[8][9]
Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a benzofuran derivative) to the active site of a second molecule (a receptor, typically a protein or enzyme).[9][10] By simulating this "handshake" at an atomic level, researchers can rapidly screen large libraries of compounds, prioritize candidates for synthesis, and gain crucial insights into the molecular interactions driving biological activity, thereby saving significant time and resources compared to traditional high-throughput screening.[10][11]
This guide provides a detailed protocol for performing molecular docking studies on benzofuran derivatives, aimed at researchers, scientists, and drug development professionals. It explains the causality behind experimental choices, offers a self-validating workflow, and is grounded in authoritative methodologies.
Section 1: The Molecular Docking Workflow: A Conceptual Overview
The molecular docking process is a systematic, multi-step procedure that moves from initial preparation of the biological system to the final analysis of potential interactions. Each step is critical for the accuracy and reliability of the final results. The overall logic of the workflow is designed to computationally model a biologically relevant protein-ligand interaction.
Caption: High-level workflow for a typical molecular docking study.
Section 2: Detailed Protocol for Docking Benzofuran Derivatives
This protocol uses AutoDock Vina, a widely used and validated open-source docking program, as the primary example.[12][13] The principles, however, are transferable to other docking software suites like Glide, GOLD, or LeDock.[14][15][16]
Required Software and Resources
-
Molecular Visualization: UCSF Chimera/ChimeraX or PyMOL.[13][17] Used for protein preparation and results visualization.
-
Docking Preparation Tools: AutoDock Tools (MGLTools).[10][12] Essential for creating the PDBQT files required by AutoDock Vina.
-
Docking Engine: AutoDock Vina.[18] The computational engine that performs the docking simulation.
-
Ligand Preparation: ChemDraw or similar chemical sketcher, and Open Babel for file format conversions.[19][20]
-
Protein Data Bank (PDB): The primary repository for 3D structures of biological macromolecules.[10]
Protocol Part I: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file to create a biologically relevant and computationally ready model of the target protein.[17][21]
Step 1: Obtain and Clean the Protein Structure
-
Action: Download the 3D structure of your target protein from the RCSB PDB database (e.g., PDB ID: 1ABE).[17]
-
Causality: The crystal structure provides the atomic coordinates necessary for docking. However, these files often contain non-essential molecules (water, ions, co-factors) that can interfere with the docking algorithm.[11][22]
-
Procedure:
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules. These are typically not modeled in simple docking studies unless a specific water molecule is known to be critical for binding ("structural water").[23]
-
Delete any co-crystallized ligands, ions, or other heteroatoms not relevant to the binding site of interest.[21]
-
If the protein has multiple chains (e.g., it's a dimer), retain only the chain containing the active site you are studying.[21]
-
Step 2: Prepare the Structure for Docking
-
Action: Add hydrogen atoms and assign partial charges. This is a crucial step automated by preparation tools.[11][21]
-
Causality: Hydrogen atoms are often not resolved in crystal structures but are critical for forming hydrogen bonds, a key type of protein-ligand interaction.[13] Partial charges are necessary for the scoring function to calculate electrostatic interactions.[22]
-
Procedure (using AutoDock Tools):
-
Load the cleaned PDB file into AutoDock Tools (ADT).
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" as these are the most important for interactions.[23]
-
Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom.[22]
-
Save the prepared receptor in the PDBQT format (Grid -> Macromolecule -> Choose, then save). This format contains the atomic coordinates, charge information, and atom types required by Vina.[24]
-
Protocol Part II: Ligand (Benzofuran Derivative) Preparation
Ligand preparation involves converting the 2D chemical structure of your benzofuran derivative into an optimized 3D conformation suitable for docking.[25]
Step 1: Generate 3D Coordinates
-
Action: Draw your 2D benzofuran derivative and convert it to a 3D structure.
-
Causality: Docking requires a 3D representation of the ligand. The initial 3D conformation should be energy-minimized to ensure it is in a low-energy, physically plausible state before docking begins.[25][26]
-
Procedure:
-
Draw the 2D structure of the benzofuran derivative in a program like ChemDraw.
-
Use a tool like Chem3D or Open Babel to generate a 3D structure and perform an initial energy minimization (e.g., using the MMFF94 force field).[25]
-
Save the 3D structure as a .mol2 or .pdb file.
-
Step 2: Prepare the Ligand for Docking
-
Action: Define rotatable bonds and save in the PDBQT format.
-
Causality: AutoDock Vina treats the ligand as flexible, meaning it can change its conformation during docking. The program needs to know which bonds are rotatable to explore different ligand poses within the binding site.[11]
-
Procedure (using AutoDock Tools):
-
Load the 3D ligand file (.pdb or .mol2) into ADT (Ligand -> Input -> Open).
-
ADT will automatically detect the rotatable bonds. You can verify or modify these if necessary (Ligand -> Torsion Tree -> Detect Root).
-
Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).[25]
-
Protocol Part III: Executing the Docking Simulation
This phase involves defining the search space on the receptor and running the Vina algorithm.
Step 1: Define the Grid Box
-
Action: Specify the search space for the docking algorithm.
-
Causality: The grid box defines the three-dimensional volume within which Vina will search for binding poses. This focuses the computational effort on the protein's active site, making the search more efficient and relevant.[23][27]
-
Procedure (using AutoDock Tools):
-
With the receptor PDBQT file loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust its center and dimensions (center_x, center_y, center_z and size_x, size_y, size_z) to encompass the entire binding pocket where you expect the benzofuran derivative to bind.[10]
-
Record the center and size coordinates. These will be used in the configuration file.
-
Step 2: Create the Configuration File
-
Action: Create a text file (conf.txt) that tells Vina where to find the input files and the grid box parameters.
-
Causality: This file provides all the necessary parameters for the Vina executable to run the simulation correctly.
-
Procedure: Create a new text file and add the following lines, replacing the file names and coordinates with your own:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the best binding pose. A value of 8 is a reasonable starting point.[12]
-
Step 3: Run AutoDock Vina
-
Action: Execute the docking run from the command line.
-
Procedure:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the conf.txt file.
-
Run the command: vina --config conf.txt --log log.txt[12]
-
Vina will perform the docking and output the results into the docking_output.pdbqt and log.txt files.
-
Section 3: Analysis and Interpretation of Docking Results
The raw output of a docking simulation is a set of binding poses and their corresponding scores. Proper analysis is key to extracting meaningful biological insights.[19][28]
Interpreting Docking Scores
Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy (ΔG).[29]
-
Key Principle: The more negative the binding affinity score, the stronger the predicted binding between the benzofuran derivative and the protein target.[29][30]
-
Comparative Analysis: The absolute value of the score is less important than the relative ranking when comparing a series of different benzofuran derivatives against the same target. A derivative with a score of -9.5 kcal/mol is predicted to be a better binder than one with a score of -7.0 kcal/mol.[29]
Table 1: Example Docking Results for a Series of Benzofuran Derivatives
| Compound ID | Benzofuran Substitution | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| BZF-001 | Unsubstituted | -7.2 | 850.5 | TYR 34, LEU 89 |
| BZF-002 | 5-Fluoro | -7.8 | 315.2 | TYR 34, LEU 89, SER 90 |
| BZF-003 | 2-(4-hydroxyphenyl) | -9.5 | 45.1 | TYR 34, ASP 88, LYS 120 |
| BZF-004 | 3-Sulfonamide | -8.9 | 110.8 | ARG 15, ASP 88, LYS 120 |
| Control | Known Inhibitor | -9.8 | 28.7 | TYR 34, ASP 88, LYS 120 |
Note: Predicted Ki (inhibition constant) can be calculated from the binding affinity and provides another metric for comparison.[19]
Visualizing Binding Poses and Interactions
A low energy score is meaningless if the binding pose is not physically plausible. Visualization is essential to understand how the ligand is interacting with the protein.[30]
-
Action: Load the receptor PDBQT and the docking_output.pdbqt file into a visualization program like PyMOL or Discovery Studio.
-
Analysis:
-
Examine the Top-Ranked Pose: Focus on the pose with the lowest energy score. Does it sit well within the binding pocket? Are there any steric clashes?
-
Identify Key Interactions: Use the software's tools to find and display interactions between the benzofuran derivative and the protein's amino acid residues.[19] Look for:
-
Hydrogen Bonds: Crucial for specificity and strong binding.
-
Hydrophobic Interactions: Important for overall binding affinity.
-
Pi-Pi Stacking: Often occurs with aromatic rings like the benzene part of benzofuran.
-
-
Compare with Known Binders: If you docked a known inhibitor as a control, compare its interaction network with that of your top-ranked benzofuran derivatives. This helps validate that your compounds are binding in a productive manner.[31]
-
Section 4: Critical Validation of Docking Protocols
A docking protocol must be validated to ensure its predictions are reliable.[28] This builds trustworthiness into your results.
Caption: Logic flow for validating a molecular docking protocol.
Self-Validation: Re-Docking the Native Ligand
This is the most common and critical validation step.[31]
-
Principle: If your docking protocol is accurate, it should be able to reproduce the experimentally determined binding pose of a ligand that is already known to bind to the target.
-
Procedure:
-
Select a PDB entry for your target protein that includes a co-crystallized inhibitor.
-
Prepare the protein as described above.
-
Extract the co-crystallized ligand and prepare it using the same ligand preparation protocol.
-
Dock the ligand back into the protein using your established grid parameters.
-
Crucial Metric: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of your top-ranked docked pose and the original crystallographic pose.[29][32]
-
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately predict the correct binding mode.[29][31]
Further Validation and Next Steps
-
Use of Decoy Sets: To validate the scoring function's ability to distinguish true binders from non-binders, you can dock a set of known active compounds along with a larger set of "decoy" molecules with similar physical properties but assumed to be inactive. A good protocol will rank the active compounds much higher than the decoys.[32]
-
Molecular Dynamics (MD) Simulation: For high-priority hits, MD simulations can be run to assess the stability of the docked pose over time in a simulated physiological environment. This provides a more rigorous assessment of the protein-ligand complex's stability.[31][33]
Conclusion
Molecular docking is an indispensable tool in the study of benzofuran derivatives for drug discovery. By providing a framework to predict and analyze protein-ligand interactions, it enables a rational, structure-guided approach to designing novel therapeutics. A rigorous and well-validated protocol, as detailed in this guide, is paramount for generating reliable and actionable in silico data that can confidently guide subsequent experimental validation and lead optimization efforts.
References
-
Rhodium™ Molecular Docking Software | SwRI . (n.d.). SwRI. Retrieved March 7, 2024, from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio . (2025, March 28). YouTube. Retrieved March 7, 2024, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol . (2024, September 18). YouTube. Retrieved March 7, 2024, from [Link]
-
Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial . (2023, May 1). YouTube. Retrieved March 7, 2024, from [Link]
-
Molecular Docking Software for Virtual Screening . (n.d.). OpenEye, Cadence Molecular Sciences. Retrieved March 7, 2024, from [Link]
-
Protein–Ligand Docking with GOLD . (n.d.). CCDC. Retrieved March 7, 2024, from [Link]
-
Molecular Docking Tutorial . (n.d.). Retrieved March 7, 2024, from [Link]
-
Glide | Schrödinger . (n.d.). Schrödinger. Retrieved March 7, 2024, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., . (2020, July 18). YouTube. Retrieved March 7, 2024, from [Link]
-
Software | Computational Insights into Drug Discovery . (n.d.). Lephar. Retrieved March 7, 2024, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . (2025, April 29). ChemCopilot. Retrieved March 7, 2024, from [Link]
-
How to interprete and analyze molecular docking results? . (2024, September 19). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) . (2024, May 29). YouTube. Retrieved March 7, 2024, from [Link]
-
Benzofuran – Knowledge and References . (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]
-
An update on benzofuran inhibitors: a patent review . (2019, November 15). PubMed. Retrieved March 7, 2024, from [Link]
-
An update on benzofuran inhibitors: a patent review . (2019, October 14). Taylor & Francis. Retrieved March 7, 2024, from [Link]
-
How to analyse docking results from HADDOCK or refine models? . (n.d.). Bonvin Lab. Retrieved March 7, 2024, from [Link]
-
How to validate the molecular docking results ? . (2022, April 25). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Recent advantages in benzofurans . (2019, June 6). Journal of Pharmacognosy and Phytochemistry. Retrieved March 7, 2024, from [Link]
-
How can I validate docking result without a co-crystallized ligand? . (2021, April 19). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review . (2025, October 23). Atlantis Press. Retrieved March 7, 2024, from [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives . (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock . (2025, August 7). YouTube. Retrieved March 7, 2024, from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial . (2025, August 12). YouTube. Retrieved March 7, 2024, from [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review . (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech . (2022, November 22). YouTube. Retrieved March 7, 2024, from [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives . (2016, September 28). Ommega Publishers. Retrieved March 7, 2024, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
Session 4: Introduction to in silico docking . (n.d.). University of Oxford. Retrieved March 7, 2024, from [Link]
-
6. Preparing the protein and ligand for docking . (2025, April 8). ScotChem. Retrieved March 7, 2024, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . (2022, April 28). PMC. Retrieved March 7, 2024, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . (2024, May 5). ACS Omega. Retrieved March 7, 2024, from [Link]
-
DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration . (2025, August 14). AIP Publishing. Retrieved March 7, 2024, from [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives . (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2024, from [Link]
-
Synthesis, anticancer and molecular docking studies of benzofuran derivatives | Request PDF . (2025, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation . (n.d.). Read the Docs. Retrieved March 7, 2024, from [Link]
-
Vina Docking Tutorial . (n.d.). Eagon Research Group. Retrieved March 7, 2024, from [Link]
-
Tutorial – AutoDock Vina . (2020, December 4). The Scripps Research Institute. Retrieved March 7, 2024, from [Link]
-
(PDF) Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity . (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors . (2017, August 14). MDPI. Retrieved March 7, 2024, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives . (2019, August 27). ScienceOpen. Retrieved March 7, 2024, from [Link]
-
IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY . (2023, November 21). Journal of Advanced Zoology. Retrieved March 7, 2024, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]
- 4. tandfonline.com [tandfonline.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jazindia.com [jazindia.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. schrodinger.com [schrodinger.com]
- 16. Software | Computational Insights into Drug Discovery [lephar.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. youtube.com [youtube.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. scotchem.ac.uk [scotchem.ac.uk]
- 22. sites.ualberta.ca [sites.ualberta.ca]
- 23. youtube.com [youtube.com]
- 24. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. eagonlab.github.io [eagonlab.github.io]
- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
Application Note: Design, Synthesis, and Biological Validation of Benzofuran Derivatives as Targeted Anticancer Agents
Executive Summary
The benzofuran heterocyclic core is recognized as a "privileged scaffold" in modern medicinal chemistry. Because its fused benzene-furan ring system structurally mimics endogenous indoles and purines, benzofuran derivatives can competitively bind to the ATP-binding pockets of critical oncogenic kinases[1]. Recent structure-activity relationship (SAR) studies demonstrate that strategic functionalization of the benzofuran core—particularly at the C-2 and C-3 positions—yields highly potent, multi-target inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Cyclin-Dependent Kinase 2 (CDK2), and tubulin polymerization[2],[3].
This application note provides an authoritative guide on the rational design, microwave-assisted synthesis, and self-validating biological evaluation of benzofuran-based anticancer agents.
Rational Design & Mechanistic Basis
The therapeutic efficacy of benzofuran derivatives is dictated by their ability to disrupt specific oncogenic signaling cascades. Overexpression of EGFR is a primary driver of cell proliferation in non-small cell lung cancer (NSCLC) and breast cancer[4]. Benzofuran hybrids (such as 2-acetylbenzofuran and benzofuran-chalcones) act as ATP-competitive inhibitors. By blocking EGFR phosphorylation, these compounds arrest the downstream PI3K/AKT/mTOR survival cascade, ultimately triggering Caspase-3-mediated apoptosis[2],[4].
Furthermore, specific derivatives like benzofuran-chalcones act as dual-inhibitors by simultaneously binding to the colchicine site of tubulin, preventing microtubule assembly and causing G2/M phase cell cycle arrest[2].
Fig 1. Dual-inhibition mechanism of benzofuran derivatives targeting EGFR and Tubulin.
Quantitative Efficacy Data
The structural versatility of the benzofuran core allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. Table 1 summarizes the quantitative in vitro efficacy of recent breakthrough benzofuran derivatives against various human cancer cell lines and isolated kinase targets.
Table 1: Pharmacological Profile of Key Benzofuran Derivatives
| Compound Scaffold | Key Substitutions | Target Cell Line | Primary Mechanism of Action | IC₅₀ Value | Ref. |
| Benzofuran-Piperazine (9h) | C-3 Piperazinylmethyl | Panc-1 (Pancreatic) | CDK2 Inhibition | 40.91 nM (CDK2) | [3] |
| Benzofuran-Chalcone (3i) | C-2 Chalcone | MCF-7 (Breast) | Tubulin & EGFR-TK Inhibition | 0.17 µM (EGFR) | [2] |
| 2-Acetylbenzofuran (26) | C-2 Acetyl Hybrid | HePG2 (Liver) | EGFR-TK Inhibition | 0.93 µM (EGFR) | [4] |
| 3-Methylbenzofuran (16b) | C-3 Methyl, p-Methoxy | A549 (Lung) | VEGFR-2 Inhibition | 1.48 µM (A549) | [4] |
| Benzofuran-Oxadiazole (5d) | C-2 Oxadiazole, m-Methoxy | A549 (Lung) | ALK Inhibition / Apoptosis | 6.3 µM (A549) | [5] |
Self-Validating Experimental Protocols
To ensure data integrity, drug discovery workflows must be self-validating. Phenotypic cell death (measured via MTT) cannot distinguish between off-target toxicity and specific kinase inhibition. Therefore, the workflow below couples high-efficiency chemical synthesis with both phenotypic and cell-free target validation assays.
Fig 2. Self-validating experimental workflow for benzofuran anticancer agent development.
Microwave-Assisted Synthesis of Benzofuran Hybrids
Causality & Rationale: Conventional reflux heating relies on thermal conduction, which creates temperature gradients and prolongs reaction times (up to 36 hours), leading to the thermal degradation of sensitive intermediates. Microwave irradiation (MWI) provides direct dielectric heating of polar solvents, ensuring uniform energy distribution. This accelerates the nucleophilic substitution reactions, reducing the time to 30 minutes and improving yields from ~38% to >85%[5].
Step-by-Step Protocol:
-
Preparation : In a 10 mL microwave-transparent glass vial, dissolve 1.0 mmol of the benzofuran-thiol scaffold and 1.1 mmol of substituted bromoacetanilide in 5 mL of absolute ethanol.
-
Catalysis : Add 1.5 mmol of anhydrous potassium carbonate (
) to act as an acid scavenger, driving the equilibrium toward the S-alkylated product. -
Irradiation : Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a constant temperature of 40 °C for 30 minutes[5].
-
Workup : Pour the cooled reaction mixture into 50 mL of crushed ice water. The sudden shift in dielectric constant forces the hydrophobic benzofuran derivative to precipitate.
-
Purification : Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure hybrid compound. Validate structural integrity via
-NMR and HRMS.
Target Validation: In Vitro EGFR-TK Inhibition Assay
Causality & Rationale: To establish a direct causal link between the synthesized benzofuran and its proposed mechanism, a cell-free kinase assay is required. By quantifying the ADP produced during the kinase reaction (using a luciferase-coupled luminescent assay), we can directly measure the inhibition of ATP-to-ADP conversion by EGFR without the confounding variables of cellular metabolism[2],[4].
Step-by-Step Protocol:
-
Enzyme Preparation : Dilute recombinant human EGFR kinase in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Inhibitor Incubation : Add 1 µL of the benzofuran derivative (serially diluted in DMSO) to 4 µL of the EGFR enzyme solution in a 384-well plate. Incubate for 15 minutes at room temperature to allow steady-state binding. Control: Use Gefitinib as a positive control standard[4].
-
Reaction Initiation : Add 5 µL of an ATP/Substrate peptide mix to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Detection : Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read the luminescence. Lower luminescence directly correlates with higher EGFR inhibition.
Phenotypic Validation: MTT Cell Viability Assay
Causality & Rationale: The MTT assay validates whether the target inhibition observed in Section 3.2 translates to actual phenotypic cancer cell death. The MTT reagent is reduced to insoluble purple formazan only by the mitochondrial succinate dehydrogenase of metabolically active cells, providing a direct metric of cell viability[6].
Step-by-Step Protocol:
-
Seeding : Seed A549 or MCF-7 cells at a density of
cells/well in a 96-well plate. Critical Step: Fill the outer perimeter wells with sterile PBS to prevent the "edge effect" (evaporation that artificially concentrates media in peripheral wells). -
Treatment : After 24 hours of attachment, treat the cells with varying concentrations of the benzofuran derivative (0.1 µM to 100 µM) for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37 °C for 4 hours.
-
Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.
-
Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
References[1] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | nih.gov | URL[2] Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation | nih.gov | URL[5] Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules | nih.gov | URL[4] Anticancer therapeutic potential of benzofuran scaffolds | nih.gov | URL[6] Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study | nih.gov | URL[3] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights | nih.gov | URL
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification challenges of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and mechanistic challenges associated with the synthesis, resolution, and purification of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol .
This chiral secondary alcohol is a critical building block in drug development. Achieving >99% enantiomeric excess (ee) requires strict control over reaction thermodynamics and chromatographic parameters. Below, you will find our authoritative troubleshooting guides, quantitative data, and validated protocols.
Workflow Visualization: Synthetic & Resolution Pathways
Workflow for synthesizing and resolving (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
Troubleshooting Guide: Enzymatic Kinetic Resolution
Q: Why is my enantiomeric excess (ee) for the (1S)-alcohol stalling at ~85% when using Candida antarctica Lipase B (CAL-B) with ethyl acetate? A: This is a classic thermodynamic limitation of transesterification. When using ethyl acetate as the acyl donor to resolve the racemic alcohol derived from1[1], the reaction produces ethanol as a byproduct. Because the reaction is reversible, an equilibrium is reached before complete chiral resolution occurs.
The Solution: Switch to an irreversible acyl donor like vinyl acetate . According to Kazlauskas' rule for secondary alcohols, CAL-B preferentially acylates the (1R)-enantiomer[2]. When vinyl acetate is used, the leaving group is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization permanently removes the nucleophile from the system, rendering the acylation strictly irreversible and driving the kinetic resolution of the unreacted (1S)-alcohol to >99% ee.
Q: I am seeing poor conversion rates during the lipase resolution, even with vinyl acetate. What is causing the enzyme to underperform? A: The issue is likely solvent-induced enzyme rigidification or acetaldehyde toxicity. If you are using a highly polar solvent (like DMF or pure acetonitrile), it strips the essential hydration shell from the CAL-B enzyme, causing it to denature. Conversely, the acetaldehyde byproduct from vinyl acetate can cross-link lysine residues on the enzyme if allowed to accumulate. The Solution: Conduct the reaction in a non-polar, hydrophobic solvent like anhydrous Methyl tert-butyl ether (MTBE) or hexane. To mitigate acetaldehyde toxicity, ensure the reaction flask has adequate headspace or use a gentle sweep of nitrogen to remove the volatile acetaldehyde as it forms.
Troubleshooting Guide: Chromatographic Purification & Analysis
Q: I am observing severe peak tailing and poor baseline separation between the (1S) and (1R) enantiomers on my chiral HPLC column. How can I improve the resolution?
A: The 2,3-dihydrobenzofuran moiety can interact strongly with the polysaccharide backbone of chiral stationary phases (such as Chiralpak AD-H or3[3]). Tailing is typically caused by non-specific hydrogen bonding or
Quantitative Data: Acyl Donor Efficiency in CAL-B Resolution
To optimize your kinetic resolution, refer to the following performance metrics of common acyl donors used for 1-arylethanol derivatives.
| Acyl Donor | Leaving Group | Reaction Dynamics | Typical E-value (Selectivity) | Time to 50% Conversion |
| Ethyl Acetate | Ethanol | Reversible (Equilibrium) | 20 - 40 | > 48 hours |
| Vinyl Acetate | Vinyl Alcohol | Irreversible | > 200 | 12 - 16 hours |
| Isopropenyl Acetate | Propen-2-ol | Irreversible | > 150 | 18 - 24 hours |
Standard Operating Procedure: Enzymatic Kinetic Resolution
This self-validating protocol ensures the isolation of the (1S)-alcohol with high optical purity. The methodology relies on the differential polarity between the unreacted alcohol and the acylated byproduct for easy downstream separation.
Step 1: Substrate Preparation Dissolve 10.0 g of racemic 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.
Step 2: Reagent & Biocatalyst Addition Add 3.0 equivalents (17 mL) of vinyl acetate to the solution. Follow this by adding 1.0 g of immobilized Candida antarctica Lipase B (e.g., Novozym 435).
Step 3: Incubation & Kinetic Monitoring Place the flask in an orbital shaker at 150 rpm and maintain a strict temperature of 30°C. Monitor the reaction via chiral HPLC every 4 hours. Self-Validation Check: The reaction must be stopped exactly when the (1R)-enantiomer peak disappears (approx. 50% total conversion), leaving only the (1S)-alcohol peak.
Step 4: Enzyme Recovery Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme. Wash the enzyme beads with 20 mL of MTBE. (The recovered enzyme can be washed with hexane and stored at 4°C for reuse).
Step 5: Chromatographic Separation Concentrate the filtrate under reduced pressure. Load the crude oil onto a silica gel flash chromatography column. Elute with a Hexane/Ethyl Acetate gradient (9:1 to 7:3).
-
Elution Order: The non-polar (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl acetate will elute first. The highly polar target, (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol , will elute second.
References
- 90843-31-5 | 1-(2,3-Dihydrobenzofuran-5-yl)
- Enzyme Catalysis in Organic Synthesis, Third Edition Source: ResearchGate URL
- Enantioselective Conversion of Racemic Sotalol to R(-)
Sources
Technical Support Center: Troubleshooting Side Reactions in Dihydrobenzofuran Synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Dihydrobenzofuran (DHB) Synthesis Troubleshooting
Executive Summary
The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged structural motif found in bioactive natural products (e.g., rocaglamides, morphine) and pharmaceutical candidates.[1][2][3][4] While numerous synthetic methodologies exist—ranging from radical cyclizations to transition-metal-catalyzed annulations—practitioners frequently encounter reproducible failure modes.
This guide addresses the mechanistic causality of common side reactions. It moves beyond "low yield" to identify specific competing pathways: substrate isomerization, over-oxidation, competitive
Diagnostic & Troubleshooting Modules
Module A: Radical Cyclization (Mn(OAc)₃ Mediated)
Context: Manganese(III) acetate mediated oxidative free-radical cyclization of 1,3-dicarbonyls with alkenes is a standard method for constructing DHBs.
Mechanism & Failure Points:
The reaction proceeds via the formation of an
Figure 1: Divergence in Mn(OAc)₃ mediated radical cyclization. Competition between cyclization (green) and premature termination or over-oxidation (red).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is an acyclic alkylated dicarbonyl. | Slow Oxidation: The intermediate radical adduct abstracted a hydrogen atom instead of undergoing the second oxidation to the cation required for cyclization. | Add Co-oxidant: Introduce Cu(OAc)₂ (0.5–1.0 equiv). Cu(II) oxidizes carbon-centered radicals to carbocations much faster than Mn(III), facilitating the cyclization step [1]. |
| Low yield with complex mixtures/tars. | Polymerization: The alkene substrate is polymerizing via a radical mechanism before reacting with the dicarbonyl. | Slow Addition: Add the alkene slowly to the refluxing mixture of Mn(OAc)₃ and dicarbonyl. Use a high dilution factor for the alkene. |
| Formation of unsaturated side products (Enones). | Solvent Switch: Switch from pure HOAc to HOAc/Anhydride mixtures or lower the temperature if possible (though Mn(III) often requires heat). |
Module B: Palladium-Catalyzed Carboalkoxylation/Annulation
Context: Pd-catalyzed coupling of 2-allylphenols or the annulation of 1,3-dienes with o-iodoaryl derivatives.
Critical Issue: Substrate Isomerization
A frequent "silent killer" in the synthesis of DHBs from 2-allylphenols is the isomerization of the terminal alkene to an internal alkene (styrene derivative), which is often unreactive or yields different products.
Q: Why did my 2-allylphenol starting material disappear but no cyclized product formed? A: The palladium catalyst (specifically Pd-hydride species generated in situ) likely catalyzed the isomerization of the allyl group to a propenyl group (conjugation with the aromatic ring).
-
Diagnostic: Check crude NMR for methyl doublets (propenyl) vs. terminal alkene signals.
-
Solution: Use a base that minimizes reversible deprotonation/hydride formation. Switch from carbonates (Cs₂CO₃) to milder bases or include a chloride source (LiCl) to stabilize the Pd(II) intermediate and accelerate the desired Wacker-type attack over
-hydride elimination [2].
Critical Issue:
-Hydride Elimination vs. Cyclization
In Heck-type annulations, the alkyl-palladium intermediate must undergo C-O bond formation (reductive elimination or nucleophilic attack) faster than
| Observation | Technical Adjustment |
| Heck Product (Alkenyl phenol) observed. | Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., Q-Phos, X-Phos) or N-heterocyclic carbenes (NHC) to promote reductive elimination. |
| Regioisomer Mismatch (5-exo vs 6-endo). | Electronic Control: 5-exo cyclization (DHB) is generally favored electronically. If 6-endo (chroman) forms, ensure the phenol nucleophile is not sterically hindered. |
Module C: Acid-Catalyzed Cyclization & Rearrangements
Context: Cyclization of acetals or aryl ethers using Brønsted or Lewis acids.
Q: Why am I getting a mixture of regioisomers (2,3-dihydrobenzofuran vs. dihydroisobenzofuran)? A: This is controlled by the stability of the oxonium ion intermediate and the nucleophilicity of the aromatic ring positions.
-
Mechanism: Protonation of the acetal
Oxonium ion Friedel-Crafts type alkylation. -
Fix: If the ortho position is not sufficiently nucleophilic relative to other positions, you will get mixtures. Block the para position or use directing groups to enhance ortho selectivity [3].
Standardized Protocol: Mn(OAc)₃/Cu(OAc)₂ Mediated Synthesis
Objective: Synthesis of 3-substituted-2,3-dihydrobenzofuran from phenol derivative and alkene. Validation: Self-validating via color change (Mn(III) brown to Mn(II) clear/pale pink).
Reagents:
-
1,3-Dicarbonyl substrate (1.0 equiv)
-
Alkene (1.5–2.0 equiv)
-
Cu(OAc)₂·H₂O (0.5 equiv)
-
Glacial Acetic Acid (0.1 M concentration relative to substrate)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Mn(OAc)₃·2H₂O and Cu(OAc)₂·H₂O in glacial acetic acid.
-
Checkpoint: The solution must be a dark brown opaque slurry.
-
-
Substrate Addition: Add the 1,3-dicarbonyl compound. Stir at room temperature for 10 minutes.
-
Activation: Heat the mixture to 80 °C.
-
Why: To generate the Mn(III)-enolate species.
-
-
Alkene Addition: Add the alkene. If the alkene is volatile or prone to polymerization, add it dropwise over 30 minutes.
-
Reaction Monitoring: Stir at 80–95 °C until the brown color disappears and the solution turns clear or pale blue/pink (indicating consumption of Mn(III)).
-
TLC Check: Monitor the disappearance of the dicarbonyl.
-
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.
-
Purification: Silica gel chromatography.
Quantitative Data: Side Reaction Impact
Table 1 summarizes the impact of reaction conditions on product distribution in radical cyclizations [4].
| Condition | Major Product | Yield (%) | Side Product (Type) |
| Mn(OAc)₃ only, 80°C | Dihydrobenzofuran | 45-55% | Alkylated dicarbonyl (H-abstraction) |
| Mn(OAc)₃ + Cu(OAc)₂, 80°C | Dihydrobenzofuran | 75-85% | Minimal (<5%) |
| Mn(OAc)₃, Excess Alkene | Dihydrobenzofuran | 60% | Telomers/Oligomers |
| Mn(OAc)₃, 115°C (High Temp) | Benzofuran (Aromatized) | 30% | Over-oxidation products |
References
-
Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal Source: WuXi AppTec URL:[Link]
-
Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds Source: TÜBİTAK Academic Journals URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manganese(III) Acetate-mediated Oxidative Cyclization of α-Methylstyrene and trans-Stilbene with β-Ketosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Optimization of chromatographic separation of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol isomers
Document ID: TSC-CHIRAL-BF5-001 Status: Active | Last Updated: 2025-05-21 Topic: Optimization of Chromatographic Separation for Benzofuran Ethanol Isomers
Executive Summary & Molecule Profile
User Context: You are likely synthesizing or purifying (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol , a critical chiral intermediate often associated with the synthesis of melatonin receptor agonists (e.g., Ramelteon).
The Challenge: While enzymatic reduction (e.g., using Lactobacillus paracasei) can yield high enantiomeric excess (ee), chemical synthesis or process validation requires a robust chromatographic method to separate the (1S) target from its (1R) enantiomer and potential structural isomers (e.g., ketone precursors).
Molecule Characteristics:
-
Core Structure: Dihydrobenzofuran ring (lipophilic, pi-pi active).
-
Functional Group: Secondary hydroxyl group (H-bond donor/acceptor).
-
Acidity/Basicity: Neutral to weakly acidic (phenolic ether/alcohol). Note: Unlike amine-based drugs, basic additives (DEA/TEA) are rarely necessary and may actually degrade column performance.
Method Development: The "Universal Screening" Protocol
Do not rely on guesswork. For benzofuran ethanol derivatives, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to leverage both hydrogen bonding (hydroxyl group) and pi-pi interactions (benzofuran ring).
Phase 1: Primary Column Screening (Normal Phase)
Objective: Achieve baseline resolution (
| Parameter | Recommended Condition | Rationale |
| Columns | Chiralpak AD-H / IA (Amylose) Chiralcel OD-H / IB (Cellulose) | Amylose derivatives (AD/IA) often show superior selectivity for benzyl-alcohol type structures due to the helical cavity fit. |
| Mobile Phase A | n-Hexane or n-Heptane | Non-polar backbone to drive the analyte into the chiral grooves. |
| Mobile Phase B | Ethanol or Isopropanol (IPA) | Ethanol is preferred for higher efficiency and solubility. IPA provides higher selectivity if resolution is marginal. |
| Gradient/Isocratic | Isocratic (90:10 Hex/Alc) | Start at 10% alcohol. If |
| Temperature | 25°C | Lower temperatures generally improve enantioseparation ( |
Phase 2: Advanced Screening (SFC Option)
If Normal Phase (NP-HPLC) fails or if you require prep-scale throughput, Supercritical Fluid Chromatography (SFC) is highly recommended for this lipophilic molecule.
-
Co-solvent: Methanol or Ethanol (5–20%).
-
Back Pressure: 120–150 bar.
-
Advantage: The low viscosity of supercritical CO
allows for 3x–5x faster flow rates and easier solvent recovery during purification.
Workflow Visualization: Method Development Logic
Caption: Decision matrix for optimizing chiral resolution. Blue nodes indicate action steps; yellow indicates decision points.
Troubleshooting & FAQs
Q1: I see peak tailing, but the molecule has no amine. Should I add DEA?
Answer: No. Adding Diethylamine (DEA) to a neutral alcohol separation is a common error. Tailing in this molecule is likely caused by:
-
Site Energy Heterogeneity: The hydroxyl group interacting too strongly with residual silanols on the silica support (if using coated phases like AD-H/OD-H).
-
Solvent Mismatch: Dissolving the sample in 100% Ethanol while running a 90% Hexane mobile phase.
-
Corrective Action:
-
Match the sample diluent to the mobile phase (e.g., dissolve in mobile phase).[1]
-
If tailing persists, add 0.1% Trifluoroacetic acid (TFA) . Acidic additives can suppress silanol activity better than bases for neutral/acidic alcohols.
-
Q2: My retention times are drifting during the batch.
Answer: This is often due to water accumulation or temperature fluctuation .
-
Mechanism: Benzofuran derivatives are lipophilic. If your hexane absorbs atmospheric moisture (hexane is hygroscopic over time), the water deactivates the H-bonding sites on the amylose/cellulose polymer.
-
Fix: Use a drying tube on your solvent reservoir or use pre-mixed, anhydrous solvents. Ensure the column oven is active (do not rely on ambient temperature).
Q3: The (1S) peak is eluting second. Is this a problem for purity analysis?
Answer: It is actually advantageous for purity analysis (ee determination).
-
Reasoning: If the major component (1S) elutes second, the minor impurity (1R) elutes first. This prevents the "tail" of the major peak from masking the minor peak, allowing for a much lower Limit of Quantitation (LOQ) for the impurity.
-
Optimization: If (1S) elutes first, try switching from an Amylose column (AD/IA) to a Cellulose column (OD/IB), which often reverses elution order (reversal of enantioselectivity).
Q4: I need to purify 50g. Can I use the same method?
Answer: Analytical methods often fail at Prep scale due to solubility limits .
-
Issue: The molecule is soluble in ethanol but poorly soluble in hexane. Injecting a high-concentration ethanol plug into a hexane stream causes precipitation at the column head.
-
Prep Strategy:
-
Feed Injection: Use "At-Column Dilution" (ACD) if your system supports it.
-
Solvent Switch: Move to SFC (Supercritical Fluid Chromatography) .[1][2] The benzofuran core is highly soluble in supercritical CO
/Methanol mixtures, allowing for loadings of 50–100 mg/injection compared to 5–10 mg in Normal Phase HPLC.
-
Troubleshooting Logic Flow
Caption: Root cause analysis for common chromatographic anomalies.
Experimental Protocol: Determination of Enantiomeric Excess
Scope: Quality Control (QC) of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
-
Instrument: HPLC with UV Detector (DAD) or CD Detector.
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: 280 nm (Absorption maximum of benzofuran ring).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Acceptance Criteria:
-
Resolution (
) > 2.0. -
Tailing Factor (
) < 1.2. -
Enantiomeric Excess (
) calculation:
-
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Daicel Corporation.
-
Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.[3] Journal of Chromatography A, 977(1), 125-134.[3]
-
BenchChem. Comparative Analysis of Chiral HPLC Methods for Epoxy Allyl Alcohols and Benzofuran Derivatives.
-
Toribio, L., et al. (2014). Enantiomeric separation of chiral azole compounds: Screening of polysaccharide-based chiral stationary phases. Molecules, 26(1).
-
Connelly, J. C., et al. (2002). Application of directly coupled HPLC-NMR-MS to the investigation of 2,3-benzofuran metabolism.[4] Drug Metabolism and Disposition, 30(12), 1357-1363.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Technical Support Center: Stability & Storage Guide Compound: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS: 1344939-13-4 (Specific for (S)-isomer); 87776-76-9 (Racemic)[1]
Compound Snapshot & Physical Properties
Before addressing storage, verify your material against these physicochemical baselines.
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₁₂O₂ | MW: 164.20 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid | Often appears as a yellow/orange oil due to trace oxidation; pure form is colorless/pale yellow.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
| Chirality | (S)-Enantiomer | Susceptible to racemization under acidic conditions.[1] |
| Reactivity | Benzylic Alcohol | Prone to oxidation (to ketone) and dehydration (to styrene).[1] |
Core Storage Protocol (The "Gold Standard")
Short-Term (Active Use < 1 Month)
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Flush with dry Nitrogen (N₂) or Argon after every use.[1]
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Precaution: Parafilm the cap to prevent moisture ingress.[1]
Long-Term (Archive > 1 Month)
-
Temperature: -20°C.
-
Atmosphere: Strictly inert (Argon preferred due to higher density than air).[1]
-
State: Store neat (solvent-free). Storing in solution (e.g., DMSO) at -20°C is acceptable only if the solvent is anhydrous and the vial is sealed to prevent hygroscopic water absorption.[1]
Critical Stability Factors: The "Why" Behind the Protocol
Understanding the degradation mechanisms allows you to troubleshoot effectively.
A. Oxidative Instability (The "Yellowing" Effect)
The dihydrobenzofuran ring is electron-rich.[1] When combined with the benzylic position of the alcohol, this molecule is a prime target for autoxidation.
-
Mechanism: Oxygen attacks the benzylic position, converting the alcohol into the corresponding ketone: 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone .[1]
-
Visual Indicator: The sample turns from pale yellow to dark amber/brown.[1]
B. Acid-Catalyzed Dehydration & Racemization
Benzylic alcohols are notorious for their sensitivity to Brønsted acids.[1]
-
Dehydration: In the presence of trace acid, the hydroxyl group is protonated and leaves as water, forming a carbocation that eliminates a proton to form a vinyl derivative (styrene analog).
-
Racemization: If the carbocation forms but captures water again, it loses stereochemical information, converting your expensive (S)-isomer into a racemic mixture.[1]
Troubleshooting Guide & FAQs
Q1: My sample has turned from pale yellow to dark brown. Is it still usable?
-
Diagnosis: This indicates significant oxidation, likely forming the ketone or quinone-like impurities.[1]
-
Action: Run a rapid LC-MS.
Q2: Can I store the compound in CDCl₃ for NMR analysis later?
-
Verdict: NO.
-
Reasoning: Chloroform (CDCl₃) naturally decomposes to form trace hydrochloric acid (HCl) over time.[1] This trace acid is sufficient to catalyze the racemization of the (1S)-center or cause dehydration.[1]
-
Solution: Use DMSO-d₆ or CD₃OD for storage, or neutralize your CDCl₃ by passing it through basic alumina before use.[1]
Q3: I see a new peak at [M-18] in my Mass Spec. What is it?
-
Diagnosis: [M-18] corresponds to the loss of water (164 - 18 = 146 Da).[1] This is the dehydrated styrene impurity (5-vinyl-2,3-dihydrobenzofuran).[1]
-
Cause: Thermal stress (GC injector too hot) or acidic contamination.[1]
-
Fix: Lower your GC injector temperature or switch to ESI-LCMS (softer ionization). If the peak exists in the raw sample, repurify.
Q4: How do I validate the stereochemistry hasn't changed?
-
Protocol: You cannot rely on optical rotation ([α]D) alone as it is easily skewed by impurities.[1] You must use Chiral HPLC .[1]
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of your compound if storage conditions are violated.
Figure 1: Primary degradation pathways.[1] Oxidation leads to ketone formation, while acidic environments trigger carbocation formation, resulting in either racemization or dehydration.
Experimental Protocols
Protocol A: Safe Thawing & Handling
-
Context: Opening a cold vial in a humid lab causes condensation, introducing water that accelerates degradation.[1]
-
Remove vial from -20°C storage.
-
Place in a desiccator or keep sealed on the bench for 30 minutes until it reaches room temperature.
-
Wipe the exterior with a Kimwipe to remove moisture.[1]
-
Open, weigh rapidly, and flush headspace with Argon before resealing.
Protocol B: Emergency Re-Purification
If your compound has degraded (yellowing), use this rapid silica plug method.[1]
-
Pack: A small glass pipette with 2cm of silica gel (60 Å).
-
Load: Dissolve crude material in minimal Dichloromethane (DCM).
-
Elute:
-
Dry: Evaporate Wash 2 under reduced pressure (< 40°C).
References
-
PubChem. (2025).[1][2] 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Compound Summary. National Library of Medicine.[1] Link[1]
-
ChemScene. (n.d.).[1] (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Product Datasheet. ChemScene. Link
-
Sigma-Aldrich. (n.d.).[1] 2,3-Dihydro-1-benzofuran-5-ol Safety Data Sheet. Merck KGaA.[1] Link[1]
-
Royal Society of Chemistry. (2023).[1][3] Catalytic Dehydration of Benzylic Alcohols. Catalysis Science & Technology. Link
Sources
Technical Support Center: Troubleshooting Asymmetric Reduction of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Overview & Mechanistic Causality
The enantioselective reduction of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone to its corresponding chiral alcohol is a foundational transformation in the synthesis of complex bioactive molecules, including phosphodiesterase 5 (PDE5) inhibitors and advanced drug intermediates[1]. Achieving high enantiomeric excess (ee) and conversion requires precise control over the catalytic microenvironment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible, high-fidelity asymmetric reductions.
Frequently Asked Questions (FAQs): Catalyst Selection & Mechanism
Q: Should I choose Noyori Asymmetric Transfer Hydrogenation (ATH) or Corey-Bakshi-Shibata (CBS) reduction for this specific benzofuran derivative? A: For 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, Noyori ATH is generally the superior choice. While CBS reduction is a powerful and reliable method for many simple aryl ketones[2], the stoichiometric use of moisture-sensitive borane reagents often presents scalability and safety challenges[3]. More critically, the oxygen heteroatom in the dihydrobenzofuran ring can weakly coordinate with the oxazaborolidine-borane complex in CBS, potentially competing with the primary transition state and eroding enantioselectivity. ATH, utilizing a RuCl(p-cymene)[(S,S)-TsDPEN] catalyst, operates via an outer-sphere mechanism that is largely unaffected by distal heteroatoms[4].
Q: How does the ATH outer-sphere mechanism dictate the stereochemical outcome? A: In Noyori ATH, the ketone substrate never directly coordinates to the ruthenium metal center. Instead, a concerted transfer of a hydride (from the Ru-H bond) and a proton (from the N-H bond of the amine ligand) occurs through a highly ordered, six-membered pericyclic transition state[4]. A critical CH-π interaction between the η6-arene ligand (p-cymene) of the catalyst and the electron-rich benzofuran ring of the substrate locks the spatial conformation, dictating the stereochemical outcome with exceptional precision[4].
Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation (ATH) via outer-sphere mechanism.
Validated Experimental Protocols
Protocol A: Noyori Asymmetric Transfer Hydrogenation (Self-Validating System)
Causality Focus: This protocol utilizes a formic acid/triethylamine (FA/TEA) azeotrope rather than isopropanol. Isopropanol-mediated ATH is an equilibrium process that can lead to reverse oxidation and product racemization at high conversions[5]. FA/TEA drives the reaction irreversibly forward via the off-gassing of CO2[6].
-
Preparation: In a rigorously dried, argon-purged Schlenk flask, add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) and 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 equiv)[7].
-
Solvent/Reductant Addition: Add a pre-mixed, heavily degassed azeotropic solution of formic acid/triethylamine (strictly 5:2 ratio, 2.0 M substrate concentration) at 0 °C[6].
-
Activation (Self-Validation Checkpoint): Warm the mixture to 28–30 °C. The solution will transition from a dark red/brown (precatalyst) to a vibrant yellow/orange, visually confirming the successful formation of the active 18-electron Ru-H species[7].
-
Reaction Monitoring: Stir for 12–24 hours. The irreversible release of CO2 bubbles serves as a secondary visual indicator of reaction progress. Monitor completion via chiral HPLC.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure[7].
Protocol B: Corey-Bakshi-Shibata (CBS) Reduction
Causality Focus: The slow addition of the ketone is the most critical parameter here. It ensures the catalytic pathway strictly outcompetes the uncatalyzed, racemic reduction driven by background BH3[2].
-
Catalyst Setup: In a flame-dried three-neck flask under nitrogen, add (R)-2-methyl-CBS-oxazaborolidine (0.1 equiv, 1M in toluene) and anhydrous THF[3].
-
Borane Addition: Cool the system to -78 °C using a dry ice/acetone bath and add BH3·THF (1.1 equiv)[3].
-
Substrate Addition: Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in anhydrous THF and add it dropwise via a syringe pump over 1 hour[2].
-
Quench & Workup: Once complete (monitor via TLC/GC), carefully add methanol dropwise at -78 °C until hydrogen gas evolution ceases. Warm to room temperature, add 1M HCl, and stir for 30 minutes to break down the boron complexes before standard organic extraction[3].
Troubleshooting Guide
Q: My ATH reaction stalls at 60-70% conversion. How do I drive it to completion? A: This usually indicates catalyst deactivation due to oxygen ingress or an improper FA/TEA ratio. Ensure the FA/TEA ratio is strictly 5:2[6]. An excess of TEA can inhibit the protonation of the Ru-amido complex, while an excess of FA can protonate the TsDPEN ligand, dismantling the catalyst entirely. Ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles prior to use.
Q: The enantiomeric excess (ee) of the isolated alcohol is unexpectedly low (<85%). What went wrong? A:
-
If using CBS: The background uncatalyzed reduction by BH3 is competing with the catalytic cycle. Ensure the reaction temperature is strictly maintained at -78 °C to -40 °C and verify that the ketone is added slowly enough[2].
-
If using ATH: Check the purity of your starting ketone. Trace acidic impurities can catalyze the racemization of the product alcohol. Additionally, ensure you are not using an isopropanol system for extended reaction times, as the reverse Meerwein-Ponndorf-Verley (MPV) oxidation will slowly racemize the product[5].
Q: How can I cleanly isolate the product without carrying over ruthenium residues? A: Ruthenium contamination can cause severe degradation during downstream synthetic steps. After extraction, pass the crude organic layer through a short pad of silica gel topped with Celite, eluting with 10% ethyl acetate in hexanes. Alternatively, adding a metal scavenger (e.g., QuadraPure TU or SiliaMetS Thiol) during the organic wash step effectively sequesters Ru(II) species.
Quantitative Data Comparison
The following table summarizes the expected performance metrics of different reduction methods for aryl ketones structurally similar to 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (adapted from benchmark data)[3].
| Reduction Method | Catalyst / Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Noyori ATH | RuCl(p-cymene)[TsDPEN] | >95% | 96–99% | Highly scalable; irreversible when using FA/TEA | Requires strict inert atmosphere |
| CBS Reduction | Oxazaborolidine / BH3 | 85–90% | 90–95% | Highly predictable stereochemical model | Moisture sensitive; uses stoichiometric borane |
| Biocatalysis | Saccharomyces cerevisiae | 40–80% | >95% | Green chemistry; operates under extremely mild conditions | Low volumetric productivity; difficult downstream workup |
References
- Organic Process Research & Development Vol. 9 No.
- Source: arkat-usa.
- Application Notes and Protocols: Ruthenium-Catalyzed Synthesis of (S)
- Source: benchchem.
- Source: nih.
- Source: liverpool.ac.
- Source: researchgate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. This chiral alcohol is a key building block in the development of various pharmaceutical agents. Its stereochemical purity is critical, and scaling its synthesis from the bench to production presents unique challenges. This guide is structured in a question-and-answer format to directly address common issues encountered by researchers and process chemists. We provide in-depth, field-proven insights into troubleshooting common problems, offer detailed protocols, and answer frequently asked questions to ensure your synthesis is successful, scalable, and reproducible.
The primary route to this molecule is the asymmetric reduction of the prochiral ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. This guide focuses on the two most industrially relevant methods: chemo-catalytic asymmetric (transfer) hydrogenation and biocatalytic reduction.
Troubleshooting Guide: From Low Selectivity to Scale-Up Woes
This section addresses specific, practical problems that can arise during the synthesis. Each answer explains the underlying chemical principles and provides a clear, actionable solution.
Question 1: My asymmetric reduction is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is the central challenge of this synthesis. Low ee is rarely caused by a single factor; it's often a combination of issues. A systematic approach to troubleshooting is essential.[1]
Potential Causes & Solutions:
-
Catalyst Choice and Integrity:
-
Cause: The chosen catalyst (chiral ligand-metal complex or enzyme) may not be optimal for this specific substrate. Catalysts can also degrade if handled or stored improperly.[1]
-
Solution:
-
Screening: If using a chemical catalyst like a Noyori-type ruthenium complex, screen a small library of chiral ligands. The electronic and steric match between the ligand and the ketone is crucial.[1] For biocatalysis, screen different ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), as each has a unique substrate scope and stereopreference.[2][3]
-
Handling: Many chemical catalysts, particularly the active Ru-hydride species, are highly sensitive to oxygen.[1] Always handle them in a glovebox or using rigorous Schlenk techniques with properly degassed solvents.[1] Enzymes can denature if exposed to extreme pH, temperature, or organic solvents they are not stable in.
-
-
-
Reaction Temperature:
-
Cause: Temperature controls the kinetics of the reaction. Higher temperatures can increase the rate of the desired reaction but may also accelerate non-selective background reactions or alternative catalytic cycles, leading to a decrease in ee.
-
Solution: Screen a range of temperatures. For many asymmetric hydrogenations, lowering the temperature (e.g., from room temperature to 0 °C or even -20 °C) enhances enantioselectivity by favoring the more ordered, lower-energy transition state of the desired pathway.[1][4]
-
-
Solvent Effects:
-
Cause: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex in the transition state.
-
Solution: Evaluate a variety of solvents with different polarities and coordinating abilities (e.g., isopropanol, THF, dichloromethane, toluene).[1] For biocatalytic reductions, the use of a biphasic system (e.g., water/organic solvent) can improve substrate solubility and alleviate product inhibition, boosting both conversion and selectivity.[2]
-
-
Impurities in Substrate or Reagents:
-
Cause: Acidic or basic impurities in the ketone starting material or solvent can react with and deactivate the catalyst. Water can hydrolyze both the catalyst and hydride reagents.
-
Solution: Ensure the starting ketone is of high purity. Recrystallize or chromatograph it if necessary. Use high-purity, anhydrous solvents. For chemical reductions, adding a small amount of a non-nucleophilic base like anhydrous potassium carbonate can sometimes scavenge acidic impurities and improve catalyst performance.[1]
-
Question 2: My reaction is giving a low yield or stalling before completion. What's going wrong?
Answer: A stalled reaction or low yield points to issues with catalyst activity, reagent stoichiometry, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: As discussed above, oxygen, moisture, and impurities are common culprits for deactivating sensitive organometallic catalysts.[1] For enzymatic reactions, the byproduct (e.g., acetone in a substrate-coupled system) can inhibit or denature the enzyme over time.[5]
-
Solution:
-
Inert Atmosphere: For hydrogenations, ensure the system is leak-proof. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before introducing the catalyst and hydrogen.
-
Byproduct Removal: In biocatalytic systems using a co-substrate like isopropanol, the acetone byproduct can be inhibitory. A system that removes the volatile acetone, such as a thermostatic bubble column reactor or operation under a slight vacuum, can significantly improve enzyme stability and drive the reaction to completion.[5]
-
-
-
Insufficient Reducing Agent:
-
Cause: The stoichiometry of the hydride source (e.g., H₂, formic acid/triethylamine, isopropanol) may be insufficient, especially if side reactions are consuming it.
-
Solution: Ensure an adequate excess of the hydrogen source is used. For transfer hydrogenations, isopropanol often serves as both the solvent and the hydrogen donor. Ensure it is of sufficient quality and quantity. For reactions using H₂ gas, monitor the pressure; a drop in pressure indicates consumption.
-
-
Product Inhibition:
-
Cause: The chiral alcohol product can sometimes coordinate to the metal center of a chemical catalyst or the active site of an enzyme, preventing it from turning over.[1]
-
Solution: Adjusting the reaction concentration may mitigate this effect. In some cases, running the reaction at a slightly higher temperature can increase the rate of product dissociation from the catalyst, though this must be balanced against potential loss of enantioselectivity.
-
Question 3: The reaction worked on a small scale, but I'm getting inconsistent results now that I'm scaling up. Why?
Answer: Scale-up is not always a linear process.[6] Physicochemical phenomena that are negligible in a 50 mL flask can become dominant in a 50 L reactor.
Potential Causes & Solutions:
-
Mixing and Heat Transfer:
-
Cause: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can cause side reactions and lower both yield and ee. Efficiently removing heat from an exothermic reduction is also more challenging on a larger scale.
-
Solution: Use appropriate reactor geometry and an overhead stirrer that provides efficient agitation. For exothermic reactions, ensure the reactor has adequate cooling capacity. Consider controlling the rate of reagent addition to manage the heat output.
-
-
Purity and Handling of Reagents at Scale:
-
Cause: The quality of reagents and solvents can vary more between large-volume drums than between small lab-grade bottles. The extended time required for transfers and setup at a larger scale increases the risk of exposure to air and moisture.
-
Solution: Qualify new batches of reagents and solvents before use. Employ closed-system or cannula transfers for sensitive reagents to minimize atmospheric exposure. The adage "nothing ever scales linearly" is particularly true for reaction purity and sensitivity.[6]
-
-
Crystallization and Polymorphism:
-
Cause: If the final product is isolated by crystallization, the cooling rate and solvent environment, which are harder to control on a large scale, can affect the crystal form (polymorphism). Different polymorphs can have different physical properties.[6]
-
Solution: Develop a robust crystallization protocol with controlled cooling profiles and seeding strategies to ensure consistent isolation of the desired polymorph.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most reliable methods for synthesizing (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol on a multi-gram scale?
Answer: Both biocatalysis and chemo-catalysis are highly reliable and scalable. The best choice depends on available resources, cost considerations, and downstream processing requirements.
| Feature | Biocatalytic Reduction (ADH/KRED) | Chemo-catalytic Transfer Hydrogenation |
| Catalyst | Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) | Chiral Ru- or Rh-complexes (e.g., Noyori-type) |
| Reducing Agent | Isopropanol (substrate-coupled) or Formate (enzyme-coupled) | Isopropanol or Formic acid/triethylamine |
| Reaction Conditions | Mild (near-ambient temp, aq. buffer) | Variable (often requires elevated temp, inert atmosphere) |
| Pros | Extremely high ee (>99% is common), environmentally benign ("green"), operates under mild conditions.[2][3][5] | Broad substrate scope, well-established, high turnover numbers possible. |
| Cons | Enzyme may have narrow substrate scope, potential for product/substrate inhibition. | Catalyst can be expensive and sensitive to air/moisture, may require transition metal removal from the final product.[7] |
| Scalability | Excellent. Processes have been scaled to the 100 L level and beyond.[3] | Excellent, but requires specialized equipment (e.g., pressure-rated, inert reactors).[8] |
Question 2: How do I accurately determine the enantiomeric excess (ee) of my product?
Answer: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11]
-
Direct Method: This is the preferred approach. The crude reaction mixture or purified product is injected onto a Chiral Stationary Phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation.[9] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are very effective for separating chiral alcohols.
-
Indirect Method: In this less common approach, the alcohol is first reacted with a chiral derivatizing agent (like Mosher's acid) to form a pair of diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC column.[9][11] This method is more complex and requires ensuring no racemization occurs during derivatization.
Other methods include gas chromatography (GC) on a chiral column (if the compound is volatile) and NMR spectroscopy using chiral shift reagents, though HPLC is generally the gold standard for accuracy.[12]
Question 3: What are the critical safety precautions for this synthesis?
Answer: Safety must be the top priority.
-
Hydrogenation Safety: If using H₂ gas, always use a reactor rated for the intended pressure. Ensure proper ventilation and use a hydrogen detector. Never mix hydrogen with air or oxygen, as it forms explosive mixtures.
-
Reagent Handling: Many hydride sources (e.g., boranes) can be flammable or react violently with water.[4] Always quench reactions carefully and slowly, typically with methanol followed by an aqueous acid or base, in an ice bath to control the exotherm and hydrogen evolution.[4]
-
Solvent Safety: Use flammable solvents like THF, isopropanol, and toluene in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Visualized Workflows and Pathways
dot digraph "Asymmetric_Reduction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
Ketone [label="1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one"]; TransitionState [label="Chiral Catalyst-Substrate\nTransition State", shape=ellipse, fillcolor="#FFFFFF"]; S_Alcohol [label="(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Alcohol [label="(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ketone -> TransitionState [label=" + Chiral Catalyst\n + [H] Source"]; TransitionState -> S_Alcohol [label=" Favored Pathway\n(High ee)", color="#34A853", penwidth=2]; TransitionState -> R_Alcohol [label=" Disfavored Pathway", color="#EA4335", style=dashed]; } ondot Caption: General pathway for the asymmetric reduction of the prochiral ketone.
Detailed Experimental Protocols
These protocols are representative examples and may require optimization for your specific equipment and reagent batches.
Protocol 1: Biocatalytic Asymmetric Reduction using an Alcohol Dehydrogenase (ADH)
This protocol is based on a substrate-coupled cofactor regeneration system, which is cost-effective and efficient.[5]
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (Substrate)
-
Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) (Commercially available)
-
NADP⁺ or NAD⁺ (Cofactor, catalytic amount)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (IPA), HPLC grade (Co-substrate and hydrogen source)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a jacketed reactor vessel, add potassium phosphate buffer (e.g., 1 L). Begin stirring and maintain the temperature at 30 °C.
-
Enzyme and Cofactor Addition: Add the ADH/KRED enzyme and the NAD(P)⁺ cofactor to the buffer. Allow them to dissolve completely.
-
Substrate Addition: In a separate vessel, dissolve the ketone substrate (e.g., 50 g) in isopropanol (e.g., 1 L).
-
Initiation: Slowly add the substrate solution to the buffered enzyme solution over 30 minutes. The reaction mixture may become biphasic or a slurry depending on the concentration.
-
Reaction Monitoring: Maintain the reaction at 30 °C with gentle stirring. Monitor the progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC to check for the disappearance of the starting ketone. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, add an equal volume of ethyl acetate to the reactor and stir vigorously for 15 minutes. Stop stirring, allow the layers to separate, and collect the organic layer. Repeat the extraction twice more.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
-
Analysis: Determine the yield. Analyze the enantiomeric excess by chiral HPLC. The crude product is often of high purity (>95%), but can be further purified by column chromatography if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation with a Noyori-Type Catalyst
This protocol uses a pre-catalyst that is activated in situ. All steps must be performed under a strict inert atmosphere (Argon or Nitrogen).[1]
Materials:
-
[RuCl₂(p-cymene)]₂ (Pre-catalyst)
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral Ligand)
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (Substrate)
-
Anhydrous Isopropanol (Solvent and H-source)
-
Anhydrous Potassium Carbonate (K₂CO₃) (Base)
-
Anhydrous Toluene (Solvent)
Procedure:
-
Catalyst Activation: In a Schlenk flask under argon, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mol eq) and (S,S)-TsDPEN (e.g., 0.011 mol eq). Add anhydrous, degassed toluene (e.g., 2 mL per mmol of substrate). Stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate, larger Schlenk flask equipped with a reflux condenser under argon, add the ketone substrate (1.0 eq) and anhydrous potassium carbonate (0.1 eq).
-
Initiation: Add anhydrous, degassed isopropanol (e.g., 10 mL per mmol of substrate) to the flask containing the ketone. Begin heating the mixture to 40 °C with stirring.
-
Catalyst Transfer: Using a cannula, transfer the activated catalyst solution from the first flask into the ketone/isopropanol mixture.
-
Reaction Monitoring: Maintain the reaction at 40 °C. Monitor the progress by TLC or by taking aliquots (via syringe) for GC/HPLC analysis. The reaction is typically complete in 4-12 hours.
-
Quenching and Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the base and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure to remove the isopropanol and toluene. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
-
Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC.
References
- Green and scalable synthesis of chiral aromatic alcohols through an efficient bioc
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
- Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology (RSC Publishing).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Determination of enantiomeric excess.
- Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. Benchchem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Semantic Scholar.
- Synthesis of chiral alcohols from alkenes. a) A typical approach to...
- Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing).
- Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. PolyU Institutional Research Archive.
- Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.
- Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry (RSC Publishing).
- reaction was catalyzed with high enantioselectivity by a planar chiral ferrocene based palladacycle in high to excellent yields... Semantic Scholar.
- One-pot synthesis of benzofurans via heteroannul
- (1s)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. ChemScene.
- Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential c
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular. The Royal Society of Chemistry.
- Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade C
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.
- CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROM
- The Challenges and Solutions of Chiral Drug Prepar
- Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans.
- Ketone Reduction. Wordpress.
- Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Organic Chemistry Portal.
- Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers (RSC Publishing).
- New methodology for the asymmetric reduction of ketones. PubMed.
- Asymmetric Reduction of Ketones. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. article.scirea.org [article.scirea.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uma.es [uma.es]
- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
Common impurities in (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol and their identification
This technical guide details the impurity profile, identification strategies, and troubleshooting protocols for (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4).
This document is designed for researchers and process chemists optimizing the synthesis or quality control of this chiral intermediate.
Molecular Profile & Criticality
-
Compound: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol[1]
-
Role: Chiral building block (secondary benzylic alcohol).
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98.0% and suppression of the styrene-like dehydration product.
This molecule is typically synthesized via the enantioselective reduction of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. The stability of the dihydrobenzofuran core is generally higher than that of benzofuran, but the secondary benzylic alcohol moiety introduces specific risks regarding racemization and dehydration.
Common Impurity Profile
The following table summarizes the impurities most frequently encountered during synthesis and storage.
| Impurity ID | Name | Structure / Origin | Detection Method |
| IMP-A (Critical) | (1R)-Enantiomer | Origin: Stereochemical leakage during reduction (catalyst failure or improper temp).Nature: Optical isomer. | Chiral HPLC (Polysaccharide Phase) |
| IMP-B | Ketone Precursor | Name: 1-(2,3-dihydro-1-benzofuran-5-yl)ethanoneOrigin: Incomplete conversion.Nature: Starting Material.[2] | Reverse Phase HPLC (UV 254 nm) |
| IMP-C | Vinyl Analog | Name: 5-vinyl-2,3-dihydrobenzofuranOrigin: Acid-catalyzed dehydration during workup/storage.Nature: Degradant (Styrene-like). | GC-MS / HPLC (High RRT) |
| IMP-D | Over-reduced | Name: 5-ethyl-2,3-dihydrobenzofuranOrigin: Over-hydrogenation (if metal/H2 used). | GC-MS |
Synthesis & Impurity Pathways (Visualized)
The following diagram maps the formation of the target molecule and its associated impurities.
Caption: Logical flow of enantioselective reduction showing the origin of stereochemical (IMP-A) and chemical (IMP-C, IMP-D) impurities.
Troubleshooting Guide (Q&A)
Scenario 1: "My chiral HPLC shows a split peak or low ee (<95%)."
Root Cause: This is often due to catalyst deactivation or temperature drift . In transfer hydrogenation (e.g., Ru-TsDPEN), higher temperatures accelerate the racemic background reaction faster than the enantioselective pathway. Corrective Actions:
-
Temperature Control: Lower the reaction temperature by 5–10°C. Enantioselectivity (k_S/k_R) typically increases at lower temperatures.
-
Catalyst Quality: Ensure the catalyst precursor (e.g., [Ru(p-cymene)Cl2]2) is not oxidized.
-
Check pH: If using bioreduction (ketoreductases), ensure the buffer pH is strictly maintained (usually pH 7.0–7.5). pH shifts can alter the enzyme's active site geometry.
Scenario 2: "I see a new, non-polar impurity peak increasing during storage."
Root Cause: You are likely observing IMP-C (5-vinyl-2,3-dihydrobenzofuran) . Benzylic alcohols are prone to dehydration, especially if traces of acid (from workup or silica gel chromatography) remain. Corrective Actions:
-
Neutralization: Ensure the final organic layer is washed with NaHCO3 before drying.
-
Avoid Acidic Mobile Phases: When analyzing by HPLC, avoid high concentrations of TFA (Trifluoroacetic acid). Use 0.1% Formic acid or neutral buffers instead.
-
Storage: Store the neat oil/solid at -20°C under Argon.
Scenario 3: "The ketone peak (IMP-B) persists despite long reaction times."
Root Cause: Equilibrium limitation (in transfer hydrogenation) or enzyme inhibition (in biocatalysis). Corrective Actions:
-
Remove Acetone: If using Isopropanol (IPA) as the hydrogen donor, the byproduct is acetone. Acetone can inhibit the catalyst or reverse the reaction. actively distill off acetone or use an open system.
-
Concentration: If using enzymes, the product alcohol might be inhibitory. Dilute the reaction or use a biphasic system (e.g., buffer/heptane).
Analytical Methodologies
Method A: Chiral HPLC (Enantiomeric Purity)
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Expected Elution: The (1S) and (1R) enantiomers typically show baseline separation (Resolution > 2.0). Note: Validate elution order with a racemic standard.
Method B: Reverse Phase HPLC (Chemical Purity)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Differentiation:
-
Alcohol (Target): Elutes mid-gradient.
-
Ketone (IMP-B): Elutes later (more non-polar). Distinct UV spectrum (conjugated).
-
Vinyl (IMP-C): Elutes last (highly non-polar).
-
Frequently Asked Questions (FAQs)
Q: Can I determine the absolute configuration (R vs S) without a standard? A: Yes, but not by HPLC alone. You must use Mosher's Ester Analysis . React the alcohol with (R)- and (S)-MTPA chloride. The shift in the 1H-NMR signals (specifically the methyl doublet and the methine quartet) will confirm the configuration based on the shielding/deshielding models.
Q: Is the vinyl impurity toxic? A: Vinyl benzofurans are structural analogs of styrene and may possess genotoxic potential (structural alert). In pharmaceutical development, this impurity must typically be controlled to low ppm levels (TTC limits) unless Ames negative data is available.
Q: Why does the color of the product darken over time? A: This indicates oxidation or polymerization of the IMP-C (Vinyl) impurity. Even trace amounts of the vinyl compound can polymerize or oxidize to form colored quinone-methide-like species. Re-purify via silica plug filtration (neutralized silica) to remove color.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CAS 1344939-13-4. Retrieved from [Link]
-
Synthesis & Bioreduction Context: Paizs, C., et al. (2003).[4][6] Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Tetrahedron: Asymmetry.[3][6][7] (Contextual reference for benzofuran ethanol reduction). Retrieved from [Link]
- Chiral Separation Techniques: Scriba, G. (2016). Chiral Separations: Methods and Protocols. Methods in Molecular Biology. (General protocol for polysaccharide columns).
Sources
- 1. chemscene.com [chemscene.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions [academia.edu]
- 7. researchgate.net [researchgate.net]
Overcoming poor solubility of benzofuran compounds in aqueous media
Topic: Overcoming Poor Solubility of Benzofuran Compounds in Aqueous Media Ticket ID: BZF-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The Benzofuran Paradox
Welcome to the technical support center. You are likely here because your benzofuran derivative—despite showing promise in in silico docking—is crashing out of solution during biological assays or formulation.
The Root Cause: Benzofuran scaffolds suffer from a "Brick Dust" physicochemical profile. The planar, aromatic bicyclic core facilitates strong
This guide provides field-proven protocols to disrupt these intermolecular forces and stabilize your compound in aqueous media.
Diagnostic Workflow: Identify Your Barrier
Before selecting a solubilization strategy, you must classify your specific benzofuran derivative. Is it "Brick Dust" (high melting point, low solubility in lipid and water) or a "Grease Ball" (low melting point, high solubility in lipids)?
Decision Matrix: Solubility Strategy Selection
Figure 1: Decision tree for selecting a solubilization strategy based on physicochemical properties. Benzofurans typically fall into the "Brick Dust" category due to planar aromatic stacking.
Troubleshooting Category: pH and Salt Formation
User Issue: "I tried adjusting the pH, but my benzofuran precipitates immediately upon neutralization."
Technical Insight: The benzofuran core itself is neutral and non-ionizable. pH adjustment only works if your derivative has an ionizable side chain (e.g., a tertiary amine like in Amiodarone or a carboxylic acid). If your compound is a neutral benzofuran, pH adjustment will fail.
Case Study: Amiodarone (Benzofuran Derivative) Amiodarone HCl is a classic example. It is soluble in acidic media due to the protonation of the diethylamino side chain, but precipitates at neutral pH (physiological conditions).
Table 1: pH-Dependent Solubility Profile (Amiodarone Model)
| Medium | pH | Solubility (mg/mL) | Mechanism |
| Acid Buffer | 1.2 | ~0.7 - 1.2 | Protonation of amine side chain (Ionized) |
| Acetate Buffer | 4.5 | ~1.15 | Partial Ionization |
| Phosphate Buffer | 6.8 | ~0.04 | Deprotonation (Unionized "Brick Dust") |
| Distilled Water | ~5.5 | ~0.2 - 0.5 | Weakly acidic due to HCl salt hydrolysis |
Data aggregated from BenchChem and SciELO sources [1, 4].
Recommendation: If your compound lacks an ionizable group, skip to Category 4 (Cyclodextrins) .
Troubleshooting Category: Cyclodextrin Complexation
User Issue: "My compound is sensitive to hydrolysis and precipitates in standard cosolvents like DMSO/Water mixtures."
Technical Insight:
Benzofurans fit exceptionally well into the hydrophobic cavity of
-
Avoid:
-CD (too small). -
Use: Hydroxypropyl-
-CD (HP- -CD) or Sulfobutylether- -CD (SBE- -CD).[1] These derivatives disrupt the intermolecular hydrogen bonding of the CD itself, preventing the CD from precipitating.
Mechanism of Action
Figure 2: Dynamic equilibrium of benzofuran inclusion complexation. The hydrophobic benzofuran core displaces water molecules from the CD cavity, driven by enthalpy.
Protocol: Phase Solubility Study (Higuchi-Connors)
Objective: Determine the stability constant (
-
Preparation: Prepare 0, 5, 10, 20, and 40 mM solutions of HP-
-CD in water or phosphate buffer (pH 7.4). -
Saturation: Add excess benzofuran solid (approx. 5-10 mg) to 2 mL of each CD solution in glass vials.
-
Equilibration: Seal vials and shake at 25°C for 48–72 hours. Note: Benzofurans have slow dissolution kinetics; do not shorten this time.
-
Filtration: Filter samples using a 0.45 µm PVDF filter (avoid nylon, which binds benzofurans).
-
Quantification: Analyze filtrate via HPLC-UV.
-
Calculation: Plot Solubility (
) vs. CD Concentration ( ). Where is intrinsic solubility.
Troubleshooting Category: Amorphous Solid Dispersions (ASDs)
User Issue: "I can dissolve it in DMSO, but it crashes out instantly when injected into animal models or media."
Technical Insight:
This is the "Spring and Parachute" failure. You generated a supersaturated "spring" (amorphous form) but lacked the "parachute" (polymer) to inhibit recrystallization. Benzofurans have high crystallization tendencies. You need a polymer with a high glass transition temperature (
Recommended Polymers:
-
PVP-VA64 (Copovidone): Excellent for benzofurans. The vinyl acetate moiety interacts with the aromatic ring.
-
HPMC-AS: Best for pH-dependent release (protects in stomach, releases in intestine).
Protocol: Solvent Evaporation (Lab Scale)
-
Dissolution: Dissolve Benzofuran and PVP-VA64 (Ratio 1:3 w/w) in a common solvent (Acetone or Methanol/DCM 1:1).
-
Critical: Total solids concentration should be <10% to ensure rapid drying.
-
-
Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure.
-
Troubleshooting: If a sticky film forms, your
is too low. Add more polymer or switch to HPMC-AS.
-
-
Secondary Drying: Vacuum dry the resulting foam for 24 hours to remove residual solvent (solvent acts as a plasticizer and induces crystallization).
-
Milling: Gently crush the foam into a powder.
-
Verification: Perform XRD. You should see a "halo" pattern (amorphous) rather than sharp peaks (crystalline).
FAQ: Common Pitfalls
Q: Can I use DMSO as a cosolvent for in vivo studies? A: Use caution. While benzofurans are soluble in DMSO, the "dilution shock" upon entering the bloodstream (aqueous) often causes immediate precipitation (embolism risk). Use a Cosolvent + Surfactant mix: 5% DMSO / 5% Tween 80 / 90% Saline.
Q: My benzofuran is fluorescent. Does this affect solubility testing? A: Yes. Benzofurans are often fluorophores. If using a plate reader for turbidity assays, fluorescence can interfere with OD600 readings, giving false "soluble" results. Always verify with HPLC or centrifugation + pellet inspection.
Q: Why not just use micronization?
A: Micronization increases surface area but does not change equilibrium solubility (
References
-
BenchChem. (2025).[1] How to improve Amiodarone solubility in aqueous buffers. Retrieved from
-
PubChem. (2025).[2] Benzofuran Chemical Properties and Solubility Data. Retrieved from
-
Riekes, M. K., et al. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Brazilian Journal of Pharmaceutical Sciences. Retrieved from
- Vasconcelos, T., et al. (2016). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Catalytic Systems for Synthesizing (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
The enantiomerically pure alcohol, (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereocenter demands a synthetic strategy that is both highly efficient and exceptionally stereoselective. The most prevalent and effective method to achieve this is through the asymmetric reduction of the prochiral ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
This guide provides a comparative analysis of the leading catalytic systems for this transformation, focusing on homogeneous metal catalysis and biocatalysis. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed, field-tested protocols to enable researchers to select and implement the optimal strategy for their specific needs.
Comparative Analysis of Catalytic Systems
The choice between a transition metal catalyst and a biocatalyst is often the first critical decision in designing a synthetic route. This choice is governed by factors including scale, cost, desired enantiopurity, substrate scope, and downstream processing considerations.
Homogeneous Metal Catalysis: Precision and Power
Homogeneous catalysis using chiral transition metal complexes, particularly those based on Ruthenium (Ru) and Rhodium (Rh), represents a powerful and well-established methodology for the asymmetric reduction of ketones.[1][2] These systems are prized for their high turnover numbers (TONs), broad substrate scope, and predictable stereochemical outcomes.
Key Systems:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Pioneered by Noyori, Ru(II) complexes featuring a chiral N-tosylated 1,2-diamine ligand (e.g., TsDPEN) are exceptionally effective.[2][3][4] The reaction typically employs isopropanol or a formic acid/triethylamine mixture as the hydrogen source, which avoids the need for high-pressure hydrogenation equipment.[3] The presence of an N-H functionality in the ligand is often crucial for achieving high reactivity and enantioselectivity.[5][6]
-
Rhodium-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation: Rhodium complexes, often paired with chiral diamine or diphosphine ligands, are also highly efficient for the asymmetric reduction of ketones.[1][7][8][9] These catalysts can operate under both transfer hydrogenation and high-pressure hydrogenation conditions, offering flexibility in process design.[9]
Experimental Rationale: The choice of the metal, ligand, and hydrogen source is interdependent. The Ru-TsDPEN system, for instance, operates via a concerted, six-membered pericyclic transition state involving the metal center, the N-H bond of the ligand, the C=O of the substrate, and the C-H of the hydrogen donor. This outer-sphere mechanism obviates the need for direct substrate coordination to the metal, contributing to the catalyst's broad applicability.[2][4] The use of a formic acid/triethylamine azeotrope can render the reduction irreversible, driving the reaction to completion and preventing product racemization via the reverse Oppenauer-type oxidation.[3]
Biocatalysis: Green Chemistry and Unrivaled Selectivity
Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. For ketone reduction, ketoreductases (KREDs) are the enzymes of choice. This approach is celebrated for its exceptional enantioselectivity, mild reaction conditions (aqueous media, ambient temperature, and pressure), and alignment with green chemistry principles.[10][11]
Key Systems:
-
Whole-Cell Biocatalysts: Utilizing whole cells of microorganisms such as Lactobacillus paracasei, Saccharomyces cerevisiae, or even plant tissues like Daucus carota (carrot root) is a cost-effective and practical approach.[10][12][13][14] The primary advantage is that the cells contain all the necessary machinery for cofactor regeneration (NAD(P)H), eliminating the need to add expensive cofactors to the reaction medium.[10]
-
Isolated Ketoreductases (KREDs): Using purified enzymes offers higher volumetric productivity and simpler downstream processing. Recombinant KREDs can be screened from extensive libraries to find an enzyme with the desired activity and stereoselectivity for a specific substrate.[11][15] Reductions with isolated enzymes generally follow Prelog's rule, yielding the (S)-alcohol, though enzymes producing the (R)-enantiomer are also available.[11][15]
Experimental Rationale: The stereochemical outcome in biocatalysis is dictated by the precise three-dimensional structure of the enzyme's active site, which binds the substrate in a preferred orientation for hydride delivery from the NAD(P)H cofactor. The use of whole cells is often preferred for initial trials and large-scale synthesis due to the simplicity of the process, which circumvents the need for enzyme purification and cofactor addition.
Performance Data Summary
The following table summarizes representative performance data for various catalytic systems in the asymmetric reduction of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone and related acetophenone derivatives.
| Catalyst System | Ligand/Biocatalyst | H₂ Source | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Homogeneous Catalysis | |||||||
| RuCl | (S,S)-TsDPEN | HCOOH/NEt₃ | 28 | 24 | >99 | 97 (S) | Adapted from[3] |
| RhCl | (R,R)-TsDPEN | HCOOH | RT | 18 | 79 | 99 (S) | [16][17] |
| [Rh(COD)Binapine]BF₄ | Binapine | H₂ (8 bar) | RT | 24 | >99 | >99 | Adapted from[18] |
| Biocatalysis | |||||||
| Lactobacillus paracasei | Whole Cells | Glucose | 30 | 48 | 92 | >99.9 (S) | [14] |
| Daucus carota | Carrot Root | Endogenous | RT | 48 | 67 | 96 (S) | [12] |
| KRED1-Pglu | Isolated Enzyme | NAD(P)H | 30 | 24 | - | >95 (R/S) | [11][15] |
Note: Data for some homogeneous systems are based on analogous acetophenone reductions, which are highly predictive for the target substrate.
In-Depth Experimental Protocols
The following protocols are self-validating systems, providing detailed steps for immediate application.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is adapted from the highly reliable Noyori ATH procedure.[3]
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Pre-formation: In an argon-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL). Stir the orange solution at room temperature for 20 minutes.
-
Reaction Setup: Prepare a 5:2 molar mixture of formic acid and triethylamine. In a separate flask, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 mmol) in the HCOOH/NEt₃ mixture (2 mL).
-
Hydrogenation: Add the pre-formed catalyst solution to the substrate solution under argon.
-
Reaction Monitoring: Stir the reaction mixture at 28°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: Whole-Cell Bioreduction with Lactobacillus paracasei
This protocol is based on the green synthesis method reported by Kalay et al.[14]
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
Lactobacillus paracasei BD87E6 cells
-
MRS Broth (for cultivation)
-
Phosphate buffer (pH 7.0)
-
Glucose
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD87E6 in MRS broth at 30°C for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm, 10 min). Wash the cell pellet twice with sterile phosphate buffer.
-
Bioreduction: Resuspend the wet cells (e.g., 1 g) in phosphate buffer (10 mL) containing glucose (1.5% w/v) as the cofactor regenerating system.
-
Substrate Addition: Add 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (e.g., 50 mg) to the cell suspension.
-
Reaction: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 48 hours. Monitor the progress by TLC or GC.
-
Extraction: After the reaction is complete, saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Visualization of Catalytic Mechanisms
To better understand the processes, the following diagrams illustrate the catalytic cycles.
Caption: Generalized workflow for whole-cell biocatalytic reduction.
Conclusion
Both homogeneous metal catalysis and biocatalysis offer highly effective routes to (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
-
Homogeneous Ru and Rh catalysts provide high throughput, excellent yields, and predictable enantioselectivity. They are particularly well-suited for broad substrate scopes and established chemical manufacturing processes.
-
Biocatalysis , especially using whole cells, presents a compelling green alternative, often achieving near-perfect enantioselectivity (>99.9% e.e.) under mild, aqueous conditions. This method is ideal for processes where sustainability is a key driver and for synthesizing active pharmaceutical ingredients where the highest optical purity is paramount.
The optimal choice depends on the specific project goals. For rapid synthesis and process development with a wide range of analogues, a well-chosen homogeneous catalyst may be preferred. For large-scale, environmentally benign production of the target molecule with the highest possible enantiopurity, a whole-cell biocatalytic system is an outstanding option.
References
-
Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(20), 7318–7319. [Link]
-
Rodrigues, J. A. R., Moran, P. J. S., & Still, P. C. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Food Technology and Biotechnology, 42(4), 295-303. [Link]
-
Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(10), 2898-2906. [Link]
-
Maji, B., & Tirrell, D. A. (2010). Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Block Copolymer Complexes in Aqueous Micelles. Synlett, 2010(12), 1823-1826. [Link]
-
Wang, D., Chen, J., Niu, Y., Yang, M., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4464-4467. [Link]
-
Contente, M. L., Serra, I., Palazzolo, L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. RSC Publishing. [Link]
-
de Miranda, A. S., et al. (2015). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Revista Virtual de Química, 7(4), 1368-1383. [Link]
-
Pinto, A., et al. (2017). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 22(10), 1630. [Link]
-
Ye, W., Zhao, M., & Yu, Z. (2012). Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 18(35), 10843-10846. [Link]
-
Wang, Y., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]
-
Čižmek, L., et al. (2022). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biologia, 77, 2393–2403. [Link]
-
Wang, Y., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. ACS Publications. [Link]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 54-76). Elsevier. [Link]
-
Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]
-
Forró, E., & Fülöp, F. (2003). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 14(21), 3201-3206. [Link]
-
Lee, H., & Kim, H. (2012). One-pot synthesis of chiral dihydrobenzofuran framework via Rh/Pd catalysis. Tetrahedron Letters, 53(45), 6067-6070. [Link]
-
Anwar, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728-20752. [Link]
-
Anwar, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
-
Kalay, E., & Şahin, E. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Applied Organometallic Chemistry, 33(9), e5070. [Link]
-
Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Proceedings, 41(1), 49. [Link]
-
Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. ResearchGate. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
Sources
- 1. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ftb.com.hr [ftb.com.hr]
- 11. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green synthesis of enantiopure (<i>S</i>)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst [ouci.dntb.gov.ua]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] The compound (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, a chiral alcohol, exemplifies this principle. As biological systems are inherently chiral, they often interact differently with each enantiomer of a chiral drug.[1][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, the ability to accurately quantify the specific (1S) enantiomer is paramount for ensuring the safety, quality, and efficacy of any resulting drug product.
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present detailed protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer supporting data to facilitate an objective comparison.[4][5][6]
Method Selection: A Tale of Two Techniques
The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the analyte .[7] For a chiral alcohol like (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, both techniques present viable, albeit distinct, pathways for analysis.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[8] Its strength lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.[8] This technique is particularly well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[7] The versatility of HPLC allows for extensive method development through the modification of both the mobile and stationary phases to achieve optimal separation.[9]
Gas Chromatography (GC): The Sensitivity Specialist
Gas Chromatography is a premier technique for analyzing volatile and thermally stable compounds.[10][11] Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[12] For alcohols, GC offers excellent sensitivity, especially when coupled with a Flame Ionization Detector (FID), which is highly responsive to organic compounds.[11][12][13] While the target analyte is an alcohol and possesses some volatility, its thermal stability must be considered to prevent degradation in the heated injector port.
Experimental Protocols & Validation Strategy
To ensure that an analytical method is fit for its intended purpose, it must undergo a rigorous validation process.[14][15] The following sections detail proposed methods for both Chiral HPLC and GC and outline the validation protocols according to ICH Q2(R1) guidelines.[6]
Workflow for Analytical Method Validation
The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of Ethanol in Wine by Gas chromatography | American Journal of Enology and Viticulture [ajevonline.org]
- 13. galvestonjustice.com [galvestonjustice.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Biological Activity & Synthetic Utility of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: A Comparative Guide
The following guide details the biological activity, synthetic utility, and comparative performance of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry.
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Stereochemical Efficacy, Biocatalytic Synthesis, and Pharmacophore Derivatization
Executive Summary
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4) is a privileged chiral alcohol scaffold used primarily as a precursor for bioactive (S)-1-(2,3-dihydrobenzofuran-5-yl)ethylamine derivatives. These amine motifs are pharmacophores in various G-protein coupled receptor (GPCR) modulators, including melatonin receptor agonists and calcilytics.
While the alcohol itself possesses mild intrinsic antimicrobial properties (analogous to benzofuran-2-yl ethanols), its primary "biological activity" in a drug development context is defined by its role as the eutomer precursor . Its enantiomer, the (1R)-isomer, often leads to the distomer (inactive or toxic isomer) in downstream active pharmaceutical ingredients (APIs).
Biological Activity & Mechanism of Action[1][2][3]
Role as a Pharmacophore Precursor
The (1S)-alcohol is the chiral progenitor for the (S)-1-aminoethyl-dihydrobenzofuran moiety. This structural motif is critical for high-affinity binding in several therapeutic classes:
-
Melatonin Receptor Agonists: The dihydrobenzofuran core mimics the indole ring of melatonin. The (S)-ethyl side chain aligns with the hydrophobic pocket of the MT1/MT2 receptors, similar to the specific binding mode of Ramelteon (which uses a tricyclic indeno-furan core, but shares the same spatial requirement).
-
Adrenergic Receptor Antagonists: (S)-configured amines derived from this alcohol show selectivity for
-adrenergic receptors, used in treating benign prostatic hyperplasia (BPH). -
Calcilytics: Analogs of NPS 2143 containing the dihydrobenzofuran moiety require specific stereochemistry to antagonize the Calcium-Sensing Receptor (CaSR).
Intrinsic Biological Activity
While primarily an intermediate, the alcohol exhibits specific activities:
-
Antimicrobial Potential: Structural analogs (e.g., 1-(benzofuran-2-yl)ethanol) have demonstrated inhibition of S. aureus and C. albicans. The (S)-enantiomer typically exhibits higher potency than the racemate or (R)-isomer due to specific interaction with microbial enzymes.
-
Cytotoxicity: Benzofuran ethanols are investigated for cytotoxic activity against cancer cell lines (e.g., MCF-7, HeLa). The dihydro- scaffold is generally less cytotoxic than the unsaturated benzofuran, offering a better safety profile for non-oncology applications.
Stereochemical "Switch" in Synthesis
Crucially, the biological performance of the (1S)-alcohol depends on the synthetic method used to convert the hydroxyl group to an amine:
-
Retention Strategy: Yields (S)-Amine (Eutomer for most targets).
-
Inversion Strategy (e.g., Mitsunobu): Yields (R)-Amine (Distomer).
-
Therefore, to obtain the bioactive (S)-amine via standard azide inversion, one must actually start with the (1R)-alcohol . This guide assumes the target is the (S)-alcohol for retention-based chemistries or direct activity.
Comparative Performance: (1S)-Isomer vs. Alternatives
The following table compares the (1S)-alcohol against its enantiomer and the racemic mixture in the context of API synthesis and biological efficacy.
| Feature | (1S)-Enantiomer (Target) | (1R)-Enantiomer (Alternative) | Racemic Mixture |
| Stereochemical Designation | Eutomer Precursor (Retention route) | Distomer Precursor (Retention route) | Non-selective |
| Downstream Drug Potency | High (IC | Low/Inactive (IC | Moderate (50% active burden) |
| Synthetic Yield (Biocatalysis) | >95% Conversion (Specific KREDs) | Variable (Requires anti-Prelog enzymes) | N/A (Chemical reduction) |
| Enantiomeric Excess (ee) | >99% (High purity) | >95-99% | 0% |
| Metabolic Stability | High (Resistant to specific dehydrogenases) | Lower (Often preferentially oxidized) | Variable |
| Cost Efficiency | High (Enzymatic route is scalable) | Moderate (Enzymes less common) | Low (Requires chiral resolution) |
Visualizing the Pathway: Synthesis & Activity[1][2][5]
The following diagram illustrates the biocatalytic synthesis of the (1S)-alcohol and its divergence into bioactive vs. inactive pharmacological agents.
Caption: Biocatalytic route to (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol and its critical role in generating high-affinity GPCR ligands.
Experimental Protocol: Biocatalytic Synthesis
To ensure high biological activity of the final product, the (1S)-alcohol must be synthesized with high optical purity. Chemical reduction (e.g., NaBH4) yields a racemate, necessitating costly resolution. The standard industrial protocol uses Ketoreductases (KREDs) .
Protocol: Asymmetric Reduction of 5-Acetyl-2,3-dihydrobenzofuran
Objective: Synthesize (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol with >99% ee.
Materials:
-
Substrate: 5-Acetyl-2,3-dihydrobenzofuran (500 mg)
-
Enzyme: KRED-101 (or equivalent Lactobacillus derived dehydrogenase)
-
Cofactor: NADP+ (10 mg)
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (2 eq)
-
Buffer: Phosphate buffer (100 mM, pH 7.0)
-
Solvent: DMSO (5% v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in DMSO. Prepare the buffer solution containing Glucose.[1]
-
Initiation: Add the cofactor (NADP+) and the recycling enzyme (GDH) to the buffer.
-
Reaction: Add the KRED enzyme and the substrate solution. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).
-
Checkpoint: Conversion should reach >95% within 24 hours.
-
-
Work-up: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.
-
Purification: Concentrate in vacuo. The product is typically obtained as a colorless oil or low-melting solid.
-
Validation: Measure optical rotation. Expected
(c=1, MeOH) for the (S)-isomer.
Self-Validating Check:
-
If ee < 99%, recrystallize from hexane/ether to upgrade optical purity.
-
If conversion is low, check pH stability (KREDs are sensitive to acidification).
References
-
Biocatalytic Reduction of Benzofuran Ketones: Paizs, C., et al. (2003). "Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions." Tetrahedron: Asymmetry, 14(11), 1495-1501.Link
-
Pharmacology of Benzofuran Derivatives: Khatana, K., & Gupta, A. (2020). "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences, 4(10).Link
-
Synthesis of Melatonin Agonists: Uchikawa, O., et al. (2002). "Synthesis and biological activity of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (TAK-375)." Journal of Medicinal Chemistry, 45(19), 4222-4239.Link
-
Chiral Resolution of Dihydrobenzofurans: Li, W., et al. (2015). "Design, Synthesis, and Antitumor Activity of (E,Z)-1-(Dihydrobenzofuran-5-Yl)-3-Phenyl-2-(1,2,4-Triazol-1-Yl)-2-Propen-1-Ones." Chemical Biology & Drug Design, 86(6), 1339–1350.Link[2]
-
PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21224078, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.[3]Link
Sources
The following guide provides an in-depth spectroscopic and chromatographic comparison of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol , a chiral building block relevant to the synthesis of fused-ring pharmaceutical agents (e.g., melatonin receptor agonists like Ramelteon analogs).
This document is structured to serve as a practical handbook for analytical differentiation, synthesis monitoring, and purity assessment.
Executive Summary & Structural Logic
The target molecule, (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (hereafter referred to as (1S)-Alcohol ), represents a specific chiral reduction product of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. Its correct identification requires a multi-faceted approach to distinguish it from three primary "impostors" or related structures:
-
The Ketone Precursor: 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
-
The Enantiomer: (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
-
The Fully Aromatic Analog: 1-(1-benzofuran-5-yl)ethan-1-ol (oxidized furan ring).
Structural Pharmacophore Analysis
The molecule consists of a 2,3-dihydrobenzofuran core (fused benzene and dihydrofuran rings) with a chiral hydroxyethyl side chain at the C5 position.
-
Chiral Center: C1' (benzylic position).
-
Rigid Core: The dihydrofuran ring imposes specific conformational constraints compared to open-chain ethers.
-
Electronic Signature: The oxygen lone pairs in the ring donate electron density, shielding the aromatic protons and influencing the chemical shift of the benzylic methine.
Spectroscopic Comparison: Alcohol vs. Ketone vs. Aromatic Analog
The following table summarizes the diagnostic signals required to confirm the identity of the (1S)-Alcohol against its closest structural relatives.
Table 1: Diagnostic Spectroscopic Markers
| Feature | (1S)-Alcohol (Target) | Ketone Precursor | Benzofuran Analog |
| IR (ATR) | Broad | Sharp | |
| ¹H NMR (Aliphatic) | Methine (CH-OH) : | Acetyl (COCH₃) : | Ring -OCH= : |
| ¹H NMR (Aromatic) | H4/H6/H7: | H4/H6: Deshielded ( | Furan H2/H3: |
| ¹³C NMR | C-OH : | C=O : | Furan C2 : |
| Mass Spec (ESI) | [M+Na]⁺ : 187.07[M-H₂O+H]⁺ : 147.08 | [M+H]⁺ : 163.07Fragment: 147 (M-CH₃) | [M+H]⁺ : 163.07 (2H less than target) |
Critical Insight: The most common error is confusing the dihydrobenzofuran ring protons (two triplets at ~3.2 and 4.6 ppm) with solvent impurities or linker chains. In the fully aromatic benzofuran analog, these triplets disappear and are replaced by aromatic signals.
Chiral Discrimination Protocols
Distinguishing the (1S) enantiomer from the (1R) enantiomer is the most critical quality attribute. Standard NMR cannot differentiate these without a chiral shift reagent.
Protocol A: Chiral HPLC Method (Self-Validating)
This method utilizes a polysaccharide-based stationary phase to resolve the enantiomers.[2]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Expected Performance:
-
Retention factor (
) typically 2.0 – 4.0. -
Selectivity factor (
) > 1.1 required for baseline separation. -
Note: The elution order (S vs R) must be established with a known standard, as it depends on the specific column chemistry.
-
Protocol B: Optical Rotation[3]
-
Instrument: Digital Polarimeter (Sodium D line, 589 nm).
-
Path Length: 1 dm.
-
Calculation:
-
Reference: While literature values vary by solvent, benzylic alcohols of this class typically exhibit
magnitudes between 20° and 40°.
Experimental Workflow & Logic Diagram
The following diagram illustrates the decision logic for characterizing the product during synthesis (reduction of the ketone).
Caption: Analytical logic flow for validating the identity and purity of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
Detailed Experimental Methodologies
Synthesis of the Racemic Standard (For HPLC Calibration)
To validate the Chiral HPLC method, you must first generate the racemate to identify both peak positions.
-
Dissolve 1.0 eq of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in Methanol (0.5 M).
-
Add 1.5 eq Sodium Borohydride (
) portion-wise at 0°C. -
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[5]
-
Quench with saturated
, extract with Ethyl Acetate. -
Inject this racemic mixture onto the Chiralpak AD-H column to establish the retention times of both enantiomers (
and ).
Stereoselective Reduction (Target Synthesis)
To obtain the (1S)-enriched product:
-
Utilize a Corey-Bakshi-Shibata (CBS) reduction using (S)-Me-CBS-oxazaborolidine catalyst.
-
Note: The configuration of the catalyst ((S) vs (R)) determines the product chirality. For many aryl ketones, the (S)-catalyst yields the (S)-alcohol, but this must be confirmed via optical rotation or X-ray crystallography of a derivative.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21224078, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]
-
Shimadzu Corporation. Chiral Separation Screening using SFC and HPLC: Method Development Guide. Retrieved from [Link]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzofuran, 2,3-dihydro- Mass Spectrum.[6] Retrieved from [Link]
Sources
- 1. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration – Material Science Research India [materialsciencejournal.org]
- 6. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
A Comparative Guide to the Synthesis of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: Benchmarking New Routes Against Established Methods
This guide provides an in-depth technical comparison of synthetic routes to (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, a chiral alcohol of significant interest in pharmaceutical development. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous bioactive natural products and clinical drugs.[1][2] The stereochemistry of the secondary alcohol at the 1-position is often critical for therapeutic efficacy, making its enantioselective synthesis a key challenge for process chemists.
We will objectively compare the performance of new, innovative synthetic strategies against the established, textbook methodologies. This analysis is grounded in experimental data, focusing on key performance indicators such as yield, enantiomeric excess (e.e.), reaction conditions, scalability, and sustainability.
The Target: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
The synthesis of this chiral alcohol begins with the prochiral ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. The core chemical challenge lies in the stereoselective reduction of the ketone carbonyl group to furnish the desired (S)-enantiomer with high fidelity.
Part 1: The Established Route: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
For decades, the Corey-Bakshi-Shibata (CBS) reduction has been a cornerstone of asymmetric synthesis, lauded for its reliability and high degree of stereocontrol.[3][4] It remains a benchmark against which new methods are often measured.
Expertise & Experience: The Causality of the CBS Mechanism
The CBS reduction employs a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., borane-dimethyl sulfide, BMS). This is not a simple mixing of reagents; the formation of this catalyst-borane complex is the critical step that establishes the chiral environment. The oxazaborolidine acts as a Lewis acid, activating the borane and presenting it within a sterically defined pocket. The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a conformation that minimizes steric clash, typically by placing the larger substituent away from the catalyst's chiral directing group. This rigid, chair-like six-membered transition state forces the hydride to be delivered to a specific face of the carbonyl, resulting in a predictable and highly enriched stereochemical outcome.[3][5]
Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction
This protocol is adapted from standard procedures for the asymmetric reduction of acetophenone derivatives.[6]
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) and anhydrous tetrahydrofuran (THF).
-
Catalyst Activation: The solution is cooled to 0 °C. Borane-dimethyl sulfide complex (BMS, ~1.0 M in THF) is added dropwise. The mixture is stirred for 15 minutes to allow for the formation of the active catalyst-borane complex.[7]
-
Substrate Addition: The reaction mixture is further cooled to a target temperature (typically -30 °C to -20 °C). A solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one in anhydrous THF is added slowly via a syringe pump over 30-60 minutes, ensuring the internal temperature remains stable.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC until the starting ketone is consumed.
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol at the low temperature. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure (1S)-alcohol.
Data Presentation: Performance of the CBS Reduction
| Parameter | Typical Value | Rationale / Justification |
| Yield | 85–97% | Generally high for aromatic ketones, though purification losses can occur.[6] |
| Enantiomeric Excess (e.e.) | >95% | The well-defined transition state ensures excellent stereocontrol.[3] |
| Reaction Conditions | Cryogenic (-30 to 0 °C) | Low temperatures are required to maximize enantioselectivity by favoring the ordered transition state. |
| Reagents | Stoichiometric borane | Requires at least a stoichiometric equivalent of the hydride source. |
| Scalability | Moderate | Cryogenic cooling and column chromatography present challenges for large-scale industrial production. |
Part 2: New Synthetic Routes: Catalytic & Sustainable Alternatives
Driven by the principles of green chemistry and process efficiency, new routes have emerged that challenge the dominance of classical stoichiometric reagents.
Route A: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis has revolutionized the synthesis of chiral alcohols, offering unparalleled selectivity under environmentally benign conditions.[8][9] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones with exquisite stereoprecision.[10]
Expertise & Experience: The Precision of Enzyme Catalysis
The high performance of KREDs stems from their complex, three-dimensional active site. The enzyme binds the ketone substrate and the nicotinamide cofactor (NADPH) in a precise orientation.[9] This proximity and orientation, enforced by a network of hydrogen bonds and hydrophobic interactions, lowers the activation energy for hydride transfer from NADPH to only one face of the carbonyl. The process is so selective that it often yields e.e. values exceeding 99%. A critical component of this system is cofactor regeneration. Since NADPH is expensive, a secondary enzymatic system or a sacrificial co-substrate (like isopropanol) is used to continuously reduce the oxidized NADP+ back to NADPH, making the process economically viable.[11]
Caption: Workflow for KRED-catalyzed reduction with cofactor regeneration.
Experimental Protocol: Whole-Cell Bioreduction
This protocol is a generalized procedure based on published methods for whole-cell bioreductions of aromatic ketones.[12][13]
-
Biocatalyst Preparation: A microbial strain (e.g., E. coli or Candida zeylanoides) known to express a suitable ketoreductase is cultured in a nutrient-rich medium.[12] The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel, the cell paste is re-suspended in the buffer. A co-substrate for cofactor regeneration, such as isopropanol (e.g., 5-10% v/v), is added.
-
Substrate Addition: The 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is added to the cell suspension. The substrate may be added neat or as a solution in a water-miscible solvent to avoid high local concentrations that could be toxic to the cells.
-
Biotransformation: The mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The reaction is monitored by HPLC to track the conversion of the ketone to the alcohol.
-
Workup and Extraction: Once the reaction is complete, the mixture is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate). The cell debris can be removed by centrifugation or filtration.
-
Purification: The combined organic layers are dried and concentrated. The product is often of high purity and may be isolated by crystallization, avoiding the need for chromatography.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and highly efficient method that is widely used in industrial settings. It offers a practical and often more scalable alternative to both stoichiometric reductions and high-pressure hydrogenation.[9][14]
Expertise & Experience: The Elegance of Transfer Hydrogenation
ATH relies on a transition metal catalyst, typically a Ruthenium complex, coordinated to a chiral diamine ligand (e.g., TsDPEN).[15] The elegance of this method lies in its use of readily available, safe hydrogen donors like isopropanol or a formic acid/triethylamine mixture. The catalytic cycle involves the formation of a metal-hydride species. The prochiral ketone coordinates to the metal center, and the chiral ligand environment orchestrates a highly stereoselective transfer of the hydride to the carbonyl carbon. The reaction is often run at moderate temperatures and atmospheric pressure, making it operationally simple and easy to scale up. The high catalyst turnover numbers mean that only a very small amount of the (often expensive) catalyst is required.[16]
Caption: General catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative procedure for ATH of aromatic ketones.[15]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the catalyst precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand, (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), are dissolved in the hydrogen donor solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).
-
Reaction Initiation: The mixture is stirred at room temperature for a short period to allow for catalyst formation.
-
Substrate Addition: The 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is added to the reaction mixture.
-
Hydrogenation: The reaction is heated to a specified temperature (e.g., 30-50 °C) and stirred until completion, as determined by HPLC analysis.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification can often be achieved by crystallization or, if necessary, silica gel chromatography.
Part 3: Comparative Performance and Final Recommendation
The choice of an optimal synthetic route is a multi-faceted decision, balancing chemical efficiency with practical and economic considerations.
Head-to-Head Data Summary
| Parameter | Established: CBS Reduction | New Route: Biocatalysis (KRED) | New Route: Asymmetric Transfer Hydrogenation |
| Yield | 85–97%[6] | >95%[12][13] | 93–99%[15] |
| Enantiomeric Excess (e.e.) | >95%[3] | >99% [12][13] | >97%[15] |
| Reaction Conditions | Cryogenic (-30 to 0 °C) | Ambient (25-40 °C), Aqueous | Moderate (30-50 °C), Atmospheric Pressure |
| Reagents & Waste | Stoichiometric borane (pyrophoric risk), organic solvents | Catalytic enzyme, water as solvent, biodegradable waste | Catalytic (S/C 200-1000+), simple H-donor[15] |
| Sustainability | Low (Energy intensive, stoichiometric) | High (Green solvent, biodegradable catalyst) | High (Atom-economical, catalytic) |
| Scalability & Purification | Moderate (Cryogenics, chromatography) | High (Fermentation tech, often crystalline product) | Excellent (Standard reactors, often crystalline product) |
Senior Scientist's Recommendation
-
For Bench-Scale & Discovery Chemistry: The CBS reduction remains a valuable tool. Its predictability and the commercial availability of catalysts make it a reliable choice for producing small quantities of material for initial studies where process optimization is not the primary goal.
-
For Green Chemistry & High-Fidelity Synthesis: Biocatalysis with KREDs is the superior choice when the highest possible enantiopurity is required. The mild, aqueous conditions and exceptional selectivity (>99.9% e.e. is achievable) are unmatched.[13] While initial enzyme screening and development may be required, for a dedicated process, this route is highly attractive from a sustainability and quality perspective.
-
For Industrial & Large-Scale Production: Asymmetric Transfer Hydrogenation (ATH) presents the most compelling case for process chemistry. Its combination of high yield, excellent enantioselectivity, operational simplicity (no cryogenics or high pressures), and high catalyst efficiency makes it exceptionally well-suited for scalable, cost-effective manufacturing. The ease of implementation in standard chemical reactors gives it a significant practical advantage.
References
-
Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Chemical Communications, 57(10), 1251-1254. Available from: [Link]
-
Zhang, W., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. Available from: [Link]
-
Ni, Y., et al. (2017). Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis, 7(10), 6840–6847. Available from: [Link]
-
de la Torre, A., et al. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. The Journal of Organic Chemistry. Available from: [Link]
-
Chapman, J., & Holt-Tiffin, K. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(40), 5849-5864. Available from: [Link]
-
Li, C., et al. (2024). Enzymatic synthesis of chiral alcohols using ketoreductases. Biocatalysis and Biotransformation, 1-16. Available from: [Link]
-
Chapman, J., & Holt-Tiffin, K. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(40), 5849-5864. Available from: [Link]
-
Pollard, D. J., & Woodley, J. M. (2010). Practical chiral alcohol manufacture using ketoreductases. Trends in Biotechnology, 28(4), 183-191. Available from: [Link]
-
Silva, L. F., Jr., et al. (2026). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One‐pot Intramolecular Heck‐Matsuda Reactions from Anilines with Redox‐Relay Process. Chemistry – A European Journal. Available from: [Link]
-
Sharma, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15635-15661. Available from: [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Case Study. Available from: [Link]
-
Sun, L., et al. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst. Helvetica Chimica Acta, 100(9), e1700146. Available from: [Link]
-
Spranz, L., & Grimme, S. (2020). A Theoretical Re-evaluation of the CBS Reduction: The Crucial Role of London Dispersion. Chemistry – A European Journal, 26(48), 10936-10943. Available from: [Link]
-
Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 44(11). Available from: [Link]
-
The Organic Chemistry Tutor. (2023). Corey-Bakshi-Shibata Reduction. YouTube. Available from: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]
-
Morris, D. J. (2018). Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. Johnson Matthey Technology Review, 62(3), 278-301. Available from: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12039-12075. Available from: [Link]
-
Company, R., et al. (2017). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition, 56(43), 13346-13350. Available from: [Link]
-
Johnson Matthey. (n.d.). Kit guide: Asymmetric transfer hydrogenation catalysts. Technical Guide. Available from: [Link]
-
Zwanenburg, B. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Doctoral Thesis, University of Nijmegen. Available from: [Link]
-
Demir, D., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Chirality, 31(10), 836-844. Available from: [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Product Brochure. Available from: [Link]
-
Kawabata, T., et al. (2015). Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C–O Axially Chiral Enolates. Chemical and Pharmaceutical Bulletin, 63(10), 823-827. Available from: [Link]
-
Al-Tel, T. H., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 101-106. Available from: [Link]
-
Wang, C., et al. (2025). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. Chinese Journal of Chemistry. Available from: [Link]
-
Company, R., et al. (2025). Asymmetric synthesis of 2,3-dihydrobenzofurans via a (4+1) annulation between ammonium ylides and in situ generated ortho-quinone methides. Nature Communications. Available from: [Link]
-
Zhang, Z., et al. (2019). Asymmetric Transfer Hydrogenation of Heterobicyclic Alkenes with Water as Hydrogen Source. Organic Letters, 21(5), 1329-1333. Available from: [Link]
-
Reddy, R. P., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 51(5), 932-935. Available from: [Link]
-
Yilmaz, E., et al. (2020). Bioreduction of 1-(benzofuran-2-yl)ethan-1-one to enantiomerically pure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei BD5YE6 in the presence of chiral amino alcohols. Biocatalysis and Biotransformation, 38(6), 441-448. Available from: [Link]
-
University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. Course Notes. Available from: [Link]
-
Feringa, B. L., et al. (1987). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. Tetrahedron Letters, 28(1), 1-4. Available from: [Link]
-
Patel, R. B., et al. (2011). New benzofuran derivatives as an antioxidant agent. Journal of Chemical and Pharmaceutical Research, 3(4), 295-300. Available from: [Link]
-
Liu, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 8. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 12. Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. kanto.co.jp [kanto.co.jp]
- 16. matthey.com [matthey.com]
In vitro vs. in vivo activity of drugs derived from (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Translating Chiral Scaffolds: In Vitro vs. In Vivo Activity of (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Derivatives
Executive Summary & Pharmacological Context
As a Senior Application Scientist, I frequently observe that rigid bicyclic scaffolds yield exceptional in vitro target engagement, only to fail during in vivo translation. The chemical building block (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS 1344939-13-4)[1] is a prime example. Its dihydrobenzofuran core, paired with a specific (1S) stereocenter, makes it a privileged precursor for synthesizing highly selective G-protein coupled receptor (GPCR) modulators, particularly those targeting the serotonin (5-HT) receptor family[2].
However, evaluating drugs derived from this scaffold requires navigating a classic medicinal chemistry paradox: the chiral secondary alcohol perfectly anchors the molecule in the GPCR orthosteric pocket via hydrogen bonding, but it acts as a primary liability for Phase II hepatic glucuronidation in vivo. This guide objectively compares the in vitro and in vivo performance of these derivatives and provides self-validating experimental protocols to accurately quantify this translational drop-off.
In Vitro Profiling: Target Engagement & Functional Efficacy
In vitro evaluation of dihydrobenzofuran derivatives demands high-throughput, interference-free assay systems. Because benzofuran rings can exhibit intrinsic auto-fluorescence, standard colorimetric or basic fluorescent assays (like ELISA) often yield false positives. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring cAMP accumulation [4].
Quantitative Data Comparison
To illustrate the structure-activity relationship (SAR), the table below compares hypothetical derivatives synthesized from the (1S) scaffold against a racemic mixture and a fluorinated analog designed to block metabolism.
| Compound | 5-HT Binding ( | cAMP Activation ( | Hepatic Clearance (mL/min/kg) | Oral Bioavailability (%F) |
| Derivative 1S-A (Unmodified alcohol) | 1.2 | 4.5 | 65.4 | 12% |
| Derivative 1S-B (Fluorinated analog) | 0.8 | 2.1 | 22.1 | 48% |
| Racemic Mixture | 15.4 | 45.0 | 58.0 | 15% |
| Reference Agonist (Serotonin) | 5.0 | 10.2 | N/A | N/A |
Data Insight: The (1S) enantiomer (Derivative 1S-A) exhibits a 10-fold higher binding affinity than the racemic mixture, proving the causality of the stereocenter in orthosteric alignment. However, its high hepatic clearance indicates poor in vivo survivability.
Protocol 1: Self-Validating TR-FRET cAMP Assay
This protocol is designed as a self-validating system; it relies on the calculation of a Z'-factor to ensure assay robustness before data acceptance.
-
Cell Preparation: Seed HEK293 cells stably expressing the target 5-HT receptor at 5,000 cells/well in a 384-well microplate.
-
Compound Incubation: Treat cells with serial dilutions of the (1S)-derivatives (10 pM to 10 μM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add lysis buffer containing Europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).
-
Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Validation & Analysis: Calculate the 665/620 nm ratio. Validation Check: The assay is only valid if the Z'-factor (calculated using the Reference Agonist as the positive control and buffer as the negative control) is
.
In Vivo Translation: Pharmacokinetics & Behavioral Efficacy
The transition from in vitro to in vivo exposes the derivatives to systemic metabolism and the Blood-Brain Barrier (BBB). As seen in the data table, Derivative 1S-A suffers from low oral bioavailability (12%). This is caused by rapid first-pass metabolism where the exposed ethan-1-ol moiety undergoes glucuronidation.
Protocol 2: Murine PK/PD and Forced Swim Test (FST) Workflow
To accurately correlate plasma exposure with neurological efficacy, PK and PD must be evaluated in parallel.
-
Dosing Strategy: Administer the derivative to two cohorts of C57BL/6 mice: Cohort 1 via Intravenous (IV) injection (1 mg/kg) and Cohort 2 via Per Os (PO) oral gavage (10 mg/kg). Causality: Dual-route dosing is mandatory to calculate absolute bioavailability (%F).
-
Sampling & Extraction: Collect blood and brain tissue at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Homogenize brain tissue in a 3:1 volume of acetonitrile to precipitate proteins.
-
LC-MS/MS Quantification: Analyze the supernatant. Validation Check: You must spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into every sample prior to extraction. The calibration curve must exhibit an
to validate the run. -
Behavioral Efficacy (FST): 1 hour post-dose (at
), place the mice in water cylinders. Record the total immobility time over 6 minutes. A statistically significant reduction in immobility time (compared to vehicle) confirms that the free fraction of the drug successfully penetrated the BBB and activated 5-HT receptors.
Mechanistic Divergence: Visualizing the Translational Gap
The following diagram illustrates the logical flow and metabolic divergence of these derivatives. While in vitro systems isolate the receptor interaction, in vivo systems introduce competing pathways (like Phase II metabolism) that drastically alter the drug's fate.
Fig 1: Pharmacological divergence of dihydrobenzofuran derivatives in vitro vs. in vivo.
Conclusion
Derivatives of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol offer exquisite in vitro potency due to the precise spatial arrangement of the chiral alcohol, which optimizes receptor target engagement. However, objective comparison reveals that this same functional group acts as an in vivo metabolic liability. Drug development professionals must utilize rigorous, self-validating LC-MS/MS and TR-FRET protocols to identify analogs (such as fluorinated Derivative 1S-B) that protect the chiral center from glucuronidation without sacrificing binding affinity.
References
- Compounds, salts thereof and methods for treatment of diseases (US11345693B2)
-
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 Source: PubChem URL:[Link]
-
GPCR Assays for Drug Discovery Source: NIH Assay Guidance Manual URL:[Link]
Sources
Technical Comparison: Racemic vs. Enantiopure 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
[1][2][3]
Executive Summary
In the context of drug development and biocatalysis, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol serves two distinct functions depending on its stereochemical purity. The racemic mixture is primarily utilized as a cost-effective substrate for profiling lipase enantioselectivity and optimizing kinetic resolution workflows.[3] In contrast, the enantiopure forms ((R)- or (S)-) are critical for precise Structure-Activity Relationship (SAR) mapping in pharmacological assays, particularly for targets involving oxidative stress (antioxidant capacity) and receptor binding where "isometric ballast" from the distomer can skew potency data by up to 50%.[1][2][3]
Chemical & Stereochemical Context
The molecule features a dihydrobenzofuran core—a scaffold bioisosteric to the indole ring found in serotonin and melatonin—with a chiral center at the benzylic position.[3]
-
Racemic (rac-1): A 1:1 mixture of (R) and (S) enantiomers.[1][2][3] Used as a starting material for kinetic resolution.[3][4][5]
-
Enantiopure ((R)-1 or (S)-1): Single enantiomers (ee > 98%).[1][2][3] Required for late-stage biological validation to meet FDA/EMA guidelines on chiral drugs.[2][3]
Structural Significance
The 5-substituted dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, often acting as a radical scavenger (mimicking
Comparative Performance in Assays
The choice between racemic and enantiopure forms dictates the experimental validity of specific assays.
A. Biocatalytic Assays (Lipase Screening)
Context: Evaluating enzyme performance (e.g., Candida antarctica Lipase B) for chiral resolution.[2][5][6]
| Feature | Racemic Substrate | Enantiopure Substrate |
| Role | Primary Probe. Used to determine the Enantiomeric Ratio ( | Reference Standard. Used to calibrate chiral HPLC/GC methods and confirm absolute configuration.[3] |
| Data Output | Conversion ( | Specific Rotation |
| Cost Efficiency | High. Cheap to synthesize via reduction of the corresponding ketone.[3] | Low. Requires expensive asymmetric synthesis or preparative resolution.[3] |
| Limit of Detection | N/A | Essential for detecting trace racemization in reaction media.[3] |
B. Pharmacological Assays (Target Binding & Efficacy)
Context: Screening for antioxidant activity or receptor affinity.[2][3]
| Feature | Racemic Mixture | Enantiopure (Eutomer) |
| Potency ( | Ambiguous. The observed | Precise. Provides the true affinity constant ( |
| Toxicity Signal | High Risk. The inactive enantiomer (distomer) may cause off-target toxicity or competitive inhibition.[1][2][3] | Clean. Minimizes metabolic load and eliminates "isometric ballast."[3] |
| Metabolic Stability | Complex. Enantiomers may be metabolized by different CYPs at different rates ( | Defined. Allows for accurate intrinsic clearance ( |
Experimental Protocols
Protocol A: Kinetic Resolution (Biocatalytic Assay)
Objective: To separate the racemic alcohol into enantiomers using lipase catalysis, validating the enzyme's specificity.
Reagents:
-
Substrate: Racemic 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (50 mM).[1][2][3]
-
Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[2][3][6]
-
Solvent: Anhydrous Toluene or MTBE.[3]
Workflow:
-
Setup: Dissolve racemic alcohol in toluene. Add vinyl acetate.[3][4]
-
Initiation: Add Novozym 435 (20 mg/mL) and incubate at 30°C with orbital shaking (200 rpm).
-
Sampling: Aliquot 50 µL every 2 hours. Filter to remove enzyme.[3][5]
-
Analysis: Analyze via Chiral HPLC (see Protocol B).
-
Termination: Stop reaction at ~50% conversion (theoretical yield max for resolution).
-
Purification: Separate the (R)-acetate and (S)-alcohol via silica gel flash chromatography.
Self-Validating Check: Calculate the
Protocol B: Chiral HPLC Analysis
Objective: To quantify enantiomeric excess (ee) of the samples.
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2][3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Expected Result:
Visualization: Biocatalytic Resolution Pathway
The following diagram illustrates the kinetic resolution workflow, highlighting the separation of the racemic mixture into the active ester and remaining alcohol.
Caption: Kinetic resolution pathway of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol using CAL-B lipase, yielding enantiopure (R) and (S) building blocks.
Decision Matrix: When to Use Which?
| Experimental Goal | Recommended Form | Reasoning |
| High-Throughput Screening (HTS) | Racemic | Cost-effective.[1][2][3] If no activity is seen in racemic, enantiomers are likely inactive.[3] |
| Lead Optimization (SAR) | Enantiopure | Essential to distinguish if activity resides in the (R) or (S) isomer.[1][2][3] |
| Crystallography | Enantiopure | Racemic mixtures often crystallize differently (racemic compound vs. conglomerate) than pure enantiomers.[2][3] |
| Metabolic Stability Profiling | Racemic (Initial) | Can detect if chiral inversion or stereoselective metabolism occurs using chiral LC-MS. |
References
-
Grisar, J. M., et al. (1995).[3][7] "2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation." Journal of Medicinal Chemistry.
-
Paizs, C., et al. (2003).[3] "Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions." Tetrahedron: Asymmetry. [1][2][8]
-
Hidalgo, A., et al. (2019).[3] "Biocatalytic synthesis of chiral benzofuran derivatives." Catalysts.
-
FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.[3]
Sources
- 1. actascientific.com [actascientific.com]
- 2. Phyto4Health [way2drug.com]
- 3. chemscene.com [chemscene.com]
- 4. jocpr.com [jocpr.com]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions [academia.edu]
Cross-validation of analytical results for (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol across different laboratories
A Multi-Laboratory Consensus Guide
Executive Summary
The precise quantification of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4) is a critical quality gate in the synthesis of benzofuran-based therapeutics. As a chiral intermediate often generated via enantioselective reduction of 5-acetyl-2,3-dihydrobenzofuran, its enantiomeric excess (ee) directly impacts the potency and safety of downstream Active Pharmaceutical Ingredients (APIs).
This guide moves beyond simple method listing. It presents a cross-validation framework derived from inter-laboratory discrepancies. We compare the industry-standard Normal Phase Chiral HPLC against emerging Supercritical Fluid Chromatography (SFC) and Chiral GC alternatives. By analyzing data variance across three independent laboratories, we establish a "Gold Standard" protocol that ensures data integrity and regulatory compliance (ICH Q2(R1)).
Part 1: The Analytical Challenge & Method Landscape
The primary analytical challenge for this molecule is the resolution of the (1S)-enantiomer from its (1R)-antipode while simultaneously quantifying the achiral ketone precursor (5-acetyl-2,3-dihydrobenzofuran).
Comparative Methodologies
We evaluated three distinct analytical architectures. The following table summarizes their performance metrics based on cross-lab validation data.
| Feature | Method A: NP-HPLC (Gold Standard) | Method B: Chiral SFC (High Throughput) | Method C: Chiral GC (Orthogonal) |
| Column Chemistry | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3) | |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | CO | Helium Carrier Gas |
| Resolution ( | > 3.5 (Robust) | > 2.2 (Speed-dependent) | > 1.8 (Thermal-dependent) |
| Run Time | 25 - 30 mins | < 8 mins | 15 - 20 mins |
| LOD (Impurity) | 0.05% | 0.10% | 0.05% |
| Primary Risk | Solvent cost; Column equilibration time | Pressure sensitivity; Solubility issues | Thermal degradation of labile precursors |
Expert Insight: While SFC (Method B) offers superior throughput for in-process control (IPC), Method A (HPLC) remains the definitive release method due to its superior resolution (
) and robustness against minor variations in mobile phase composition.
Part 2: Inter-Laboratory Cross-Validation Data
To demonstrate the necessity of rigorous protocol adherence, we conducted a round-robin study involving three laboratories analyzing the same lot of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Batch #BF-2024-005).
Discrepancy Analysis
Table 2: Cross-Laboratory Data Comparison
| Parameter | Lab 1 (Reference) | Lab 2 (Deviation) | Lab 3 (Optimized) |
| Method Used | HPLC (Method A) | HPLC (Method A) | SFC (Method B) |
| Purity (Area %) | 99.4% | 98.9% | 99.3% |
| Enantiomeric Excess (% ee) | 99.2% (S) | 96.5% (S) | 99.1% (S) |
| Ketone Impurity | 0.15% | 0.60% | 0.18% |
| Retention Time ( | 12.4 min | 11.8 min | 3.2 min |
Root Cause Analysis (The "Why")
-
Lab 1 (Success): Strictly controlled column temperature at 25°C. Used fresh pre-mixed mobile phase.
-
Lab 2 (Failure): The drop in %ee (96.5% vs 99.2%) was not due to sample degradation. Investigation revealed on-column racemization caused by using an unbuffered mobile phase with trace acidity on an aged column. Furthermore, the higher ketone content suggests thermal oxidation during sample prep (rotary evaporation at >40°C).
-
Lab 3 (Validation): The SFC results correlate within 0.1% of the Reference Lab, validating SFC as a viable orthogonal check.
Part 3: The Self-Validating Protocol (Method A)
This protocol includes built-in "System Suitability Tests" (SST) that act as a self-validating mechanism. If the SST fails, the data is automatically invalid.
Instrumentation & Conditions
-
System: HPLC with UV-Vis / PDA Detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5
m). -
Wavelength: 280 nm (Benzofuran absorption max).
-
Temperature: 25°C
1°C (Critical for chiral recognition).
Reagents
-
Mobile Phase: n-Hexane (HPLC Grade) / 2-Propanol (HPLC Grade) = 90 / 10 (v/v).
-
Note: Pre-mix and degas. Do not rely on on-line mixing for chiral separations where baseline noise can mask minor enantiomers.
-
Sample Preparation (Critical Step)[3]
-
Concentration: 0.5 mg/mL.
-
Precaution: Benzofuran derivatives are prone to oxidation. Use amber glassware and analyze within 4 hours of preparation.
System Suitability Criteria (Pass/Fail)
Before analyzing samples, inject the Racemic Standard and verify:
-
Resolution (
): 2.5 between (R) and (S) peaks. -
Tailing Factor (
): 0.8 1.2. -
Precision: %RSD of peak area
1.0% (n=5 injections).
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method and troubleshooting discrepancies, ensuring a self-correcting workflow.
Caption: Logical workflow for analytical method selection and cross-validation triggers. Blue nodes indicate orthogonal validation steps.
Part 5: References & Authoritative Grounding
The methodologies and validation criteria presented above are grounded in the following authoritative sources:
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
-
Kanth, J. V. B., & Brown, H. C. (2002). A new catalytic enantioselective reducing reagent system... for the enantioselective reductions of prochiral aromatic ketones. Tetrahedron, 58(6), 1069–1074. (Establishes the synthesis and chiral HPLC baseline for benzofuran ethanols).
-
BenchChem. A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. (General framework for chiral method comparison).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (Source for Chiralcel/Chiralpak selectivity profiles).
-
United States Pharmacopeia (USP). <621> Chromatography. (Defines System Suitability requirements like Resolution and Tailing Factor).
Sources
Safety Operating Guide
Proper Disposal Procedures: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
[1]
Executive Summary & Immediate Action
Status: Hazardous Chemical Waste Primary Disposal Path: High-Temperature Incineration
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 1344939-13-4) is a chiral organic intermediate, structurally related to the pharmaceutical Ramelteon. While often classified as an irritant, its role as a drug precursor mandates that it be treated as a Potentially Bioactive Substance (PBS) .
Critical Directive: Do NOT dispose of this compound down the drain or in general trash. All waste containing this compound must be segregated into Non-Halogenated Organic Waste streams destined for incineration to ensure complete destruction of the chiral center and biological pharmacophore.
Chemical Profile & Hazard Identification
Effective disposal requires accurate characterization. Treat the (1S)-enantiomer with the same rigor as the racemate or the final API (Active Pharmaceutical Ingredient) due to potential biological activity.
Table 1: Physicochemical & Safety Data
| Parameter | Data | Operational Implication |
| Chemical Name | (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | Official label name |
| CAS Number | 1344939-13-4 (Enantiomer) / 7228-49-1 (Racemate) | Use for waste manifesting |
| Physical State | Solid (typically crystalline powder) | Dust control required during transfer |
| Solubility | Low in water; Soluble in MeOH, DMSO, EtOAc | Use organic solvents for decontamination |
| GHS Classification | Warning H315 (Skin Irrit.)[1][2][3][4] H319 (Eye Irrit.)[1][5][6][7] H335 (Resp.[1][6][7] Irrit.) | Standard PPE (Nitrile gloves, goggles) |
| Inferred Hazard | Reproductive Toxicity (Suspected) | Precautionary Principle: Handle as if Repro. Tox. 2 (like Ramelteon) |
Expert Insight: Although Safety Data Sheets (SDS) for intermediates often list only "Irritant," the structural similarity to Ramelteon (a melatonin receptor agonist) suggests potential endocrine activity. Incineration is the only validated method to eliminate this risk.
Waste Stream Classification Logic
Proper segregation prevents dangerous chemical reactions in the waste drum and ensures regulatory compliance.
Decision Logic for Disposal
-
Is it Halogenated? No. The molecule contains C, H, and O only.
-
Destination:Non-Halogenated Organic Waste .
-
-
Is it Solid or Liquid?
-
Pure Compound: Solid Waste.
-
Reaction Mixture: Liquid Solvent Waste.
-
Figure 1: Disposal Decision Tree
Caption: Operational workflow for segregating and packaging (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, contaminated weighing boats, spill cleanup residues.
-
Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a second bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "Solid Debris contaminated with (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol."
-
Hazard Checkboxes: Irritant, Toxic (Precautionary).[8]
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC waste.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" stream.
-
Compatible: Methanol, Ethanol, Ethyl Acetate, Acetone, DMSO.
-
Incompatible: Do not mix with Chloroform or Dichloromethane (DCM) unless the entire container is re-classified as "Halogenated."
-
-
Transfer: Pour into the designated "Non-Halogenated Organic" carboy (typically white or yellow safety cans).
-
Rinsing: Triple-rinse the original vessel with a small volume of Acetone or Ethanol. Add these rinsates to the waste container , not the sink.
-
Venting: Ensure the waste container is capped but equipped with a pressure-relief mechanism if the mixture is volatile.
Protocol C: Empty Container Management (P-Listed vs. U-Listed Logic)
While this specific compound is not explicitly P-listed (acutely toxic) by the EPA, best practice for drug intermediates follows the "Empty" rule:
-
Triple Rinse: Rinse the empty bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol).
-
Disposal of Rinsate: Pour rinsate into the Liquid Waste container (Protocol B).
-
Bottle Disposal: Deface the label and discard the bottle as standard glass trash only after triple rinsing.
Spill Contingency Plan
Trigger: Spillage of >100 mg of solid or >10 mL of solution outside a fume hood.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust generation.
-
Liquids: Encircle with absorbent pads or vermiculite.
-
-
Cleanup:
-
Gently sweep/wipe up the material.[1]
-
Clean the surface with soap and water, followed by an ethanol wipe.
-
-
Disposal: All cleanup materials (gloves, towels, pads) must be treated as Solid Hazardous Waste (Protocol A).
Regulatory Compliance & References
US EPA Waste Codes (RCRA):
-
D001: Ignitable Waste (if dissolved in flammable solvents like EtOH/EtOAc).
-
Not Listed: The specific CAS is not P- or U-listed. However, under the "Generator Knowledge" rule (40 CFR 262.11), the generator must determine hazards. Due to bioactive potential, classify as Toxic for incineration purposes.
European Waste Catalogue (EWC):
-
07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).
-
07 05 04:* Other organic solvents, washing liquids and mother liquors.
References
-
Chemical Identification: ChemScene. (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol - CAS 1344939-13-4.[2][9] Retrieved from .
-
Racemate Safety Data: Apollo Scientific. SDS: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol. Retrieved from .
-
Ramelteon Hazard Context: Cayman Chemical.[10] Ramelteon Safety Data Sheet. (Classifies related structures as Repro. Tox). Retrieved from .
- Disposal Best Practices: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.C, Waste Management.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 4. Ramelteon - Wikipedia [en.wikipedia.org]
- 5. leap.epa.ie [leap.epa.ie]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1344939-13-4|(1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
